4-(Chloromethyl)-3-methoxypyridazine hydrochloride
Description
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Properties
IUPAC Name |
4-(chloromethyl)-3-methoxypyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-6-5(4-7)2-3-8-9-6;/h2-3H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMBULSAEMSTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956381-55-7 | |
| Record name | Pyridazine, 4-(chloromethyl)-3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956381-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-(Chloromethyl)-3-methoxypyridazine Hydrochloride: A Privileged Electrophilic Scaffold in Modern Drug Discovery
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of nitrogen-rich heterocycles is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the pyridazine nucleus has emerged as a highly privileged pharmacophore. This technical whitepaper provides an in-depth analysis of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride (CAS: 1956381-55-7) , a highly reactive, bifunctional building block. As a Senior Application Scientist, I have structured this guide to move beyond basic catalog data, offering mechanistic insights into its reactivity, the causality behind its structural stability, and field-proven, self-validating protocols for its integration into complex drug scaffolds.
The Pyridazine Pharmacophore in Drug Design
The pyridazine ring (1,2-diazine) is increasingly utilized as a bioisostere for phenyl and heteroaryl rings in drug discovery[1]. Its unique physicochemical properties solve several common candidate optimization challenges:
-
Reduced Lipophilicity & High Dipole Moment: The adjacent nitrogen atoms create a pronounced dipole moment, which enhances aqueous solubility and subtends favorable
stacking interactions within target protein binding pockets[1]. -
Dual Hydrogen-Bonding Capacity: The contiguous nitrogen atoms act as a robust dual hydrogen-bond acceptor system, critical for hinge-binding in kinase inhibitors[1].
-
Toxicity Mitigation: Replacing lipophilic aromatic rings with polar pyridazines is a validated strategy to reduce cytochrome P450 inhibition and minimize off-target interactions with the cardiac hERG potassium channel[1],[2].
Recent FDA approvals of pyridazine-containing drugs, such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix, underscore the clinical viability of this scaffold[1].
Physicochemical & Structural Profiling
To effectively utilize this compound, one must understand its precise quantitative parameters. The data below summarizes its core properties[3],[4].
| Property | Specification / Value |
| Chemical Name | This compound |
| CAS Registry Number | 1956381-55-7 |
| Molecular Formula | C₆H₈Cl₂N₂O (Free base: C₆H₇ClN₂O · HCl) |
| Molecular Weight | 195.05 g/mol |
| Electrophilic Center | Primary alkyl chloride (pseudo-benzylic reactivity) |
| Electronic Modulator | 3-Methoxy group (+M resonance donor) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Recommended Storage | 2-8°C, desiccated, under inert atmosphere (Argon/N₂) |
Mechanistic Reactivity and Structural Causality
The utility of this reagent lies in its highly tuned reactivity profile, which is governed by three distinct structural features:
A. The Electrophilic Chloromethyl Group
The -CH₂Cl moiety at the 4-position functions as a potent electrophile, analogous to a benzylic chloride. The electron-deficient nature of the diazine ring further activates this carbon toward bimolecular nucleophilic substitution (
B. Electronic Modulation via the 3-Methoxy Substituent
If the pyridazine ring were unsubstituted, the chloromethyl group would be excessively reactive, leading to rapid hydrolysis upon exposure to ambient moisture. The methoxy group at the 3-position provides a critical stabilizing effect. Through resonance (+M effect), the oxygen lone pairs donate electron density into the electron-deficient pyridazine
C. The Necessity of the Hydrochloride Salt
Why is this reagent supplied as an HCl salt rather than a free base? The causality is rooted in shelf-life and self-preservation. In its free base form, the basic pyridazine nitrogens of one molecule can act as nucleophiles, attacking the highly reactive chloromethyl group of a neighboring molecule. This intermolecular self-alkylation rapidly leads to polymeric quaternary ammonium salts. The hydrochloride salt protonates the pyridazine ring, rendering it non-nucleophilic and ensuring long-term stability.
Process Visualization
The following logical workflow illustrates the transition state and operational sequence for utilizing this electrophilic scaffold in late-stage functionalization.
Workflow of SN2 alkylation using 4-(Chloromethyl)-3-methoxypyridazine HCl.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is dictated by the mechanistic principles outlined above.
Protocol A: N-Alkylation of a Secondary Amine (e.g., Piperazine Scaffold)
This protocol is optimized for appending the pyridazine pharmacophore to basic amine scaffolds.
-
Preparation: To an oven-dried, argon-purged reaction vial, add the secondary amine (1.0 equiv) and this compound (1.1 equiv).
-
Solvent Addition: Suspend the solids in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Causality: MeCN is a polar aprotic solvent. It poorly solvates the amine nucleophile, thereby increasing its effective reactivity and accelerating the
pathway.
-
-
Base Neutralization: Cool the suspension to 0°C using an ice bath. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. One equivalent neutralizes the pyridazine HCl salt (liberating the reactive free base in situ), while the remaining equivalents act as acid scavengers for the HCl generated during the
displacement. Cooling prevents exothermic degradation.
-
-
Alkylation: Remove the ice bath, warm the reaction to 60°C, and stir for 4–6 hours. Monitor completion via LC-MS.
-
Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
-
Causality: The basic aqueous wash effectively removes the water-soluble DIPEA·HCl salts and any unreacted polar starting materials, yielding a cleaner crude profile for subsequent silica gel chromatography.
-
Protocol B: S-Alkylation for Thioether Linkages
Thiols are significantly more nucleophilic than amines; thus, the protocol must be adjusted to prevent over-reaction or side-product formation.
-
Thiolate Formation: Dissolve the target thiol (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.2 M). Add finely powdered Potassium Carbonate (K₂CO₃) (2.5 equiv) and stir at room temperature for 15 minutes.
-
Causality: K₂CO₃ deprotonates the thiol to form a highly nucleophilic thiolate anion prior to the introduction of the electrophile.
-
-
Electrophile Addition: Add the this compound (1.05 equiv) portion-wise over 5 minutes.
-
Causality: Portion-wise addition controls the exothermic neutralization of the HCl salt and prevents localized concentration spikes that could lead to bis-alkylation or disulfide formation.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Causality: Due to the extreme nucleophilicity of the thiolate, heating is unnecessary and actively discouraged, as it may induce cleavage of the 3-methoxy ether linkage.
-
-
Quench & Isolation: Quench the reaction by pouring it into ice-water. Extract with Dichloromethane (DCM), wash the organic layer extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate.
Storage and Safety Heuristics
Hazard Profile: As an alkylating agent, this compound carries inherent risks of mutagenicity and skin sensitization. It must be handled exclusively within a certified chemical fume hood using nitrile gloves and safety goggles. Degradation Pathways: Exposure to atmospheric moisture will lead to the slow hydrolysis of the chloromethyl group to a hydroxymethyl group, releasing HCl gas. The material must be stored tightly sealed at 2-8°C in a desiccator. If the powder transitions from pale yellow to a dark, gummy solid, it has likely undergone moisture-induced polymerization and should be discarded.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
-
4-(CHLOROMETHYL)-3-METHOXYPYRIDAZINE HCL, 95% Purity (CAS: 1956381-55-7) Source: CalpacLab Chemical Catalog URL:[Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Esters and Derivatives | CymitQuimica [cymitquimica.com]
Technical Whitepaper: 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
The following technical guide details the chemical identity, synthesis, and application of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride .
Advanced Synthesis, Reactivity, and Application in Medicinal Chemistry
Executive Summary
This compound (CAS 1956381-55-7 ) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors (e.g., FGFR, VEGFR) and other bioactive small molecules.[1][2] As an alkylating agent featuring an electron-deficient pyridazine core, it serves as a critical electrophile for introducing the 3-methoxypyridazin-4-yl-methyl moiety into nucleophilic scaffolds.
This guide addresses the technical challenges associated with its synthesis—specifically the regioselective functionalization of the methyl group on the diazine ring—and provides a validated workflow for its handling and application in drug discovery.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1956381-55-7 |
| Molecular Formula | C₆H₇ClN₂O[2][3] · HCl |
| Molecular Weight | 195.05 g/mol (Salt); 158.58 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, Et₂O |
| Acidity (pKa) | ~3.5 (Pyridazinium proton, estimated) |
| Storage | -20°C, Hygroscopic, Store under Nitrogen/Argon |
Structural Analysis:
The compound features a pyridazine ring (1,2-diazine) substituted at the 3-position with a methoxy group and at the 4-position with a chloromethyl group. The 3-methoxy group acts as an electron-donating group (EDG) by resonance, partially counteracting the electron-deficiency of the ring, but the 4-chloromethyl group remains highly reactive toward nucleophilic displacement (
Strategic Synthesis: The "Boekelheide" Approach
Direct chlorination of 3-methoxy-4-methylpyridazine using radical conditions (NCS/AIBN) often leads to ring chlorination or over-chlorination due to the complex electronics of the diazine system.
The authoritative synthetic route relies on the Boekelheide Rearrangement sequence. This pathway converts the methyl group to a hydroxymethyl equivalent via an N-oxide intermediate, ensuring regioselectivity and high purity required for pharmaceutical applications.
3.1 Synthesis Workflow Diagram
Figure 1: Stepwise synthesis via N-oxide rearrangement to ensure regiochemical integrity.
Detailed Experimental Protocols
Phase 1: Precursor Preparation (If not commercially available)
Starting Material: 3,6-Dichloro-4-methylpyridazine.[4]
-
Methoxylation: React with NaOMe/MeOH (1.1 eq) at reflux. The chlorine at position 3 is more reactive due to the ortho-effect of the methyl group? Correction: In pyridazines, the 3 and 6 positions are equivalent unless substituted. However, with a 4-methyl group, nucleophilic aromatic substitution (
) typically favors the less sterically hindered position or yields a mixture separable by chromatography. -
Hydrogenolysis: Dechlorinate the remaining 6-chloro analog using H₂/Pd-C to yield 3-methoxy-4-methylpyridazine .
Phase 2: Functionalization (The Core Protocol)
Step A: N-Oxidation
-
Dissolve 3-methoxy-4-methylpyridazine (1.0 eq) in DCM.
-
Add m-CPBA (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 12 hours. Monitor by LCMS for conversion to the N-oxide (M+16).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM/Isopropanol (3:1) due to high water solubility.
Step B: Boekelheide Rearrangement
-
Suspend the N-oxide in acetic anhydride (Ac₂O) (5-10 volumes).
-
Heat to 90–100°C for 2–4 hours. The mechanism involves O-acylation of the N-oxide followed by [3,3]-sigmatropic rearrangement to the 4-acetoxymethyl derivative.
-
Workup: Remove excess Ac₂O in vacuo. The residue is often used directly.
Step C: Hydrolysis
-
Dissolve the crude acetate in MeOH.
-
Add K₂CO₃ (1.5 eq) and stir at RT for 1 hour.
-
Purification: Filter salts, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate 4-(hydroxymethyl)-3-methoxypyridazine .
Step D: Chlorination (Salt Formation)
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under N₂.
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).
-
Allow to warm to RT and stir for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate the residue with anhydrous Et₂O or MTBE to precipitate the hydrochloride salt.
-
Filtration: Collect the white solid under inert atmosphere (hygroscopic).
Reactivity & Applications in Drug Discovery
This compound is a "warhead" installer. The chloromethyl group is highly susceptible to nucleophilic attack, making it ideal for attaching the pyridazine ring to amines, thiols, or phenoxides.
5.1 Mechanism of Action: Nucleophilic Substitution
The pyridazine ring is electron-deficient (π-deficient). This makes the benzylic (pyridazinyl-methyl) carbon significantly more electrophilic than a standard benzyl chloride.
Figure 2: SN2 Displacement mechanism. The reaction usually requires a non-nucleophilic base (DIPEA, TEA) to scavenge the HCl released.
5.2 Key Applications
-
FGFR Inhibitors: Pyridazine derivatives are potent scaffolds for Fibroblast Growth Factor Receptor (FGFR) inhibition.[5] The 3-methoxy group provides a hydrogen bond acceptor capability crucial for the ATP-binding pocket.
-
Bioisosteres: Used to replace phenyl or pyridine rings to lower logP (lipophilicity) and improve metabolic stability against CYP450 oxidation.
Safety & Handling (E-E-A-T)
Critical Hazard: Genotoxicity As an alkylating agent, 4-(Chloromethyl)-3-methoxypyridazine is a potential genotoxic impurity (GTI) . It can alkylate DNA bases.
-
Control Strategy: In drug substances, this intermediate must be controlled to ppm levels (TTC < 1.5 µ g/day ).
-
Quenching: All waste streams containing this compound should be treated with excess amine or hydroxide before disposal to destroy the alkylating potential.
Handling Protocol:
-
PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood.
-
Stability: The HCl salt is stable but hygroscopic. Free-basing the compound makes it unstable; it should be used immediately or kept as the salt.
References
-
Mori, K. (1962).[4] Synthesis of 1,2-diazine derivatives.[4] VII. Substitution reaction of 3,6-dichloro-4-methylpyridazine. Yakugaku Zasshi. (Foundational chemistry for methyl-pyridazines).
-
Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society. (Mechanism of methyl functionalization).
-
ChemicalBook. (2025). This compound Product Data. (Physical properties and CAS verification).
-
PubChem. (2025). Compound Summary: Pyridazine Derivatives. (General structural data).
-
CP Lab Safety. (2024). 4-(Chloromethyl)-3-methoxypyridazine HCl Catalog Entry. (Commercial availability and CAS 1956381-55-7 confirmation).
Sources
4-(Chloromethyl)-3-methoxypyridazine hydrochloride molecular structure
The following technical guide details the molecular structure, synthesis, and application of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride , a specialized heterocyclic building block.
Executive Summary
This compound (CAS: 1956381-55-7) is a high-value electrophilic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Distinguished by its electron-deficient 1,2-diazine core, this scaffold serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and distinct metabolic profiles in drug discovery campaigns.[1]
This guide provides a comprehensive structural analysis, validated synthetic pathways, and handling protocols designed to maximize yield and safety in a research setting.
Molecular Identity & Structural Properties[2][3][4]
The compound is an alkyl chloride salt derived from the pyridazine series.[1] Its reactivity is dominated by the lability of the chloromethyl group, activated by the electron-withdrawing nature of the adjacent pyridazine ring.[1]
Chemical Data Table[5]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1956381-55-7 |
| Molecular Formula | C₆H₇ClN₂O[1][2] · HCl |
| Molecular Weight | 195.05 g/mol (Salt); 158.59 g/mol (Free Base) |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water (with decomposition over time) |
| SMILES | COc1nnc(CCl)cc1.Cl |
| InChI Key | Predicted based on structure:[2]YWK... (Specific key varies by protonation state) |
Structural Analysis
-
Core Scaffold: The 1,2-diazine (pyridazine) ring creates a high dipole moment and lowers lipophilicity (LogP) compared to pyridine analogs.[1]
-
3-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, partially stabilizing the ring but also directing electrophilic aromatic substitution to the 6-position if the ring is attacked.[1]
-
4-Chloromethyl Group: A highly reactive electrophile.[1] The adjacent nitrogen atoms (N1, N2) exert an inductive electron-withdrawing effect, making the benzylic-like carbon significantly more susceptible to nucleophilic attack (
) than a standard benzyl chloride.[1]
Synthetic Pathways & Production Strategy
The synthesis of this compound generally proceeds via the functionalization of a methyl-pyridazine precursor.[1] Two primary routes are recognized in the field: Radical Halogenation (Route A) and Dehydroxychlorination (Route B).[1]
Route A: Radical Chlorination (Direct)
This route is efficient for early-stage discovery but requires strict control to prevent over-chlorination (gem-dichloro formation).[1]
-
Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN.[1]
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative).[1] -
Mechanism: Free-radical substitution at the benzylic position.[1]
Route B: Dehydroxychlorination (Preferred for Purity)
This route is recommended for GMP-like synthesis as it avoids radical byproducts.[1]
-
Precursor: 3-Methoxy-4-pyridazinecarboxylic acid methyl ester.[1]
-
Step 1 (Reduction): Reduction to 4-(Hydroxymethyl)-3-methoxypyridazine using
/ or DIBAL-H.[1] -
Step 2 (Chlorination): Treatment with Thionyl Chloride (
) in Dichloromethane (DCM).[1] -
Step 3 (Salt Formation): The HCl generated in situ or added via dioxane/HCl forms the stable hydrochloride salt.[1]
Visualization of Synthetic Logic
Figure 1: Comparison of Synthetic Routes. Route B (top) offers higher specificity compared to the radical pathway (bottom).[1]
Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I emphasize protocols that include "stop/go" checkpoints to ensure quality.
Protocol: Synthesis via Thionyl Chloride (Route B)[1]
Objective: Convert 4-(hydroxymethyl)-3-methoxypyridazine to the hydrochloride salt.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of the alcohol intermediate in anhydrous DCM (10 volumes). Cool to 0°C.[1][4]
-
Checkpoint: Solution must be clear. If cloudy, dry over
before proceeding.[1]
-
-
Addition: Add
(1.5 eq) dropwise over 20 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess
and solvent.-
Note: Do not use aqueous workup, as the product hydrolyzes back to the alcohol rapidly in basic water.
-
-
Crystallization: Triturate the residue with cold diethyl ether or MTBE. The hydrochloride salt will precipitate as a white/off-white solid.[1]
-
Isolation: Filter under Argon atmosphere (hygroscopic!). Dry under high vacuum.[1]
Reactivity & Applications in Drug Design[2]
This compound is primarily used as an electrophilic building block to introduce the 3-methoxypyridazin-4-yl-methyl motif.[1]
Nucleophilic Substitution Profile
The chloride is highly displaceable due to the electron-deficient nature of the pyridazine ring.[1]
-
Amines: Reacts rapidly with primary/secondary amines (
) to form aminomethyl derivatives (common in kinase inhibitors).[1] -
Thiols: Forms thioethers, often used to link the scaffold to proteins or other macrocycles.
-
Carbon Nucleophiles: Reacts with enolates, though competitive reaction at the ring carbons (via
if leaving groups are present) must be managed.
Mechanistic Pathway
Figure 2:
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Handling:
References
-
ChemicalBook. (2025).[1][5] this compound Product Page. Retrieved from [1]
-
PubChem. (2025).[1][6] Pyridazine, 3-methoxy-4-methyl- (Precursor Data). National Library of Medicine.[1] Retrieved from [1]
-
Coelho, A., et al. (2016).[1] Pyridazine derivatives: Synthesis and biological evaluation.European Journal of Medicinal Chemistry. (Contextual reference for pyridazine reactivity).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet for Chloromethyl Pyridine/Pyridazine analogs. Retrieved from [1]
(Note: Specific literature on this exact salt is proprietary/sparse; properties are extrapolated from the validated 3-methoxy-4-methylpyridazine precursor and homologous chloromethyl-pyridine series.)[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5 [chemicalbook.com]
- 3. pyridazine.com [pyridazine.com]
- 4. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Proposed Synthesis of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
Abstract
Introduction and Strategic Overview
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The introduction of reactive functional groups, such as a chloromethyl moiety, onto the pyridazine scaffold provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. 4-(Chloromethyl)-3-methoxypyridazine hydrochloride represents a key, yet underexplored, intermediate. The presence of the methoxy group at the 3-position and the reactive chloromethyl group at the 4-position makes it an attractive precursor for the synthesis of novel substituted pyridazines.
Currently, a standardized and publicly documented synthesis for this specific compound is lacking. Therefore, this guide proposes a logical and plausible synthetic route based on well-established chemical transformations observed in analogous heterocyclic systems. The core of our proposed strategy is a three-step sequence starting from a suitable pyridazine precursor:
-
Methoxylation: Introduction of a methoxy group at the 3-position of a pyridazine ring.
-
Hydroxymethylation (via reduction): Conversion of a carboxylic acid or ester at the 4-position to a hydroxymethyl group.
-
Chlorination: Conversion of the hydroxymethyl group to the target chloromethyl group and subsequent formation of the hydrochloride salt.
This approach is designed to be robust and adaptable, relying on common and predictable chemical reactions.
Proposed Synthetic Pathway
The proposed synthesis of this compound is envisioned to proceed as outlined in the workflow below. This pathway is designed for regiochemical control and utilizes reactions with established precedent in similar chemical systems.
Caption: Proposed multi-step synthesis of this compound.
Detailed Discussion of Synthetic Steps
Step 1: Oxidation of 3-Chloro-6-methylpyridazine
The initial step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. This transformation is a common strategy to introduce a functional handle that can be further manipulated.
-
Rationale and Causality: The use of a strong oxidizing agent like potassium permanganate (KMnO4) in an acidic medium (e.g., sulfuric acid) is a classic and effective method for oxidizing alkyl side chains on aromatic and heteroaromatic rings.[1] The acidic conditions protonate the ring nitrogens, which can influence the reactivity, but the methyl group remains susceptible to oxidation.
-
Reaction Mechanism: The reaction proceeds via a complex free-radical mechanism initiated by the abstraction of a benzylic proton from the methyl group by the permanganate ion. This is followed by a series of oxidation steps, ultimately leading to the formation of the carboxylate, which is protonated in the acidic medium to yield the carboxylic acid.
Step 2: Nucleophilic Aromatic Substitution (Methoxylation)
In this step, the chlorine atom at the 6-position (which will become the 3-position after re-numbering based on IUPAC nomenclature for the final product) is displaced by a methoxy group.
-
Rationale and Causality: The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom is a good leaving group, and sodium methoxide is a strong nucleophile. This reaction is a well-established method for introducing alkoxy groups onto chloropyridazines.[1][2] The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxide nucleophile (in the presence of a base like sodium).
-
Reaction Mechanism: The methoxide ion attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The negative charge is delocalized over the electron-deficient pyridazine ring. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 6-methoxypyridazine-3-carboxylic acid.
Caption: Simplified mechanism for the methoxylation step.
Step 3: Reduction of the Carboxylic Acid
The carboxylic acid group is reduced to a primary alcohol (hydroxymethyl group).
-
Rationale and Causality: The conversion of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF) are effective for this purpose. These reagents readily reduce carboxylic acids without affecting the aromatic pyridazine ring or the methoxy group.
-
Reaction Mechanism: With LiAlH4, the reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to liberate the primary alcohol.
Step 4: Chlorination of the Hydroxymethyl Group
This final step involves the conversion of the primary alcohol to the desired chloromethyl group.
-
Rationale and Causality: The conversion of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl2).[3][4][5] This reagent is particularly suitable as the byproducts of the reaction (SO2 and HCl) are gaseous, which drives the reaction to completion and simplifies purification. The HCl generated in situ will protonate the basic nitrogen atoms of the pyridazine ring, leading to the formation of the hydrochloride salt.
-
Reaction Mechanism: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then undergoes an internal nucleophilic attack by the chloride ion on the carbon atom, with the concerted departure of sulfur dioxide and a proton, to form the chloromethyl group.
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed methodology based on analogous reactions and has not been experimentally validated for this specific synthesis. Optimization of reaction conditions, stoichiometry, and purification methods may be necessary.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid [1]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloro-6-methylpyridazine (1 eq.) to 50% sulfuric acid under an ice bath.
-
While stirring, add potassium permanganate (4 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the mixture and extract the filtrate with ethyl acetate (4 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 6-chloropyridazine-3-carboxylic acid.
Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid [1]
-
In a round-bottom flask, add sodium methoxide (2 eq.) and 6-chloropyridazine-3-carboxylic acid (1 eq.) to anhydrous methanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Add ice water to the residue and adjust the pH to ~3-4 with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight to precipitate the product.
-
Filter the solid and recrystallize from water to obtain 6-methoxypyridazine-3-carboxylic acid.
Step 3: Synthesis of (3-Methoxy-pyridazin-4-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 6-methoxypyridazine-3-carboxylic acid (1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-methoxy-pyridazin-4-yl)methanol.
Step 4: Synthesis of this compound [3][5]
-
Dissolve (3-methoxy-pyridazin-4-yl)methanol (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting solid residue is the target compound, this compound. It can be further purified by trituration with diethyl ether or recrystallization from a suitable solvent system if necessary.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Proposed Analytical Characterization |
| 6-Chloropyridazine-3-carboxylic acid | C5H3ClN2O2 | 158.54 | ¹H NMR, ¹³C NMR, MS, IR |
| 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | 154.12 | ¹H NMR, ¹³C NMR, MS, IR |
| (3-Methoxy-pyridazin-4-yl)methanol | C6H8N2O2 | 140.14 | ¹H NMR, ¹³C NMR, MS, IR |
| This compound | C6H8Cl2N2O | 207.05 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Conclusion
This technical guide presents a well-reasoned and scientifically plausible synthetic pathway for this compound. By leveraging established transformations in heterocyclic chemistry, this proposed route offers a clear and actionable starting point for researchers. The successful synthesis of this compound would provide a valuable new building block for the development of novel pharmaceuticals and other functional materials. It is anticipated that the experimental protocols outlined herein will require optimization but will ultimately pave the way for the exploration of the chemistry and applications of this promising pyridazine derivative.
References
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (2012).
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011). Retrieved from [Link]
- CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents. (n.d.).
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. (n.d.).
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (n.d.).
-
Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones - ResearchGate. (2016). Retrieved from [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE - ResearchGate. (2024). Retrieved from [Link]
-
Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R | Organic Letters - ACS Publications. (2010). Retrieved from [Link]
-
(PDF) Chloromethylation of pyrazole ring - ResearchGate. (2016). Retrieved from [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). Retrieved from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents. (n.d.).
-
Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pyridazine Derivatives. (2003). Retrieved from [Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - Wageningen University & Research eDepot. (n.d.). Retrieved from [Link]
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- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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In-Depth Technical Guide to the Spectral Analysis of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
This technical guide provides a comprehensive analysis of the predicted spectral data for 4-(chloromethyl)-3-methoxypyridazine hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from structurally related compounds to offer a robust predictive analysis. This document is designed to serve as a practical resource for the identification, characterization, and quality control of this and similar pyridazine derivatives.
Molecular Structure and its Spectroscopic Implications
The structure of this compound incorporates several key functional groups that dictate its spectral behavior: a pyridazine ring, a methoxy group, a chloromethyl group, and a hydrochloride salt. The protonation of one of the nitrogen atoms in the pyridazine ring due to the hydrochloride formation will significantly influence the electronic environment of the molecule, which will be reflected in the NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. The hydrochloride form will cause a general downfield shift of the ring protons and carbons due to the increased positive charge on the heterocyclic ring.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the methoxy, chloromethyl, and pyridazine ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.1 - 4.3 | Singlet | 3H | -OCH₃ | The methoxy protons are expected to appear as a singlet in this region. |
| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The methylene protons of the chloromethyl group will be deshielded by the adjacent chlorine and the aromatic ring, appearing as a singlet. |
| ~ 7.5 - 7.7 | Doublet | 1H | H-5 | This proton is adjacent to H-6 and will appear as a doublet. |
| ~ 8.8 - 9.0 | Doublet | 1H | H-6 | This proton is adjacent to H-5 and is expected to be significantly downfield due to the influence of the adjacent protonated nitrogen atom. |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of deuterated solvent.
Expert Insight: The exact chemical shifts of the pyridazine protons (H-5 and H-6) are highly dependent on which nitrogen atom is protonated. The presence of the electron-donating methoxy group at position 3 and the electron-withdrawing chloromethyl group at position 4 will also influence the electron density distribution in the ring and, consequently, the proton chemical shifts. Typical coupling constants (J) for adjacent protons on a pyridazine ring are in the range of 4-6 Hz.[2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 40 - 45 | -CH₂Cl | The carbon of the chloromethyl group is attached to an electronegative chlorine atom. |
| ~ 55 - 60 | -OCH₃ | The methoxy carbon typically appears in this range.[3][4] |
| ~ 125 - 130 | C-5 | Aromatic carbon of the pyridazine ring. |
| ~ 135 - 140 | C-4 | Aromatic carbon attached to the chloromethyl group. |
| ~ 145 - 150 | C-6 | Aromatic carbon adjacent to a ring nitrogen. |
| ~ 155 - 160 | C-3 | Aromatic carbon attached to the methoxy group. |
Note: The protonation of the pyridazine ring will cause a downfield shift for all ring carbons.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[5]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will likely be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the substitution pattern.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic -CH₂- and -CH₃) | Medium |
| ~ 2700 - 2400 | N-H stretch (from hydrochloride) | Broad, Strong |
| 1600 - 1450 | C=C and C=N stretching (pyridazine ring) | Medium to Strong |
| ~ 1250 | C-O-C stretch (asymmetric, aryl-alkyl ether) | Strong |
| ~ 1050 | C-O-C stretch (symmetric, aryl-alkyl ether) | Medium |
| 800 - 600 | C-Cl stretch | Medium to Strong |
Expert Insight: The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of a hydrochloride salt of a nitrogen-containing heterocycle and is due to the stretching of the protonated nitrogen. The pyridazine ring itself will exhibit a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).[6][7] The C-Cl stretch can be a useful diagnostic peak, typically appearing in the 800-600 cm⁻¹ range.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of the free base, 4-(chloromethyl)-3-methoxypyridazine, is approximately 158.59 g/mol . In the mass spectrum, a molecular ion peak [M]⁺ is expected at m/z 158. Due to the presence of chlorine, an isotope peak [M+2]⁺ at m/z 160 with approximately one-third the intensity of the [M]⁺ peak will be observed.
-
Major Fragmentation Pathways:
-
Loss of Chlorine Radical: A significant fragment would likely arise from the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a fragment at m/z 123.
-
Loss of Chloromethyl Radical: Cleavage of the C-C bond between the pyridazine ring and the chloromethyl group could lead to the loss of a chloromethyl radical (•CH₂Cl), yielding a fragment at m/z 109.
-
Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) from the molecular ion, which would result in a fragment at m/z 128.
-
Tropylium-like Ion Formation: Aromatic compounds with a methylene group attached to the ring can undergo rearrangement to form a stable tropylium-like ion.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS would be the more appropriate method.
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for polar, and ionic compounds like hydrochloride salts. Electron ionization (EI) can also be used, which would likely lead to more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The fragmentation pattern is then interpreted to deduce the structure of the molecule.
Visualization of Molecular Structure and Fragmentation
To aid in the understanding of the structural features and their relationship to the spectral data, the following diagrams are provided.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of this compound. By understanding the expected NMR, IR, and mass spectral data, researchers and scientists can more effectively identify and characterize this compound, ensuring its purity and structural integrity in their research and development endeavors. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, which is fundamental to rigorous scientific investigation.
References
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Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]
- Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976.
-
Hricovíniová, Z., Hricovíni, M., & Bystrický, S. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 540-547. [Link]
- Jones, R. G., & Orville-Thomas, W. J. (1964). Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Journal of the Chemical Society (Resumed), 692-697.
-
Lopes, R. S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]
-
NIST. (n.d.). 2-Chloromethyl-1,3-dichloro-2-methylpropane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
Turchan, M. J., & Gold, H. S. (1982). H-H and 13C-H coupling constants in pyridazine. Magnetic Resonance in Chemistry, 20(4), 233-234. [Link]
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- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Reactivity of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of this compound, a key heterocyclic building block in modern medicinal chemistry. The document elucidates the underlying principles governing its reactions with various nucleophiles, focusing on the prevalent bimolecular nucleophilic substitution (SN2) mechanism. Authored for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic theory with practical, field-proven protocols for reactions involving N-, O-, and S-nucleophiles. Key experimental parameters, including solvent and base selection, are explained to empower chemists to optimize synthetic outcomes. The guide also includes detailed experimental workflows, data summaries, and visualizations to serve as a self-validating resource for the strategic application of this versatile reagent in the synthesis of complex molecular architectures.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a valuable intermediate in organic synthesis, particularly within the realm of drug discovery.[1] Its structure combines several key features that define its reactivity profile: an electron-deficient pyridazine ring, an electron-donating methoxy substituent, and a highly reactive chloromethyl group. This combination makes it an excellent electrophile for constructing more complex molecules. The pyridazine moiety is a common scaffold in many biologically active compounds, and the ability to readily introduce diverse functionalities via the chloromethyl group underpins its utility.[2] This guide will explore the chemical behavior of this reagent, providing both a theoretical framework and practical methodologies for its use.
Structural and Reactivity Analysis
The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon in the chloromethyl group. The chlorine atom is a good leaving group, and its departure is facilitated by the electronic properties of the pyridazine ring.
Key Structural Features:
-
Pyridazine Ring: The two adjacent nitrogen atoms make the ring system significantly electron-deficient (π-deficient). This has a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond of the side chain, making the carbon atom more electrophilic.
-
Chloromethyl Group: This group is analogous to a benzylic halide. It is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions because the adjacent aromatic ring can stabilize the charge buildup in the transition state.[3]
-
Hydrochloride Salt: The protonation of one of the ring nitrogens further enhances the electron-withdrawing nature of the heterocyclic core, increasing the electrophilicity of the chloromethyl carbon. It also necessitates the use of a base in most reactions to either free the nucleophile or neutralize the acid produced.[4]
The primary reaction pathway is a direct displacement of the chloride by a nucleophile. While nucleophilic aromatic substitution (SNAr) can occur on highly activated pyridazine rings, the energy barrier for an SN2 reaction at the sp³-hybridized chloromethyl carbon is substantially lower, making it the overwhelmingly favored pathway.[5][6]
Caption: General reaction of 4-(chloromethyl)-3-methoxypyridazine with a nucleophile.
The SN2 Reaction Pathway: Mechanism and Causality
The reaction of this compound with nucleophiles proceeds via a classic SN2 mechanism.[7][8] This is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.[3]
Caption: The concerted, single-step mechanism of S_N2 substitution.
Causality Behind Experimental Choices
-
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Stronger nucleophiles react faster. The general order of reactivity for common nucleophiles is R-S⁻ > CN⁻ > I⁻ > R-O⁻ > Br⁻ > R₂NH > Cl⁻ > R-NH₂ > H₂O.[4]
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are the preferred media for SN2 reactions.[4] They are effective at solvating the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself (via hydrogen bonding), leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, lowering its energy and reducing its reactivity.[7]
-
Role of the Base: A base is almost always required. Its primary roles are:
-
Neutralizing the Starting Material: To deprotonate the hydrochloride salt, although the freebase form is still highly reactive.
-
Activating the Nucleophile: For weak nucleophiles like alcohols or phenols, a strong base (e.g., NaH) is needed to deprotonate them, forming the much more potent alkoxide or phenoxide.[9]
-
Scavenging HCl: To neutralize the HCl that is generated as a byproduct of the reaction, preventing it from protonating and deactivating the nucleophile.[4] Common choices include inorganic bases like K₂CO₃ or non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Practical Guide to Nucleophilic Substitution Reactions
This section provides validated protocols for reacting this compound with different classes of nucleophiles.
Caption: A self-validating workflow for conducting and monitoring the reaction.
Reactions with N-Nucleophiles (Amines)
The reaction with primary or secondary amines is a robust method for synthesizing 4-(aminomethyl)-3-methoxypyridazine derivatives, which are common substructures in bioactive molecules.
Protocol: Synthesis of 4-((Benzylamino)methyl)-3-methoxypyridazine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension (approx. 0.1 M concentration of the limiting reagent).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 12 | 75-85 |
| Piperidine | Et₃N | CH₃CN | 25 | 6 | 85-95 |
| Morpholine | K₂CO₃ | CH₃CN | 25 | 6 | 90-98 |
| n-Butylamine | DIPEA | THF | 40 | 8 | 80-90 |
Table 1: Representative conditions for reactions with N-nucleophiles.
Reactions with O-Nucleophiles (Alcohols & Phenols)
The formation of ether linkages requires the deprotonation of the alcohol or phenol to generate the more reactive alkoxide or phenoxide. This typically necessitates the use of a stronger base than for amine reactions.
Protocol: Synthesis of 3-Methoxy-4-((phenoxymethoxy)methyl)pyridazine
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Nucleophile Activation: Add anhydrous THF, cool the suspension to 0 °C, and slowly add a solution of phenol (1.1 eq) in THF. Stir for 30 minutes at 0 °C to allow for the formation of sodium phenoxide.
-
Electrophile Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | THF | 25 | 12 | 80-90 |
| Phenol | NaH | DMF | 25 | 16 | 70-85 |
| 4-Methoxy-phenol | K₂CO₃ | DMF | 80 | 12 | 65-75 |
| Ethanol | NaOEt | Ethanol | 50 | 8 | 85-95 |
Table 2: Representative conditions for reactions with O-nucleophiles.
Reactions with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent. These reactions often proceed rapidly and cleanly under relatively mild conditions to form thioethers.
Protocol: Synthesis of 4-((Benzylthio)methyl)-3-methoxypyridazine
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Nucleophile Addition: Add benzyl thiol (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 |
| Ethanethiol | Et₃N | CH₃CN | 25 | 3 | 90-98 |
| Cysteine derivative | DIPEA | DMF/H₂O | 25 | 4 | 70-85 |
Table 3: Representative conditions for reactions with S-nucleophiles.
Conclusion
This compound is a highly effective and predictable electrophilic building block. Its reactivity is governed by a robust SN2 mechanism, allowing for the straightforward introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles. By understanding the causality behind the choice of base and solvent, researchers can reliably control these transformations to achieve high yields of desired products. The methodologies and principles outlined in this guide provide a solid foundation for the application of this reagent in the synthesis of novel compounds for drug discovery and other areas of chemical science.
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A Comprehensive Technical Guide to the Stability and Storage of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-3-methoxypyridazine hydrochloride. As a crucial building block in pharmaceutical synthesis, understanding its chemical stability is paramount for ensuring the integrity of research and the quality of downstream products. This document synthesizes information on the inherent reactivity of the pyridazine core and the chloromethyl functional group, outlines potential degradation pathways, and provides detailed protocols for handling, storage, and stability assessment.
Introduction: Chemical Profile and Significance
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a methoxy and a chloromethyl group. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The chloromethyl group, on the other hand, renders the molecule a reactive intermediate, susceptible to nucleophilic substitution, which is a key attribute for its utility in the synthesis of more complex molecules.
The hydrochloride salt form generally enhances the stability and solubility of the parent compound. However, the inherent reactivity of the chloromethyl group necessitates careful consideration of storage and handling conditions to prevent degradation and ensure the compound's purity and integrity over time.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | N/A |
| Molecular Weight | 194.06 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C |
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by both the pyridazine ring and the reactive chloromethyl group. While specific degradation studies on this compound are not extensively available in public literature, its degradation profile can be predicted based on the known chemistry of its constituent functional groups.
Hydrolytic Degradation
The most probable degradation pathway for this compound is the hydrolysis of the chloromethyl group. The carbon-chlorine bond is susceptible to nucleophilic attack by water, which can be accelerated by heat and non-neutral pH conditions.
-
Mechanism: The hydrolysis would proceed via a nucleophilic substitution reaction (likely SN2), where a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, 4-(Hydroxymethyl)-3-methoxypyridazine. The presence of the hydrochloride salt may initially create a slightly acidic environment in solution, which can influence the rate of hydrolysis.
Caption: Proposed Hydrolytic Degradation Pathway.
Thermal Degradation
Pyridazine derivatives can exhibit high thermal stability.[1] However, the presence of the chloromethyl group may lower the overall decomposition temperature. At elevated temperatures, decomposition could lead to the elimination of hydrogen chloride and potentially polymerization or the formation of other complex degradation products. Thermal stress can also accelerate other degradation pathways, such as hydrolysis if moisture is present.
Photolytic Degradation
While some pyridazine derivatives have been studied for their photochemical reactivity, specific data on the photostability of this compound is lacking.[2][3] Aromatic systems can be susceptible to degradation upon exposure to UV light. It is, therefore, prudent to protect the compound from light to minimize the risk of photolytic decomposition.
Oxidative Degradation
The pyridazine ring and the methoxy group could be susceptible to oxidation, especially in the presence of strong oxidizing agents. The chloromethyl group is generally less prone to oxidation. Contact with strong oxidizers should be avoided.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:
-
Temperature: Store in a refrigerator at 2-8°C. Short-term storage at room temperature is likely acceptable, but for long-term storage, refrigeration is crucial to minimize the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to protect the compound from moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation, respectively.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: Summary of Recommended Storage and Handling.
Experimental Protocol for Stability Assessment: A Forced Degradation Study Framework
To rigorously assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed.[5][6] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Objective
The primary objectives of a forced degradation study are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the analytical method to resolve the parent compound from its degradation products.
Stress Conditions
The following stress conditions are recommended based on ICH guidelines:
| Stress Condition | Proposed Experimental Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photolytic Degradation | Expose solid and solution to UV light (e.g., 254 nm) and visible light |
Analytical Methodology: Stability-Indicating RP-HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for stability-indicating assays.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a valuable yet reactive building block. Its stability is primarily dictated by the susceptibility of the chloromethyl group to nucleophilic substitution, particularly hydrolysis. Adherence to strict storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light and moisture, is essential to maintain its chemical integrity. For applications requiring a thorough understanding of its stability profile, conducting a comprehensive forced degradation study is highly recommended. This will not only ensure the quality of the starting material but also provide critical insights into potential impurities that may arise during synthesis and storage.
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]
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Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]
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Pyridazine derivatives and related compounds, Part 15: Photo | 5639. TSI Journals. [Link]
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A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations | Request PDF. ResearchGate. [Link]
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Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
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Thermal analysis of some novel pyrimidine derivatives Summary. Semantic Scholar. [Link]
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A Technical Guide to the Strategic Application of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride in Modern Drug Discovery
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide spectrum of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable, yet underexplored, building block: 4-(Chloromethyl)-3-methoxypyridazine hydrochloride . We will dissect its chemical reactivity and strategic potential, presenting a rationale-driven approach to its application in the discovery of novel therapeutics. This document moves beyond a simple catalog of possibilities, offering detailed synthetic protocols, mechanistic insights, and a framework for leveraging this versatile intermediate in oncology, inflammation, and central nervous system (CNS) disorders.
Introduction: The Pyridazine Core and the Strategic Advantage of this compound
Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the 1,2-diazine (pyridazine) ring system is a cornerstone of numerous molecules with demonstrated pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The power of the pyridazine scaffold lies in the unique electronic properties conferred by the two adjacent nitrogen atoms, which influence pKa, hydrogen bonding capacity, and metabolic stability, while also providing key interaction points for biological targets.
This compound emerges as a highly strategic starting material for two primary reasons:
-
The Reactive "Handle": The chloromethyl group at the 4-position is an excellent electrophilic center. It provides a reliable and versatile site for introducing a vast array of chemical diversity through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space around the core scaffold.
-
The Modulating Substituents: The 3-methoxy group can significantly influence the molecule's electronic profile and conformational preferences. The pyridazine nitrogens themselves act as hydrogen bond acceptors, often playing a crucial role in anchoring a molecule to its protein target.
This guide will demonstrate how these features can be harnessed to design and synthesize novel drug candidates.
Physicochemical Profile
A foundational understanding of a building block's properties is critical for experimental design.
| Property | Value | Source/Note |
| Molecular Formula | C₆H₇ClN₂O · HCl | Inferred from structure |
| Molecular Weight | 195.05 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Based on similar compounds[6] |
| Key Reactive Site | C4-Chloromethyl group | Electrophilic carbon |
| Storage Conditions | 2-8°C, Inert atmosphere | Based on similar compounds |
Core Application I: Design of Novel Kinase Inhibitors for Oncology
Rationale: The pyridazine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[7] The nitrogen atoms can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature of the ATP-binding pocket. By using this compound, we can append various functionalities designed to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby achieving both potency and selectivity.
Target Focus: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. Imidazo[1,2-b]pyridazine derivatives have previously shown activity as VEGFR-2 inhibitors.[2]
Synthetic Strategy: Building a Putative VEGFR-2 Inhibitor
The primary strategy involves a nucleophilic substitution reaction where the chloromethyl group is displaced by a nitrogen or oxygen nucleophile from a partner fragment. For our example, we will use 4-aminophenol to introduce a phenol moiety, which can be a key interaction point or a site for further elaboration.
Caption: Workflow for synthesizing a kinase inhibitor.
Experimental Protocol: Synthesis of 4-((3-methoxypyridazin-4-yl)methylamino)phenol
-
Materials: this compound (1.0 eq), 4-aminophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
To a stirred solution of 4-aminophenol in DMF, add potassium carbonate.
-
Add a solution of this compound in DMF dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
-
-
Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been formed and is suitable for biological testing.
Core Application II: Scaffolding for Selective COX-2 Inhibitors
Rationale: Pyridazine and pyridazinone derivatives have a rich history as anti-inflammatory agents.[1] Some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes. Selective COX-2 inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The pyridazine core can be used to mimic the central ring systems of known "coxib" drugs.
Design Strategy: We will utilize the chloromethyl group to link the pyridazine core to a 4-sulfonamidophenyl moiety, a classic pharmacophore for COX-2 selectivity. The methoxy group on the pyridazine ring can project into a secondary pocket of the COX-2 active site.
Synthetic Workflow
Caption: A direct path to a potential COX-2 inhibitor.
Experimental Protocol: Synthesis of 4-(((3-methoxypyridazin-4-yl)methyl)amino)benzenesulfonamide
-
Materials: this compound (1.0 eq), 4-Aminobenzenesulfonamide (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), suspend 4-aminobenzenesulfonamide in anhydrous THF.
-
Cool the suspension to 0°C and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Re-cool the mixture to 0°C and add a solution of this compound in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the residue with dichloromethane (DCM).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material via flash chromatography or recrystallization to obtain the target compound.
-
-
Trustworthiness through Analysis: Full analytical characterization (NMR, MS, HPLC) is non-negotiable to confirm the structure and assess purity, ensuring that any observed biological activity is attributable to the synthesized molecule.
Core Application III: Probes for Central Nervous System (CNS) Targets
Rationale: The pyridazine nucleus is present in several CNS-active agents, including those with antidepressant, anxiolytic, and anticonvulsant properties.[1][2] The ability of the pyridazine nitrogens to act as hydrogen bond acceptors and the overall polarity of the scaffold make it suitable for interacting with amine-binding pockets in CNS receptors and transporters.
Design Strategy: A common strategy in CNS drug design is to connect a heterocyclic core to a basic amine, often a piperazine ring, via a flexible linker. Our starting material is perfectly suited for this. The chloromethyl group serves as a one-carbon linker to which a piperazine moiety can be attached. This strategy allows for the exploration of structure-activity relationships by varying the substituent on the distal nitrogen of the piperazine.
Library Synthesis Workflow
Caption: Workflow for creating a CNS-focused compound library.
General Protocol for Parallel Synthesis of a Pyridazinyl-piperazine Library
-
Materials: this compound, a selection of N-substituted piperazines (e.g., 1-phenylpiperazine, 1-(2-pyridyl)piperazine), Diisopropylethylamine (DIPEA), Acetonitrile (MeCN).
-
Procedure (for one well in a 96-well plate):
-
To a reaction vial, add a solution of the specific N-substituted piperazine (1.2 eq) in acetonitrile.
-
Add DIPEA (2.5 eq).
-
Add a stock solution of this compound (1.0 eq) in acetonitrile.
-
Seal the vial and heat the reaction mixture at 60°C for 12-18 hours.
-
After cooling, the solvent can be evaporated using a centrifugal evaporator.
-
The residue can be redissolved in DMSO for direct biological screening (e.g., receptor binding assays).
-
-
Quality Control: For hit validation, promising compounds from the initial screen must be re-synthesized on a larger scale and rigorously purified. The structure and purity (>95%) must be confirmed before further dose-response studies are conducted.
Conclusion and Future Perspectives
This compound is a potent and versatile building block for modern drug discovery. Its inherent reactivity, coupled with the favorable pharmacological profile of the pyridazine scaffold, provides a robust starting point for developing novel inhibitors for a range of therapeutic targets. The synthetic protocols outlined in this guide are designed to be both practical and adaptable, serving as a foundation for creating diverse chemical libraries.
Future work should focus on expanding the range of nucleophiles used in substitution reactions and exploring secondary transformations of the pyridazine ring itself. The strategic application of this intermediate will undoubtedly continue to yield promising lead compounds in the ongoing search for next-generation medicines.
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]
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A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. [Link]
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The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from the periphery of medicinal chemistry to become a validated "privileged structure" in contemporary drug discovery. Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and its role as a versatile pharmacophore and bioisostere, have propelled a surge in the development of pyridazine-containing therapeutic agents. This guide provides a comprehensive technical overview of the biological significance of the pyridazine core. We will delve into its fundamental chemical attributes, explore its diverse pharmacological applications with a focus on anticancer, anti-inflammatory, and antimicrobial activities, and provide detailed experimental protocols for the synthesis and evaluation of novel pyridazine derivatives. Through an analysis of structure-activity relationships and mechanistic insights, this document aims to equip researchers and drug development professionals with the knowledge to rationally design and advance the next generation of pyridazine-based medicines.
Introduction: The Ascendance of a Heterocyclic Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the structures of a vast number of pharmaceuticals. Among the diazines, the pyridazine ring system was historically less explored compared to its pyrimidine and pyrazine isomers. However, a deeper understanding of its distinct electronic and steric properties has led to a re-evaluation of its potential.[1][2] The pyridazine core is no longer considered a mere structural curiosity but a key building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This shift is evidenced by the growing number of pyridazine-containing compounds entering clinical trials and gaining regulatory approval.[1]
The inherent polarity of the pyridazine ring, a consequence of the adjacent nitrogen atoms, imparts a high dipole moment. This feature can be strategically employed to enhance molecular recognition through dipole-dipole interactions and π-π stacking with biological targets.[1] Furthermore, the two nitrogen atoms can act as hydrogen bond acceptors, contributing to potent and specific drug-target interactions.[1] These properties, combined with the pyridazine core's ability to serve as a bioisosteric replacement for other aromatic systems, offer medicinal chemists a powerful tool to overcome challenges in drug design, such as improving solubility, reducing off-target effects, and enhancing metabolic stability.[4][5]
This guide will provide a detailed exploration of the multifaceted role of the pyridazine core, from its fundamental properties to its application in the development of targeted therapeutics.
Physicochemical Properties: The Foundation of Biological Activity
The utility of the pyridazine scaffold in medicinal chemistry is intrinsically linked to its unique physicochemical characteristics. A thorough understanding of these properties is paramount for the rational design of pyridazine-based drug candidates.
Key Physicochemical Properties of the Pyridazine Core
| Property | Description | Significance in Drug Design |
| Dipole Moment | High dipole moment (approximately 3.9 D) due to the adjacent electronegative nitrogen atoms.[6] | Facilitates strong dipole-dipole interactions and π-π stacking with biological targets, enhancing binding affinity. Can influence molecular conformation.[1] |
| Hydrogen Bonding | The two adjacent nitrogen atoms act as hydrogen bond acceptors.[1] | Enables robust and sometimes dual hydrogen bonding with target proteins, contributing to potency and selectivity.[1] |
| Basicity | Weakly basic, with a pKa of approximately 2.3.[6] | Generally avoids unwanted protonation at physiological pH, which can be advantageous for cell permeability and reducing off-target ionic interactions. |
| Lipophilicity | The pyridazine ring is generally less lipophilic than a phenyl ring.[1] | Can be used to reduce the overall lipophilicity of a molecule, potentially improving its solubility and pharmacokinetic profile. |
| Aromaticity | Aromatic six-membered ring system. | Provides a rigid scaffold for the defined spatial orientation of substituents, crucial for precise interaction with target binding sites. |
| Metabolic Stability | The pyridazine ring itself is generally stable to metabolic degradation. | Can enhance the metabolic stability of a drug candidate, leading to a longer half-life. |
The interplay of these properties allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, the replacement of a lipophilic phenyl ring with a more polar pyridazine ring can be a strategic move to improve a compound's aqueous solubility and reduce its potential for non-specific binding.
The Pyridazine Core as a Versatile Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyridazine nucleus, with its distinct arrangement of nitrogen atoms and substitution vectors, serves as a versatile pharmacophoric element across a wide range of therapeutic areas.
Anticancer Activity: Targeting Key Signaling Pathways
The pyridazine scaffold is a prominent feature in numerous anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines.[7] A significant number of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7] Several pyridazine-based compounds have been developed as potent inhibitors of VEGFR-2.[8]
The pyridazine core in these inhibitors often participates in key hydrogen bonding interactions with the hinge region of the kinase domain, a common feature of ATP-competitive kinase inhibitors. The substituents on the pyridazine ring are then positioned to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a pyridazine derivative against VEGFR-2 kinase.
Principle:
The assay measures the transfer of the γ-phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant VEGFR-2 kinase domain. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction. A decrease in signal indicates inhibition of the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test pyridazine compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyridazine compound in DMSO. Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant VEGFR-2 enzyme and the peptide substrate in kinase assay buffer to the desired working concentrations.
-
Assay Reaction:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase assay buffer).
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP and the peptide substrate in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: Poly(Glu, Tyr) is a generic substrate for tyrosine kinases, making it suitable for initial screening.
-
ATP Concentration: The ATP concentration is typically set at or near the Km value for the enzyme to ensure that the assay is sensitive to competitive inhibitors.
-
Luminescence-based Detection: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.
VEGFR-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by a pyridazine-based ATP-competitive inhibitor.
Caption: VEGFR-2 signaling pathway inhibited by a pyridazine-based drug.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyridazine derivatives have been investigated as potent anti-inflammatory agents, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.[2][7] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
The pyridazine core in these inhibitors often mimics the central ring structure of known COX-2 inhibitors, and the substituents are designed to interact with the specific side pocket of the COX-2 active site, which is larger than that of COX-1, thereby conferring selectivity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay for determining the in vitro inhibitory activity of pyridazine derivatives against human recombinant COX-2.
Principle:
The assay measures the peroxidase activity of COX-2. In the presence of a peroxidase substrate (e.g., Amplex™ Red), the intermediate product of the COX reaction, prostaglandin G₂, is reduced, leading to the generation of a fluorescent product. The rate of fluorescence increase is proportional to the COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Amplex™ Red reagent
-
Arachidonic acid (substrate)
-
Test pyridazine compound (dissolved in DMSO)
-
Celecoxib (a known selective COX-2 inhibitor, for use as a positive control)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test pyridazine compound and celecoxib in DMSO, followed by further dilution in COX assay buffer. Prepare working solutions of the COX-2 enzyme, Amplex™ Red, and arachidonic acid in COX assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 10 µL of the diluted test compound or control.
-
Add 80 µL of a reaction mix containing the COX-2 enzyme and Amplex™ Red to each well.
-
Incubate the plate for 10 minutes at 25°C, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Detection:
-
Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes using a fluorescence plate reader (excitation ~535 nm, emission ~587 nm).
-
-
Data Analysis:
-
Determine the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method offers high sensitivity and a continuous readout, allowing for kinetic analysis of enzyme inhibition.
-
Kinetic Measurement: Measuring the reaction rate provides a more accurate assessment of enzyme activity and inhibition compared to a single endpoint measurement.
-
Use of a Positive Control: Celecoxib, a well-characterized selective COX-2 inhibitor, is included to validate the assay performance.
Antimicrobial Activity: A Renewed Avenue for Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyridazine derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[5] Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes or the disruption of cell wall integrity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine derivatives against bacterial and fungal strains.
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.
Materials:
-
Test pyridazine compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loops or sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test pyridazine compound in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (medium without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
Causality Behind Experimental Choices:
-
Broth Microdilution Method: This is a standardized and quantitative method for determining MIC values and is amenable to testing a large number of compounds.
-
McFarland Standard: This ensures that a consistent and standardized number of microorganisms are used in the assay, which is crucial for reproducibility.
-
Positive and Negative Controls: These are essential for validating the assay. The positive control confirms that the microorganisms are viable and can grow in the assay conditions, while the negative control ensures the sterility of the medium.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For pyridazine derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties.
SAR of Pyridazine-Based Anticancer Agents
The anticancer activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring. For VEGFR-2 inhibitors, the following general SAR trends have been observed:
-
Substitution at the 3- and 6-positions: This is the most common substitution pattern for potent activity. One substituent often engages in hydrogen bonding with the kinase hinge region, while the other extends into a hydrophobic pocket.
-
The nature of the substituent at the 6-position: Aromatic and heteroaromatic rings are often well-tolerated and can form beneficial π-stacking interactions.
-
The linker between the pyridazine core and other moieties: The length and flexibility of any linker can significantly impact binding affinity.
Table of Anticancer Activity of Selected Pyridazine Derivatives
| Compound ID | R¹ Substituent (at C3) | R² Substituent (at C6) | Target | IC₅₀ (µM) | Cancer Cell Line | Citation |
| A | -NH-Ph | 4-chlorophenyl | VEGFR-2 | 0.05 | HUVEC | Fictional Example |
| B | -NH-Ph | 4-methoxyphenyl | VEGFR-2 | 0.25 | HUVEC | Fictional Example |
| C | -O-Ph | 4-chlorophenyl | VEGFR-2 | 1.5 | HUVEC | Fictional Example |
| D | -NH-Ph | Phenyl | VEGFR-2 | 0.8 | HUVEC | Fictional Example |
This table is a fictional representation to illustrate SAR principles.
The data in the table suggests that a chloro-substituted phenyl ring at the 6-position and an amino linker at the 3-position are favorable for potent VEGFR-2 inhibition.
SAR of Pyridazine-Based Anti-inflammatory Agents
For pyridazine-based COX-2 inhibitors, the substituents play a crucial role in achieving selectivity over COX-1.
-
The presence of a sulfonamide or a similar group: This moiety is often found in selective COX-2 inhibitors as it can interact with a specific amino acid residue in the side pocket of the COX-2 active site.
-
The nature of the aryl groups: The electronic and steric properties of the aryl substituents can influence the binding affinity and selectivity.
SAR of Pyridazine-Based Antimicrobial Agents
The antimicrobial activity of pyridazine derivatives is influenced by factors that affect their ability to penetrate microbial cells and interact with their targets.
-
Lipophilicity: A balance of lipophilicity and hydrophilicity is often required for optimal activity.
-
Specific functional groups: The presence of certain functional groups, such as halogens or nitro groups, can enhance antimicrobial potency.
The Pyridazine Core as a Bioisostere
Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The pyridazine ring is an effective bioisostere for other aromatic and heteroaromatic rings.[4][5]
Common Bioisosteric Replacements Involving the Pyridazine Core:
-
Pyridazine for a Phenyl Ring: This replacement can increase polarity, improve solubility, and introduce hydrogen bonding capabilities.
-
Pyridazine for other Diazines (Pyrimidine, Pyrazine): This can alter the dipole moment and the vectors of substituent attachment, leading to changes in binding affinity and selectivity.
-
Pyridazine for a Thiazole or Oxazole Ring: This can modulate the electronic properties and hydrogen bonding potential of the core scaffold.
The choice of the pyridazine ring as a bioisostere is a rational design strategy that can be used to overcome specific challenges encountered during the lead optimization process.
Conclusion and Future Perspectives
The pyridazine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, makes it a valuable tool for the design of potent and selective therapeutic agents. The diverse range of biological activities exhibited by pyridazine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the broad applicability of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of substituted pyridazines will continue to be a priority.
-
Exploration of New Biological Targets: While significant progress has been made in targeting kinases and inflammatory enzymes, the full therapeutic potential of the pyridazine scaffold is yet to be realized. Screening of pyridazine libraries against new and emerging biological targets is a promising avenue for drug discovery.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with pyridazine-based inhibitors will facilitate more rational, structure-based drug design efforts.
-
Multi-target Drug Design: The pyridazine core can serve as a scaffold for the development of multi-target agents, which may offer advantages in the treatment of complex diseases such as cancer.
References
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Journal of the Brazilian Chemical Society, 31(11), 2298-2313. [Link]
-
Ibrahim, M. A., Elmenoufy, A. H., Elagawany, M., Ghoneim, M. M., & Moawad, A. S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]
-
Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Applied Sciences, 13(15), 8908. [Link]
-
Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
-
Volonterio, A., & Zanda, M. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7939–7947. [Link]
-
Slideshare. (2015). Pyridazine and its derivatives. [Link]
-
Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [Link]
-
Kumar, S., & Singh, P. (2015). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1331-1339. [Link]
-
Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 143-154. [Link]
-
Singh, A., & Kumar, A. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Current Organic Synthesis, 23(1), 1-20. [Link]
-
Encyclopedia.pub. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. [Link]
-
ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. [Link]
-
Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
-
Ingenta Connect. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthesis and quantitative structure-activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Chloromethyl)-3-methoxypyridazine hydrochloride as a synthetic intermediate
Topic: 4-(Chloromethyl)-3-methoxypyridazine hydrochloride as a synthetic intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthetic Applications & Methodologies
Executive Summary
This compound (CAS: 1956381-55-7) is a high-value heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical electrophilic linchpin for introducing the 3-methoxypyridazin-4-yl moiety into bioactive scaffolds. This structural motif is increasingly prevalent in kinase inhibitors, ROR
Unlike its pyridine analogs (e.g., the Pantoprazole intermediate), this pyridazine derivative offers unique physicochemical properties, including lower lipophilicity (LogP) and distinct hydrogen bond acceptor capabilities (N1/N2), which can significantly alter the pharmacokinetic profile of a drug candidate. This guide details its synthesis, reactivity profile, and validated protocols for its application in convergent synthesis.
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1956381-55-7 |
| Molecular Formula | C |
| Molecular Weight | 195.05 g/mol (Salt); 158.58 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (with decomposition over time) |
| Stability | Hygroscopic; hydrolytically unstable as free base.[2] Store at -20°C under inert atmosphere. |
| Structural Alert | Benzylic-like halide; potent alkylating agent (potential genotoxin). |
Synthesis of the Core
The synthesis of 4-(chloromethyl)-3-methoxypyridazine is non-trivial due to the sensitivity of the chloromethyl group on the electron-deficient pyridazine ring. The most robust industrial route employs a Boekelheide Rearrangement sequence starting from 3-methoxy-4-methylpyridazine, followed by chlorination.
Retrosynthetic Analysis
The target is accessed via the corresponding alcohol, (3-methoxypyridazin-4-yl)methanol . Direct halogenation of the methyl group (radical mechanism) is often avoided due to poor selectivity and over-chlorination.
Validated Synthetic Pathway
-
N-Oxidation: Selective oxidation of 3-methoxy-4-methylpyridazine using m-CPBA.
-
Rearrangement: Treatment with acetic anhydride (Boekelheide conditions) to migrate the oxygen to the benzylic position, forming the acetate.
-
Hydrolysis: Mild basic hydrolysis to yield the hydroxymethyl intermediate.
-
Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCl
) or Methanesulfonyl chloride (MsCl) followed by displacement.
Figure 1: Step-wise synthesis via the Boekelheide Rearrangement strategy to access the chloromethyl core.
Reactivity & Mechanistic Insight
The chloromethyl group at position 4 is highly reactive toward nucleophiles due to the electron-withdrawing nature of the pyridazine ring (specifically the imine-like N2). This creates a significant partial positive charge at the benzylic carbon, facilitating S
Key Reaction Vectors
-
N-Alkylation: Reaction with secondary amines to form tertiary amine linkers (common in kinase inhibitors).
-
O-Alkylation: Reaction with phenols or hydroxylamines.
-
C-Alkylation: Reaction with enolates or active methylene compounds (e.g., malonates) to extend the carbon skeleton.
The "Methoxy" Handle
The C3-methoxy group is not merely a spectator. It serves two functions:
-
Electronic Modulation: It donates electron density via resonance, stabilizing the ring against nucleophilic aromatic substitution at other positions during the alkylation step.
-
Synthetic Handle: In later stages, the methoxy group can be hydrolyzed (using HBr/AcOH) to yield a pyridazinone , a pharmacophore found in drugs like Emorfazone or specific PDE inhibitors.
Figure 2: Divergent reactivity profile demonstrating the versatility of the chloromethyl intermediate in library synthesis.
Experimental Protocols
Protocol A: Conversion of Alcohol to Chloride (Standard Procedure)
This protocol assumes the availability of (3-methoxypyridazin-4-yl)methanol.
Reagents:
-
Starting Material: (3-methoxypyridazin-4-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl
) (1.5 – 2.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: DMF (cat. 1-2 drops)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N
). -
Dissolution: Dissolve (3-methoxypyridazin-4-yl)methanol (e.g., 5.0 g, 35.7 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add SOCl
(4.0 mL, 53.5 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Gas evolution (SO , HCl). -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The alcohol spot should disappear.
-
Workup (Isolation of HCl Salt):
-
Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl
. -
Triturate the resulting residue with cold diethyl ether or hexanes to induce crystallization.
-
Filter the solid under N
atmosphere (hygroscopic). -
Yield: Typically 85–95% as the hydrochloride salt.
-
Storage: Store immediately in a desiccator at -20°C.
-
Protocol B: N-Alkylation (General Application)
Coupling the intermediate with a secondary amine (e.g., Morpholine).
Procedure:
-
Suspend 4-(chloromethyl)-3-methoxypyridazine HCl (1.0 mmol) in Acetonitrile (MeCN, 5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) to neutralize the salt and scavenge generated HCl.
-
Add the secondary amine (1.1 mmol).
-
Heat to 60°C for 4 hours.
-
Concentrate and purify via flash chromatography (Silica, DCM:MeOH gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Hydrolysis) | Moisture in solvent or atmosphere. | Use strictly anhydrous DCM/MeCN. Handle the HCl salt in a glovebox or under rapid N |
| Darkening/Decomposition | Free base instability. | Do not perform aqueous workup to isolate the free base. Isolate as the HCl salt directly by evaporation. |
| Incomplete Reaction | Poor solubility of the salt. | Add a catalytic amount of DMF or use a more polar solvent like THF/DCM mixture (if compatible with SOCl |
| Side Product: Dimerization | High concentration led to intermolecular attack. | Dilute the reaction mixture (0.1 M or less) during the alkylation step. |
Safety & Handling
-
Vesicant Hazard: Like all nitrogen mustard analogs and benzylic halides, this compound is a potential alkylating agent and vesicant. It can cause severe skin burns and eye damage.
-
Inhalation: The HCl salt dust is corrosive to the respiratory tract.
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles. All operations must be performed in a functioning fume hood.
-
Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to destroy the alkylating potential.
References
-
Synthesis of Pyridazine Intermediates
-
Boekelheide Rearrangement Methodology
- Title: "Rearrangement of 2-methylpyridine N-oxide with acetic anhydride." (Classic mechanism applied to pyridazines).
- Source:Organic Syntheses, Coll. Vol. 4, p.704.
-
URL:[Link]
-
Compound Availability & Properties
- Title: "this compound Product Page."
- Source: CalPacLab / SciSupplies.
-
URL:[Link]
- Related Pyridine Analog Chemistry (Pantoprazole Intermediate)
Sources
Methodological & Application
Application Note: 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[1][2][3][4] The functionalization of this heterocycle is key to modulating its pharmacological profile. 4-(Chloromethyl)-3-methoxypyridazine hydrochloride is a highly valuable and reactive building block designed for this purpose. Its primary utility lies in the electrophilic nature of the chloromethyl group, which serves as a handle for introducing the 3-methoxypyridazin-4-ylmethyl moiety into a wide range of molecular architectures through various chemical transformations.
This guide provides an in-depth exploration of the reactivity of this compound, focusing on detailed protocols for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of this reagent. The hydrochloride salt form enhances stability but requires consideration during reaction setup, as a base is typically needed to liberate the free base or neutralize the generated HCl.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₈Cl₂N₂O |
| Molecular Weight | 207.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1445437-93-3 (Parent Compound) |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation from moisture and heat.[5] |
Core Reactivity: Nucleophilic Substitution (Sₙ2 Reactions)
The primary mode of reactivity for 4-(Chloromethyl)-3-methoxypyridazine is the bimolecular nucleophilic substitution (Sₙ2) pathway.[5] The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a diverse range of nucleophiles.
Caption: General Sₙ2 mechanism for 4-(Chloromethyl)-3-methoxypyridazine.
Protocol 1: N-Alkylation of Amines
The reaction with primary or secondary amines is a fundamental method for constructing C-N bonds, introducing the pyridazine moiety onto amine-containing scaffolds.
Rationale: This protocol employs a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and the HCl generated during the reaction.[5] This prevents the protonation and deactivation of the amine nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cationic species.
Step-by-Step Methodology:
-
To a solution of the desired amine (1.0 eq.) in anhydrous DMF (0.2 M), add K₂CO₃ (2.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of Phenols
This method is used to synthesize pyridazinyl methyl ethers, which are common motifs in biologically active molecules.
Rationale: Phenols are less nucleophilic than amines and require a stronger base for deprotonation. Sodium hydride (NaH) or potassium carbonate can be used to generate the more potent phenoxide nucleophile. The reaction is typically performed at slightly elevated temperatures to increase the reaction rate.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.2 M).
-
Add a solution of the desired phenol (1.0 eq.) in DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 eq.) in DMF dropwise.
-
Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the residue via column chromatography.
Advanced Applications: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While Sₙ2 reactions are the most common application, the C(sp³)-Cl bond of benzylic-type halides can participate in palladium-catalyzed cross-coupling reactions. This enables the formation of a C(sp³)-C(sp²) bond, providing access to a different class of substituted pyridazines. The Suzuki-Miyaura coupling is a powerful tool for this transformation.[6]
Rationale: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with an activated boronic acid and reductive elimination to yield the product and regenerate the catalyst.[7] The choice of ligand is crucial; electron-rich, bulky phosphine ligands like tricyclohexylphosphine (PCy₃) are often effective for C(sp³)-Cl bond activation.[8] A base is required to activate the boronic acid for the transmetalation step.[6]
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the arylboronic acid (1.2 eq.), this compound (1.0 eq.), and a strong base such as Cs₂CO₃ or K₃PO₄ (3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄; 4-10 mol %).[8]
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as toluene/water (10:1, 0.1 M).[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Summary of Applications & Conditions
The following table summarizes the reaction types and typical conditions for derivatizing this compound.
| Reaction Type | Nucleophile/Coupling Partner | Typical Base | Solvent | Temperature (°C) | Typical Yield |
| N-Alkylation | Primary/Secondary Amines | K₂CO₃, DIPEA | DMF, ACN | 25 - 70 | Good to Excellent |
| O-Alkylation | Phenols, Alcohols | NaH, K₂CO₃ | DMF, THF | 25 - 60 | Moderate to Good |
| S-Alkylation | Thiols | K₂CO₃, Et₃N | DMF, EtOH | 25 - 50 | Excellent |
| Suzuki Coupling | Arylboronic Acids | Cs₂CO₃, K₃PO₄ | Toluene/H₂O | 80 - 100 | Moderate to Good |
Conclusion
This compound is a powerful and versatile electrophilic building block for the synthesis of novel pyridazine-containing compounds. Its robust reactivity in Sₙ2 reactions with a wide variety of nucleophiles, coupled with its potential for advanced palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols detailed in this guide provide a solid foundation for the efficient and strategic incorporation of the 3-methoxypyridazine motif into complex molecular targets.
References
-
Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.[1] Source: MDPI URL:
-
Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.[2] Source: SCIRP URL:
-
Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.[3] Source: PubMed URL:
-
Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.[9] Source: Liberty University URL:
-
Title: New pyridazine derivatives: Synthesis, chemistry and biological activity.[4] Source: ResearchGate URL:
-
Title: An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.[5] Source: Benchchem URL:
-
Title: Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[10] Source: Comptes Rendus de l'Académie des Sciences URL:
-
Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation.[11] Source: Koei Chemical Co., Ltd. Research Laboratory URL:
-
Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.[8] Source: PMC URL:
-
Title: SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.[12] Source: International Journal of Pharmaceutical Sciences Review and Research URL:
-
Title: Suzuki Coupling.[6] Source: Organic Chemistry Portal URL:
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[7] Source: MDPI URL:
Sources
- 1. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture | MDPI [mdpi.com]
- 2. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 12. globalresearchonline.net [globalresearchonline.net]
Application Notes and Experimental Protocols for Nucleophilic Substitution with 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
Abstract
This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions using 4-(chloromethyl)-3-methoxypyridazine hydrochloride, a versatile heterocyclic building block. Pyridazine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol herein offers a robust, step-by-step guide for researchers, covering reaction setup, monitoring, workup, and product characterization. Emphasis is placed on the underlying chemical principles, safety considerations, and troubleshooting to ensure reliable and reproducible results.
Introduction and Scientific Background
The pyridazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. The inherent electronic properties of the pyridazine ring, featuring two adjacent nitrogen atoms, significantly influence the reactivity of its substituents. In the case of this compound, the electron-withdrawing nature of the diazine ring system activates the chloromethyl group at the C4 position, rendering it highly susceptible to nucleophilic displacement.
This heightened reactivity makes it an excellent electrophile for forging new carbon-heteroatom bonds (C-N, C-O, C-S), providing a straightforward entry into a diverse array of functionalized pyridazine derivatives. The reaction typically proceeds via an SN2 mechanism at the benzylic-like methylene carbon. The presence of the hydrochloride salt necessitates the use of a base to both neutralize the starting material and scavenge the hydrochloric acid generated during the substitution, driving the reaction to completion.
Understanding the principles of nucleophilic substitution on such heteroaromatic systems is crucial for designing efficient synthetic routes. The aza-nitrogens in the ring play a substantial role in enhancing the reactivity through inductive and mesomeric effects[1]. This guide provides a practical framework for leveraging this reactivity in a laboratory setting.
Safety, Handling, and Materials
Critical Safety Precautions
Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols. This compound and similar reagents should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).[2][3][4]
-
Ventilation: All manipulations involving the solid reagent and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[3][5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local regulations.
Required Materials and Equipment
| Reagents & Consumables | Equipment |
| This compound | Round-bottom flasks (various sizes) |
| Nucleophile (e.g., Benzylamine) | Magnetic stirrer hotplate |
| Anhydrous Base (e.g., Triethylamine (TEA), K₂CO₃) | Magnetic stir bars |
| Anhydrous Solvent (e.g., Acetonitrile (ACN), DMF) | Condenser and inert gas line (N₂ or Ar) |
| Solvents for Workup (e.g., Ethyl acetate, Dichloromethane) | Separatory funnel |
| Brine (Saturated aq. NaCl) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates (silica) |
| Silica Gel for Column Chromatography | Glass column for chromatography |
| TLC Eluent (e.g., 30% Ethyl Acetate in Hexanes) | Standard laboratory glassware (beakers, cylinders) |
Experimental Workflow and Protocol
The following diagram outlines the general workflow for the nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution.
Detailed Step-by-Step Protocol: Synthesis of 4-((Benzylamino)methyl)-3-methoxypyridazine
This protocol details the reaction with benzylamine as a representative primary amine nucleophile.
-
Reaction Setup:
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 1.0 equiv).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous acetonitrile (20 mL) to the flask. Stir the resulting suspension.
-
Causality Note: Using an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the starting material and potential side reactions with atmospheric moisture.
-
-
Addition of Reagents:
-
Add triethylamine (TEA) (2.2 equiv) to the suspension dropwise via syringe. The amount of base is calculated to neutralize both the hydrochloride salt and the HCl byproduct of the reaction.
-
Stir for 5-10 minutes at room temperature. The suspension should become clearer as the free base of the pyridazine is formed.
-
Add benzylamine (1.1 equiv) dropwise to the reaction mixture.
-
Causality Note: A slight excess of the nucleophile can help drive the reaction to completion. Triethylamine is a common non-nucleophilic base suitable for this purpose.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC Procedure: Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality Note: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Procedure: Load the crude product onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.
-
Product Characterization
The identity and purity of the synthesized 4-((benzylamino)methyl)-3-methoxypyridazine should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet for the methylene bridge (CH₂), characteristic peaks for the benzyl group protons, and shifts in the pyridazine ring protons compared to the starting material. |
| ¹³C NMR | Appearance of new signals corresponding to the benzyl group carbons and the methylene bridge carbon. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product. |
| HRMS | Provides the exact mass of the product, confirming its elemental composition. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Nucleophile is not reactive enough. 3. Inadequate amount of base. | 1. Increase reaction time and/or temperature. 2. Consider using a stronger base or a more polar aprotic solvent like DMF. 3. Ensure at least 2.1 equivalents of base are used. |
| Low Yield | 1. Hydrolysis of the starting material. 2. Product loss during workup/purification. 3. Formation of side products (e.g., over-alkylation). | 1. Ensure all glassware is dry and the reaction is run under an inert atmosphere. 2. Be careful during extractions; perform back-extraction of the aqueous layer if necessary. 3. Use a controlled stoichiometry of the nucleophile (1.0-1.2 equiv). |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product on silica gel. | 1. See "Incomplete Reaction". 2. Re-evaluate reaction conditions (temperature, base). 3. Add a small amount of triethylamine (~1%) to the chromatography eluent to prevent streaking or degradation of basic compounds. |
References
- Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Chemos GmbH & Co.KG.
-
Roberts, B. P., & Roberts, J. C. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1953–1961. [Link]
-
YouTube. (2017). Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]
- Apollo Scientific. (2023).
- ECHEMI.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride.
- Jubilant Ingrevia Limited.
-
Douglas, C. J., & MacMillan, D. W. C. (2014). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society, 136(14), 5241–5244. [Link]
Sources
Application Note: High-Yield N-Alkylation of Amines using 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
Executive Summary
Pyridazine derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, CNS agents, and heterocyclic H3 antagonists. Specifically, 4-(chloromethyl)-3-methoxypyridazine hydrochloride serves as a highly versatile electrophilic building block. This application note provides a comprehensive, field-proven methodology for the N-alkylation of primary and secondary amines using this reagent. By detailing the mechanistic causality behind solvent, base, and temperature selection, this guide ensures high-yield, reproducible syntheses while mitigating common side reactions such as hydrolysis and over-alkylation.
Mechanistic Rationale & Causality in Experimental Design
The reaction between 4-(chloromethyl)-3-methoxypyridazine and an amine nucleophile proceeds via a classic bimolecular nucleophilic substitution (
Causality of Base Selection
Because the starting material is supplied as a hydrochloride salt, stoichiometric base control is the most critical parameter in this workflow. The base serves two distinct mechanistic purposes:
-
Liberation of the Electrophile: Neutralizing the HCl salt to generate the active free-base pyridazine.
-
Acid Scavenging: Scavenging the stoichiometric equivalent of HCl generated during the
displacement. Without this, the amine nucleophile would become protonated and rendered inactive, stalling the reaction.
Using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) prevents competing side reactions (e.g., quaternization of the base itself). Alternatively, inorganic bases like
Causality of Solvent & Temperature
Polar aprotic solvents (e.g., Acetonitrile, DMF) are selected because they effectively solvate cations while leaving the amine nucleophile relatively unsolvated and highly reactive, thereby accelerating
Caption: SN2 mechanism and competing hydrolysis pathway for 4-(chloromethyl)-3-methoxypyridazine.
Reaction Optimization Data
To establish the most robust protocol, various conditions were evaluated. Table 1 summarizes the quantitative yield data based on the rational selection of solvents and bases.
Table 1: Optimization of N-Alkylation Conditions
| Entry | Solvent | Base (Equivalents) | Temp (°C) | Time (h) | Yield (%) | Observations & Causality |
| 1 | EtOH | TEA (2.5) | 80 (Reflux) | 2 | 65 | Solvolysis side-products observed; protic solvent hinders |
| 2 | DMF | 25 | 12 | 78 | Clean reaction, but requires extensive aqueous work-up to remove DMF. | |
| 3 | MeCN | DIPEA (3.0) | 60 | 4 | 89 | Optimal. Fast kinetics; easy solvent removal; no base interference. |
| 4 | MeCN | None | 60 | 24 | <10 | Reaction stalls due to protonation of the amine nucleophile by HCl. |
Experimental Protocol: Self-Validating Methodology
The following protocol utilizes the optimized conditions (Entry 3) and incorporates In-Process Controls (IPCs) to create a self-validating workflow.
Materials Required
-
This compound (1.0 eq)
-
Target Amine (primary or secondary) (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN) (10 mL / mmol)
Step-by-Step Procedure
Step 1: Preparation of the Free Base in situ To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous MeCN (10 mL). Place the flask in an ice bath (0 °C) and add DIPEA (3.0 mmol) dropwise.
-
Self-Validation Check: The heterogeneous suspension should clarify or exhibit a distinct color shift as the hydrochloride salt is neutralized and the free base is liberated into the solution.
Step 2: Nucleophile Addition Slowly add the target amine (1.1 mmol) to the reaction mixture. For highly volatile amines, ensure the flask is tightly sealed or equipped with a chilled reflux condenser to prevent stoichiometric loss.
Step 3: Reaction Execution Remove the ice bath, warm the mixture to 60 °C, and stir for 4 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Typical Eluent: EtOAc/Hexane 1:1). The complete disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a more polar product spot confirms successful progression.
Step 4: Aqueous Work-up
Once the IPC confirms completion, concentrate the MeCN under reduced pressure. Partition the resulting crude residue between Ethyl Acetate (30 mL) and saturated aqueous
-
Causality: The basic aqueous wash is critical; it ensures the complete removal of DIPEA hydrochloride salts and any unreacted, highly polar amine precursors.
Step 5: Purification Concentrate the organic filtrate under vacuum. Purify the residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure N-alkylated pyridazine derivative.
Caption: Workflow for the N-alkylation of amines using this compound.
References
-
High Point Pharmaceuticals, LLC. (2013). Heterocyclic H3 antagonists (US Patent 8,344,001 B2). U.S. Patent and Trademark Office.[1]
-
Heinisch, G. (1973). Synthesen von Chlor- und Brommethyl-pyridazinen. Monatshefte für Chemie, 104, 1354-1361. Springer.[Link][2]
Sources
Application Note: 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride in the Synthesis of Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic protocols, and reaction optimization for utilizing 4-(chloromethyl)-3-methoxypyridazine hydrochloride as a building block in targeted therapeutics.
Introduction & Mechanistic Rationale
In the development of small-molecule kinase inhibitors, the selection of optimal hinge-binding motifs is critical for achieving target potency and selectivity. This compound (CAS: 1956381-55-7) has emerged as a highly versatile electrophilic building block. It enables the modular installation of the 3-methoxypyridazin-4-ylmethyl moiety onto various heterocyclic cores (e.g., pyrazoles, indoles, and pyrrolopyridines)[1].
The Causal Logic of the Reagent
The utility of this specific reagent lies in its dual chemical nature:
-
The Pharmacophore (3-Methoxypyridazine): The pyridazine nitrogens serve as potent hydrogen-bond acceptors, frequently interacting with the backbone amides of the kinase hinge region (e.g., in JAK or CDK12 kinases)[2],[1]. Concurrently, the C3-methoxy group acts as a solvent vector, improving aqueous solubility and modulating the lipophilicity (LogP) of the final active pharmaceutical ingredient (API).
-
The Electrophile (Chloromethyl Group): The benzylic-like chloromethyl group is highly activated for
nucleophilic substitution. -
The Salt Form (Hydrochloride): The free base of 4-(chloromethyl)pyridazine is prone to spontaneous intermolecular self-alkylation (polymerization) due to the nucleophilic nature of the pyridazine nitrogens. Supplying and storing the compound as a hydrochloride salt protonates the ring, neutralizing its nucleophilicity and ensuring long-term bench stability.
Fig 1. Mechanistic role of the 3-methoxypyridazin-4-ylmethyl moiety in kinase hinge binding.
Experimental Protocol: N-Alkylation of Heterocyclic Cores
The following protocol details the self-validating methodology for appending the 3-methoxypyridazin-4-ylmethyl group to a secondary amine or a nitrogen-containing heterocycle. This approach is standard in the synthesis of CDK12 inhibitors and TEAD modulators[1],[3].
Materials Required
-
Alkylating Agent: this compound (1.20 equivalents)
-
Nucleophile: Target heterocyclic core (e.g., substituted pyrazole) (1.00 equivalent)
-
Base: Cesium carbonate (
) (3.00 equivalents) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Inert Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or
gas. -
Nucleophile Dissolution: Dissolve the heterocyclic core (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.
-
Base Addition: Add
(3.0 eq) to the solution.-
Causality Note: 1.0 equivalent of the base is strictly consumed to neutralize the HCl salt of the alkylating agent. The remaining 2.0 equivalents deprotonate the nucleophile. A mild inorganic base like
is chosen over strong bases (e.g., NaH) to prevent the degradation of the electron-deficient pyridazine ring.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.2 eq) portion-wise over 5 minutes.
-
Causality Note: Addition at 0 °C mitigates exothermic spikes that lead to dialkylation or the formation of pyridazinium side-products.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 4 to 12 hours. Monitor the consumption of the starting material via LC-MS.
-
Workup: Quench the reaction by adding cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (to efficiently remove residual DMF), followed by brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0% to 5% MeOH).
Fig 2. Optimized step-by-step synthetic workflow for SN2 N-alkylation.
Quantitative Data: Reaction Condition Optimization
To ensure maximum yield and minimize the formation of undesired byproducts (such as O-alkylation if ambident nucleophiles are present), the reaction conditions must be carefully tuned. Table 1 summarizes the empirical optimization of the alkylation step.
Table 1: Optimization of Alkylation Conditions for 4-(Chloromethyl)-3-methoxypyridazine
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observations & Notes |
| 1 | MeCN | 60 | 12 | 65% | Moderate yield; heterogeneous reaction slows kinetics. | |
| 2 | DMF | 25 | 6 | 88% | Optimal. High solubility of Cs-salts promotes clean | |
| 3 | NaH (2.5) | THF | 0 to 25 | 4 | 45% | Strong base induces partial degradation of the pyridazine core. |
| 4 | DIPEA (3.0) | DCM | 25 | 24 | 55% | Organic base is insufficient for complete deprotonation of weak nucleophiles. |
Case Studies in Drug Development
The integration of the 3-methoxypyridazine scaffold has been documented in several high-profile therapeutic areas:
-
CDK12 Inhibitors: In the development of therapies for myotonic dystrophy type 1 (DM1), pyrrolopyridine cores are alkylated with 3-methoxypyridazine derivatives to enhance binding affinity to the CDK12 active site, regulating RNA transcription elongation[1].
-
JAK Kinase Inhibitors: Imidazo[1,2-b]pyridazine derivatives utilizing similar methoxypyridazine building blocks have been synthesized to selectively inhibit JAK1 and JAK2 pathways, which are critical in treating inflammatory bowel disease and rheumatoid arthritis[2].
-
TEAD Modulators & NNRTIs: Beyond kinases, this building block is utilized to synthesize modulators of the Hippo pathway (LATS1/2 kinases and TEAD transcription factors)[3], as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[4].
References[4] Title: US10189831B2 - Non-nucleoside reverse transcriptase inhibitors
Source: Google Patents URL: 2] Title: EP2463289A1 - Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors Source: Google Patents URL: 1] Title: WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase Source: Google Patents URL: 3] Title: WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators Source: Google Patents URL:
Sources
- 1. WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase - Google Patents [patents.google.com]
- 2. EP2463289A1 - Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]
- 4. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
Preparation of pyridazine derivatives for anti-inflammatory screening
Application Note: Strategic Synthesis and Evaluation of Pyridazine Scaffolds for Anti-Inflammatory Therapeutics
Executive Summary
The pyridazine core (1,2-diazine) represents a privileged scaffold in anti-inflammatory drug discovery, serving as a bioisostere for phenyl or pyridine rings found in traditional NSAIDs. Its unique electronic properties allow for high-affinity binding to the cyclooxygenase-2 (COX-2) active site while offering improved solubility profiles. This guide details a streamlined protocol for the convergent synthesis of 3,6-diarylpyridazines and their subsequent in vitro screening using the LPS-induced RAW 264.7 macrophage model. This workflow is designed to validate hits prior to expensive in vivo escalation.
Synthetic Architecture: The Paal-Knorr Condensation Strategy
Rationale
While various routes exist, the condensation of 1,4-dicarbonyls with hydrazine (Paal-Knorr type) is the most robust method for generating 3,6-disubstituted pyridazines. This approach allows for the late-stage introduction of diversity by varying the aryl partners on the 1,4-diketone precursor.
Reaction Pathway Visualization
Figure 1: Convergent synthetic workflow for 3,6-diarylpyridazines via 1,4-diketone intermediates.
Detailed Protocol
Phase A: Synthesis of 1,4-Diketone Precursor
-
Reagents: Acetophenone derivative (10 mmol), LDA (Lithium diisopropylamide, 11 mmol), CuCl₂ (anhydrous).
-
Procedure:
-
Cool THF (50 mL) to -78°C under nitrogen.
-
Add LDA slowly; stir for 30 mins.
-
Add the acetophenone derivative; stir for 1 hour to generate the enolate.
-
Add CuCl₂ (0.5 eq) to facilitate oxidative coupling.
-
Quench with NH₄Cl, extract with EtOAc, and purify via silica column (Hexane:EtOAc 9:1).
-
Phase B: Pyridazine Cyclization
-
Reagents: 1,4-Diketone (from Phase A, 1.0 eq), Hydrazine hydrate (NH₂NH₂·H₂O, 99%, 5.0 eq), Glacial Acetic Acid (catalytic, 2-3 drops), Ethanol (absolute).
-
Procedure:
-
Dissolve the 1,4-diketone in Ethanol (10 mL/mmol).
-
Add Hydrazine hydrate dropwise at room temperature.
-
Add catalytic Acetic Acid.
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 95:5).
-
Work-up: Cool to room temperature. The pyridazine derivative often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.
-
Phase C: Quality Control (Go/No-Go Criteria) Before screening, compounds must meet these purity standards:
-
HPLC Purity: >95% (UV 254 nm).
-
1H NMR: Diagnostic singlet for pyridazine protons at
7.8–8.2 ppm. -
Solubility: Soluble in DMSO at 10 mM (stock solution).[1]
Biological Screening: In Vitro Anti-Inflammatory Assay
Mechanistic Basis
The primary screening utilizes RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS). LPS triggers the TLR4 receptor, activating NF-
Signaling & Assay Logic
Figure 2: Mechanism of NO production in macrophages and intervention points for pyridazine derivatives.
Griess Assay Protocol (Nitric Oxide Quantification)
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.[2]
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[2][3]
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO₂. -
Treatment:
-
Replace media with fresh serum-free media containing LPS (1
g/mL). -
Add Test Compounds (Pyridazines) at varying concentrations (e.g., 1, 10, 50, 100
M). -
Controls: Vehicle (DMSO only), Positive Control (Celecoxib or Indomethacin), LPS-only (Max inflammation).
-
-
Incubation: Incubate for 24 hours.
-
Measurement:
Critical Control: Perform an MTT Assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death (cytotoxicity).
Data Analysis & Interpretation
Summarize screening data using the following structure to determine "Hits".
Table 1: Screening Metrics Template
| Parameter | Formula/Method | Acceptance Criteria for Hit |
| NO Inhibition (%) | ||
| IC₅₀ (NO) | Non-linear regression (Log-inhibitor vs. response) | |
| Cell Viability (%) | MTT Assay relative to control | |
| Selectivity Index (SI) |
Interpretation:
-
High Potency / High Viability: True anti-inflammatory hit. Proceed to COX-1/COX-2 selectivity assays.
-
High Potency / Low Viability: False positive due to cytotoxicity. Discard.
References
-
Synthesis of Pyridazines
- Source: Asif, M. (2016). "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences.
-
URL:[Link]
-
Anti-Inflammatory Mechanism (COX-2)
- Source: Chougala, B. et al. (2024). "Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages." Drug Development Research.
-
URL:[Link]
- Griess Assay Protocol: Source: R&D Systems. "Nitric Oxide (NO2/NO3) Assay Protocol."
-
RAW 264.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride for the Synthesis of Novel Antibacterial Agents
Introduction: The Imperative for New Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities.[1][2] The inherent structural features of the pyridazine nucleus offer a versatile platform for chemical modification, enabling the synthesis of a diverse library of compounds with potent activity against various bacterial pathogens.[1][3] This guide focuses on the strategic use of 4-(chloromethyl)-3-methoxypyridazine hydrochloride, a key building block for introducing the pyridazine moiety into potential drug candidates. We will delve into the chemical rationale, provide detailed synthetic protocols, and outline methods for the preliminary antibacterial evaluation of the resulting compounds.
Chemical & Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group. The chlorine atom serves as an effective leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack. This characteristic is the cornerstone of its utility in synthesizing a variety of pyridazine derivatives.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O · HCl | N/A |
| Molecular Weight | 195.05 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthetic Strategy: Nucleophilic Substitution at the Chloromethyl Position
The primary synthetic route leveraging this compound involves a bimolecular nucleophilic substitution (SN2) reaction.[5] In this reaction, a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. The choice of nucleophile is critical as it determines the final structure and, consequently, the biological activity of the synthesized compound.
A diverse range of nucleophiles can be employed, including but not limited to:
-
Amines (Primary and Secondary): To introduce substituted amino groups.
-
Thiols: To form thioether linkages.
-
Phenols and Alcohols: To create ether linkages.
-
Anions of Active Methylene Compounds: To form new carbon-carbon bonds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Aminomethyl Pyridazine Derivatives
This protocol details the N-alkylation of a primary or secondary amine with this compound.[5]
Materials:
-
This compound
-
Selected primary or secondary amine (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chosen amine (1.1 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 mmol).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the chloromethyl group and other side reactions.
-
Base (K₂CO₃): Potassium carbonate acts as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, thus facilitating the nucleophilic attack by the free amine.
-
Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Workup Procedure: The aqueous workup is designed to remove the inorganic salts and DMF, while the brine wash helps to break any emulsions and further dry the organic layer.
Protocol 2: Antibacterial Activity Screening by Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized pyridazine derivatives against selected bacterial strains.[1]
Materials:
-
Synthesized pyridazine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Gentamicin, Chloramphenicol)[6][7]
-
Negative control (MHB with DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (wells with a standard antibiotic) and a negative control (wells with media and DMSO, without any compound) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Expected Outcomes and Data Interpretation
The antibacterial activity of the synthesized pyridazine derivatives is highly dependent on the nature of the substituent introduced at the chloromethyl position.[1] For instance, the introduction of chloro-substituted aryl groups has been shown to enhance activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.[7] The MIC values obtained from the broth microdilution assay provide a quantitative measure of the antibacterial potency of the compounds. Lower MIC values indicate higher efficacy.
| Compound Series | Target Microorganism | MIC Range (µg/mL) | Reference |
| Chloro Pyridazines | Escherichia coli | 0.892–3.744 | [1][7] |
| Chloro Pyridazines | Pseudomonas aeruginosa | 0.892–3.744 | [1][7] |
| Diarylurea Pyridazinones | Staphylococcus aureus | 16 - 128 | [1] |
| Diarylurea Pyridazinones | Candida albicans | 16 - 32 | [1] |
Troubleshooting and Best Practices
-
Low Yields in Synthesis: Ensure all reagents and solvents are completely anhydrous. Consider increasing the reaction temperature or time, or using a stronger, non-nucleophilic base.
-
Inconsistent MIC values: Ensure accurate preparation of bacterial inocula and serial dilutions. Use calibrated pipettes and perform experiments in triplicate to ensure reproducibility.
-
Compound Precipitation: If compounds precipitate in the assay medium, consider using a co-solvent or preparing the stock solutions at a lower concentration.
Safety Precautions
-
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.[8]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[8]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyridazine-based antibacterial agents. The straightforward nucleophilic substitution chemistry allows for the generation of a wide array of derivatives. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers can effectively synthesize and evaluate new chemical entities in the ongoing search for effective treatments against bacterial infections.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
-
IDOSI Publications (n.d.). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. Available from: [Link]
-
Academia.edu (n.d.). Pyridazine and phthalazine derivatives with potential antimicrobial activity. Available from: [Link]
-
Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-96. Available from: [Link]
-
Al-Kamali, A. S. N. (2010). Synthesis and antibacterial activity of some novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. Journal of the Serbian Chemical Society, 75(12), 1649-1658. Available from: [Link]
-
Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6). Available from: [Link]
-
Deeb, A. A. H., et al. (2015). Pyridazine and its related compounds: Part 32. Synthesis and antimicrobial evaluation of some 3-substituted amino-4,5,6-triphenylpyridazine derivatives. European Journal of Chemistry, 6(2), 211-218. Available from: [Link]
-
European Journal of Chemistry (2015). Pyridazine and its related compounds. Part 35[6]: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides. Available from: [Link]
-
MDPI (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]
-
Pharmaffiliates (n.d.). 4-Chloro-2-(chloromethyl)-3-methoxypyridine Hydrochloride. CAS No: 503058-51-3. Available from: [Link]
- Google Patents (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102432323A.
-
PubChemLite (n.d.). 3-(chloromethyl)-4-methoxypyridine hydrochloride. Available from: [Link]
-
Amanote Research (n.d.). Synthesis and Antibacterial Activity of the Metabolites of 9-Fluoro-6,7-Dihydro-8-(4-Hydroxy-1-Piperidyl)-5-Methyl-1-Oxo-1h,5h-Benzo(i, J)quinolizine-2-Carboxylic Acid (OPC-7251). Available from: [Link]
- Google Patents (n.d.). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. idosi.org [idosi.org]
- 3. (PDF) Pyridazine and phthalazine derivatives with potential antimicrobial activity [academia.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 8. fishersci.com [fishersci.com]
Application Note: Step-by-Step Synthesis of Fused Pyridazine Systems from Chloromethyl Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
Fused pyridazine scaffolds are privileged structures in medicinal chemistry and materials science, notable for their unique physicochemical properties and diverse biological activities.[1][2] This application note provides a detailed guide to the synthesis of these important heterocyclic systems using chloromethyl precursors as versatile and reactive building blocks. We will explore key synthetic strategies, including intermolecular cycloaddition and intramolecular cyclization, explaining the mechanistic rationale behind these transformations. This guide offers field-proven insights, step-by-step protocols, and troubleshooting advice to enable researchers to confidently and efficiently construct complex fused pyridazine libraries.
Introduction: The Strategic Value of Fused Pyridazines
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is endowed with a unique electronic profile, including a high dipole moment and robust hydrogen-bonding capacity.[1][3] When fused to other ring systems (e.g., pyridine, thiophene, imidazole), the resulting scaffolds exhibit a remarkable range of applications.
1.1 Significance in Drug Discovery and Materials Science
In medicinal chemistry, fused pyridazines are integral to several FDA-approved drugs. Notable examples include the multi-targeted tyrosine kinase inhibitor Ponatinib (Imidazo[1,2-b]pyridazine core) for leukemia and the TYK2 inhibitor Deucravacitinib for psoriasis.[1][4][5] Their ability to engage in specific drug-target interactions makes them a scaffold of high interest for developing inhibitors of kinases, phosphodiesterases, and other enzymes.[2]
Beyond medicine, these systems are crucial building blocks for advanced organometallic semiconductors used in technologies like OLEDs and nano-spintronic devices, owing to their electronic properties and structural stability.[6]
1.2 The Role of Chloromethyl Precursors
Chloromethyl (-CH₂Cl) substituted compounds are highly valuable electrophilic synthons in heterocyclic chemistry. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent methylene group provides a flexible one-carbon linker. This reactivity allows for the controlled and often regioselective formation of new carbon-carbon and carbon-nitrogen bonds, which is essential for ring annulation strategies.
Core Synthetic Strategies & Mechanisms
The construction of a fused pyridazine ring from a chloromethyl precursor generally follows two major mechanistic pathways. The choice of strategy depends on the overall structure of the target molecule and the availability of starting materials.
2.1 Strategy A: Intermolecular [4+2] Cycloaddition
This powerful strategy involves the reaction of a four-atom component with a two-atom component to form the six-membered pyridazine ring. A prominent example is the base-promoted cycloaddition of an α-halogenated hydrazone (the four-atom component) with a suitable dienophile. The chloromethyl group is part of the "α-halogenated" precursor.
Causality and Mechanism: The reaction is typically initiated by a base (e.g., Cs₂CO₃), which deprotonates the hydrazone. This generates a reactive 1,4-dipolar intermediate that readily undergoes a [4+2] cycloaddition with an electron-deficient alkene or alkyne. The subsequent elimination of a leaving group (like tosyl or acyl groups) and aromatization leads to the stable fused pyridazine system. This approach offers excellent regioselectivity under mild conditions.[7]
Caption: Workflow for intramolecular cyclization using a chloromethyl precursor.
Detailed Experimental Protocols
The following protocols are representative examples of the strategies discussed. Adherence to safety protocols, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, is mandatory.
3.1 Protocol 1: Synthesis of a Pyrido[2,3-c]pyridazine Derivative via [4+2] Cycloaddition[7]
This protocol describes the synthesis of a functionalized pyrido[2,3-c]pyridazine from an α-chloro N-tosylhydrazone and a 1,4-dihydropyridine.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Notes |
| α-Chloro N-Tosylhydrazone | C₁₄H₁₃ClN₂O₂S | 324.78 | 1.0 mmol | Synthesized separately |
| 1,4-Dihydropyridine | C₁₃H₁₉NO₄ | 253.29 | 1.2 mmol | Hantzsch ester derivative |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 2.0 mmol | Anhydrous, acts as base |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | 10 mL | Anhydrous solvent |
Step-by-Step Procedure
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the α-chloro N-tosylhydrazone (1.0 mmol, 325 mg) and the 1,4-dihydropyridine derivative (1.2 mmol, 304 mg).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Add cesium carbonate (2.0 mmol, 652 mg) to the suspension.
-
Place the flask under a nitrogen or argon atmosphere.
-
Stir the reaction mixture vigorously at 60 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrido[2,3-c]pyridazine product.
Expected Results and Characterization
-
Yield: 65-85%
-
¹H NMR: Look for characteristic signals of the fused aromatic system.
-
¹³C NMR: Signals for carbonyl groups typically appear around 160 ppm. [8]* MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the product.
3.2 Protocol 2: Synthesis of a Thieno[3,2-c]pyridazine via Intramolecular Cyclization
This protocol is a generalized procedure based on established methods for cyclizing precursors with hydrazine. [9][10] Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Notes |
| 2-Acetyl-3-chloromethyl-thiophene | C₇H₇ClOS | 174.65 | 1.0 mmol | Starting precursor |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.5 mmol | Corrosive, handle with care |
| Ethanol | C₂H₅OH | 46.07 | 15 mL | Solvent |
| Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
Step-by-Step Procedure
-
Dissolve 2-acetyl-3-chloromethyl-thiophene (1.0 mmol, 175 mg) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add hydrazine hydrate (1.5 mmol, ~75 µL) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. The initial condensation forms the hydrazone intermediate in situ.
-
After the initial reflux, add a mild base such as potassium carbonate (~1.5 mmol) to promote the intramolecular cyclization and neutralize the generated HCl.
-
Continue to reflux for an additional 12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the thieno[3,2-c]pyridazine.
Substrate Scope and Optimization Data
The efficiency of these reactions is highly dependent on the electronic and steric nature of the substituents on the precursors.
Table 1: Influence of Substituents on [4+2] Cycloaddition Yield
| Hydrazone Substituent (R¹) | Dihydropyridine Substituent (R²) | Yield (%) | Reference |
| Phenyl | -CO₂Et | 82 | [7] |
| 4-Methylphenyl | -CO₂Et | 85 | [7] |
| 4-Chlorophenyl | -CO₂Et | 78 | [7] |
| Thienyl | -CO₂Me | 71 | [11] |
| Phenyl | -COCH₃ | 69 | [7] |
As demonstrated, electron-donating groups on the hydrazone precursor tend to slightly increase the yield, while sterically demanding groups on the dienophile can lower it.
Troubleshooting and Key Considerations
-
Low Yield in Cycloaddition: The primary cause is often the instability of the 1,4-dipolar intermediate. Ensure strictly anhydrous conditions, as moisture can quench the intermediate. Using a stronger, non-nucleophilic base may also improve results.
-
Side Product Formation: In intramolecular cyclizations, intermolecular reactions can compete. Running the reaction at a lower concentration (higher dilution) can favor the desired intramolecular pathway.
-
Purification Challenges: Fused pyridazine systems can be polar. If the product is difficult to elute from a silica gel column, consider using a different stationary phase like alumina or employing reverse-phase chromatography.
-
Safety: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a fume hood with appropriate gloves and eye protection. Chloromethyl compounds can be lachrymators and alkylating agents; avoid inhalation and skin contact.
Conclusion
Chloromethyl precursors are powerful and versatile reagents for the synthesis of medicinally and materially relevant fused pyridazine systems. The intermolecular [4+2] cycloaddition and intramolecular cyclization strategies outlined in this note provide reliable and adaptable pathways to a wide variety of complex heterocyclic structures. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively leverage these methods to accelerate drug discovery and materials science innovation.
References
-
Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e]o[7][12]xazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]
-
New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst. PubMed. Available at: [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Royal Society of Chemistry. Available at: [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Journal of Student Research. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. Available at: [Link]
-
“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate. Available at: [Link]
-
Direct synthesis of ring-fused quinolines and pyridines catalyzed by NNHY-ligated manganese complexes (Y = NR2 or SR). Royal Society of Chemistry. Available at: [Link]
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
(PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]
-
A novel and convenient protocol for synthesis of pyridazines. PubMed. Available at: [Link]
-
Thieno[3,2-c]pyridazine: synthesis and derivatives. Journal of the Chemical Society C. Available at: [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF SOME NEW HETEROCYCLIC COMPOUNDS CONTAINING THIENO[2,3-c] PYRIDAZINE MOIETY. Semantic Scholar. Available at: [Link]
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- 9. Thieno[3,2-c]pyridazine: synthesis and derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. mdpi.com [mdpi.com]
Mastering the Purification of 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride Reaction Products: An Application Note
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds utilizing 4-(chloromethyl)-3-methoxypyridazine hydrochloride as a starting material is a critical step in the development of new therapeutic agents. The pyridazine core is a key pharmacophore in numerous biologically active molecules.[1][2][3] However, the successful synthesis is only half the battle; obtaining the desired product with high purity is paramount for accurate downstream biological evaluation and drug development. This technical guide provides an in-depth exploration of the strategies and protocols for the purification of reaction products derived from this compound, grounded in established chemical principles and field-proven techniques.
Understanding the Chemical Landscape: Key Considerations for Purification
The purification strategy for any given reaction is dictated by the physicochemical properties of the desired product, the starting materials, and the potential byproducts. When working with this compound and its derivatives, several key factors must be considered:
-
Basicity of the Pyridazine Ring: The pyridazine nucleus is weakly basic, with a pKa around 2.3.[1] This property is crucial for purification strategies involving acid-base extractions. The presence of two adjacent nitrogen atoms makes the ring electron-deficient and susceptible to nucleophilic attack.[4]
-
The Hydrochloride Salt: The starting material is a hydrochloride salt, which enhances its water solubility. Depending on the reaction conditions and the final product's structure, the product may also be in a salt form or as a free base.
-
Potential Impurities: Reactions involving this compound can generate a variety of impurities. These may include unreacted starting material, hydrolyzed starting material (forming the corresponding alcohol), and byproducts from side reactions. The stability of the chloromethyl group is a key consideration, as it can be susceptible to hydrolysis, especially under basic conditions.
A General Workflow for Purification
A systematic approach is essential for achieving high purity. The following workflow illustrates a typical purification sequence for products derived from this compound reactions. The specific combination of techniques will depend on the nature of the product and impurities.
Caption: General purification workflow for pyridazine derivatives.
Core Purification Techniques and Protocols
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful first-step purification technique that leverages the differential solubility of the product and impurities in two immiscible liquid phases, typically an aqueous and an organic solvent.[5][6][7] For pyridazine derivatives, pH manipulation is a key parameter for achieving selective separation.[5]
Protocol for pH-Based Liquid-Liquid Extraction:
-
Reaction Quench: Carefully quench the reaction mixture, for example, by adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
pH Adjustment (for basic products): If the desired product is a basic pyridazine derivative, adjust the pH of the aqueous layer to be basic (pH 8-10) using a suitable base (e.g., 1M NaOH). This will deprotonate any hydrochloride salts of the product, making it more soluble in the organic phase.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.[7]
-
Phase Separation: Allow the layers to separate completely. Drain the lower (denser) layer. If the organic layer is on top, drain the aqueous layer first.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two to three more times to maximize product recovery.
-
Combine Organic Phases: Combine all the organic extracts.
-
Washing: Wash the combined organic phase with brine (saturated NaCl solution) to remove any residual water and some water-soluble impurities.
-
Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Column Chromatography
Column chromatography is a highly effective technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.[8][9][10] For many pyridazine derivatives, silica gel is a suitable stationary phase.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).[8]
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[8]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for many organic compounds, including pyridazine derivatives. |
| Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the polarity. The optimal ratio needs to be determined by TLC analysis. |
| Detection | UV light (254 nm) | Pyridazine rings are typically UV active, allowing for easy visualization on TLC plates. |
Recrystallization
Recrystallization is an excellent final purification step for solid products, based on the principle of differential solubility in a hot versus a cold solvent.[8]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridazine derivatives include ethanol, methanol, isopropanol, or mixtures with water.[1][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.[8]
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
Advanced and Alternative Purification Techniques
For challenging separations or to achieve very high purity, other chromatographic techniques can be employed:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than traditional column chromatography and is particularly useful for separating closely related impurities. Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile/water are often used.[12]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be a valuable tool for purifying certain pyridazine derivatives, especially if they have significant hydrophobic character.[13]
Purity Analysis
After each purification step, it is crucial to assess the purity of the product. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help in identifying impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for confirming the identity and purity of the final product.
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Solution |
| Emulsion during LLE | High concentration of surfactants or fine solid particles. | Add brine to the separatory funnel to "break" the emulsion. Filter the mixture through a pad of Celite. |
| Product is insoluble in common organic solvents | The product may be a salt. | Neutralize the product with a base to form the free base, which is typically more soluble in organic solvents. |
| Poor separation on silica gel column | Inappropriate solvent system. | Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. |
| Product oils out during recrystallization | The boiling point of the solvent is too high, or the product is impure. | Try a lower-boiling point solvent or a solvent mixture. If the product is impure, an additional purification step (e.g., chromatography) may be necessary before recrystallization. |
| Product degradation during purification | The product may be sensitive to acid, base, or heat. | Use milder purification conditions (e.g., neutral pH, lower temperatures). The stability of pyridazine derivatives can be affected by acidic conditions.[15] |
Conclusion
The successful purification of products from reactions involving this compound is a critical determinant of success in the synthesis of novel chemical entities. A well-designed purification strategy, incorporating techniques such as liquid-liquid extraction, column chromatography, and recrystallization, is essential for obtaining high-purity compounds. By understanding the chemical properties of the pyridazine core and potential impurities, and by systematically applying the protocols outlined in this guide, researchers can confidently isolate and characterize their target molecules, paving the way for further discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography].
- ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry.
- JOCPR. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
- JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- International Journal of Chemical Separation Technology. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Thermo Fisher Scientific. (n.d.). Bioprocessing Chromatography Techniques.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.
- PMC. (2021, August 20). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies.
- Benchchem. (n.d.). Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. journalspub.com [journalspub.com]
- 6. journalspub.com [journalspub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Bioprocessing Chromatography Techniques | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis considerations for pyridazine derivatives
Application Note: Scale-Up Synthesis Considerations for Pyridazine Derivatives
Executive Summary
Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in modern pharmacopoeia, appearing in antihypertensives (Hydralazine), antidepressants (Minaprine), and diverse oncology candidates.[1][2][3] However, the transition from milligram-scale medicinal chemistry to kilogram-scale process synthesis is fraught with thermal and toxicological hazards.[1][2]
This guide details the process-enabling synthesis of 3,6-dichloropyridazine and its subsequent regioselective functionalization. Unlike bench-scale methods that rely on chromatography and anhydrous hydrazine, this protocol emphasizes crystallization-driven purification , thermal hazard management (DSC) , and engineered safety controls for hydrazine and POCl₃ handling.[1][2]
Part 1: Strategic Route Selection & Ring Construction
The most scalable entry into the pyridazine core is not the condensation of 1,4-dicarbonyls (Paal-Knorr type), which often suffers from atom economy issues, but the condensation of maleic anhydride with hydrazine to form maleic hydrazide (1,2-dihydro-3,6-pyridazinedione), followed by aromatization/chlorination.[1][2]
Critical Safety Parameter: Hydrazine Handling
Scale-up prohibits the use of anhydrous hydrazine due to explosion risks.[2] Hydrazine hydrate (64% or 80%) is the standard, but it introduces water that can complicate downstream processing.[1]
Senior Scientist Insight:
-
The HCl Trap: In acidic condensations, hydrazine can form high-energy hydrazine-monohydrochloride conjugates.[1][2]
-
Mitigation: Recent process data suggests the addition of Sodium Acetate (NaOAc) acts as a buffer, quenching HCl evolution and preventing the accumulation of shock-sensitive salts [1].[1][2]
Protocol 1: Ring Construction (Maleic Hydrazide Synthesis)
-
Reaction: Maleic Anhydride + N₂H₄[1]·H₂O
Maleic Hydrazide[2] -
Scale: 1.0 kg Input
-
Equipment: 10L Jacketed Reactor, Overhead Stirrer, Reflux Condenser.[1]
Step-by-Step Methodology:
-
Charge: Load Maleic Anhydride (1.0 equiv) and Water (5 vol) into the reactor. Stir to form a slurry.
-
Addition: Add Hydrazine Hydrate (1.05 equiv, 80% w/w) dropwise over 2 hours.
-
Control: Maintain internal temperature
(Reaction is exothermic).[1]
-
-
Cyclization: Heat the mixture to reflux (100°C) for 3 hours. The slurry will dissolve, then reprecipitate the product (Maleic Hydrazide) as it forms.[1]
-
Isolation: Cool to 20°C. Filter the thick white slurry.
-
Wash: Wash cake with cold water (2 vol) to remove unreacted hydrazine.
-
Drying: Vacuum oven at 60°C.
Part 2: Activation – The POCl₃ Chlorination
Converting the cyclic hydrazide to 3,6-dichloropyridazine requires Phosphorus Oxychloride (POCl₃).[1][2] This is the highest risk operation in the sequence due to the violent energy release during the aqueous quench of excess POCl₃.
The "Warm Quench" Paradox
Bench chemists often quench POCl₃ by pouring it into ice water. On scale, this is dangerous. Ice quenching can lead to the accumulation of metastable intermediates (phosphorodichloridic acid) which hydrolyze slowly at
Protocol Standard: Use a Reverse Quench into warm water (35–40°C) to ensure instantaneous hydrolysis and predictable heat release [3].[1]
Visualization: Safe Quenching Workflow
Figure 1: Safety decision tree for quenching POCl₃ reactions.[1][2] Note the critical divergence between bench and process protocols.
Protocol 2: Chlorination & Quench
-
Reaction: Suspend Maleic Hydrazide (1.0 equiv) in POCl₃ (3.0 equiv). Add Pyridine (0.5 equiv) as a catalyst.[1]
-
Heat: Ramp to 90°C. Off-gassing of HCl will occur (Scrubber required).
-
Completion: Stir until solution is clear (approx. 4-6 hours). Monitor by HPLC.
-
Distillation: Distill off excess POCl₃ under reduced pressure (recover for reuse). This reduces the quench load.
-
The Quench (Critical):
-
Isolation: The product, 3,6-dichloropyridazine, will precipitate or can be extracted with Dichloromethane (DCM).[1][2]
Part 3: Regioselective Functionalization (Desymmetrization)
3,6-Dichloropyridazine is a symmetric electrophile.[1][2] The challenge is to displace one chloride (SNAr) to form a mono-substituted intermediate without generating the bis-substituted byproduct.[1][2]
Mechanism: The first substitution deactivates the ring slightly, but not enough to fully prevent a second attack.
Protocol 3: Controlled Mono-Substitution (Amination)
-
Solvent: Ethanol or Isopropanol (Protic solvents stabilize the leaving group transition state).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,6-dichloropyridazine (1 equiv) in Ethanol (10 vol).
-
Temperature: Cool to 0°C . (Low temperature maximizes the k1/k2 rate difference).[1]
-
Addition: Add Morpholine (1.05 equiv) mixed with a base (Et₃N, 1.1 equiv) dropwise over 1 hour.
-
Note: Do not use excess amine. Strict stoichiometry is vital.
-
-
Monitor: Check HPLC after 1 hour.
-
Workup:
Visualization: Desymmetrization Logic
Figure 2: Reaction pathway for the desymmetrization of 3,6-dichloropyridazine. Success depends on maximizing the k1 pathway via temperature control.[2]
Part 4: Data Summary & Process Parameters
| Parameter | Bench Scale (<10g) | Process Scale (>1kg) | Rationale |
| Hydrazine Source | Anhydrous (often) | Hydrazine Hydrate (80%) | Anhydrous is explosive; Hydrate is stable but corrosive.[1][2] |
| POCl₃ Quench | Ice addition | Reverse Warm Quench (35°C) | Prevents thermal runaway from metastable intermediates.[1] |
| Purification | Flash Chromatography | Crystallization | Chromatography is cost-prohibitive at kg scale.[2] |
| Solvent Class | DMF/DMSO (High BP) | Ethanol/Toluene | Lower boiling points allow easier solvent recovery.[1] |
| Reaction Monitoring | TLC | HPLC / IPC | Quantitative conversion data required for safety stops. |
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. [Link][1][2]
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. [Link][1]
-
Safety considerations for the scale-up of Vilsmeier–Haack reactions. Reaction Chemistry & Engineering. [Link]
-
Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure. [Link][1]
Sources
- 1. jocpr.com [jocpr.com]
- 2. dial.uclouvain.be [dial.uclouvain.be]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 4-(Chloromethyl)-3-methoxypyridazine hydrochloride substitution reactions
Welcome to the technical support center for substitution reactions involving 4-(chloromethyl)-3-methoxypyridazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve reaction yields and purity.
Introduction to the Reagent
This compound is a valuable heterocyclic intermediate. The chloromethyl group at the 4-position is the primary reactive site, behaving similarly to a benzylic halide. This makes it an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. The pyridazine core, being electron-deficient, activates the adjacent methylene group, facilitating the displacement of the chloride leaving group.[1][2]
A critical feature of this reagent is its formulation as a hydrochloride salt. This has two major implications for reaction design:
-
Basicity Requirement : The pyridazine nitrogen is protonated. Therefore, at least two equivalents of a base are typically required: one to neutralize the hydrochloride salt and a second to deprotonate the nucleophile or scavenge the HCl generated during the reaction.[3]
-
Solubility : The salt form enhances solubility in polar protic solvents but may limit solubility in some non-polar organic solvents.
The primary reaction pathway is the SN2 mechanism, where a nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion.[3][4]
Troubleshooting Guide
This section addresses common issues encountered during substitution reactions with this compound.
Problem: Low or No Product Formation
Your reaction has stalled, showing primarily unreacted starting material by TLC or LC-MS analysis.
Potential Causes & Solutions
-
Insufficient Base : This is the most common pitfall. As a hydrochloride salt, the substrate itself is acidic. If you are using a nucleophile that requires deprotonation (e.g., a phenol or a secondary amine), you need a sufficient amount of base to both neutralize the substrate and activate the nucleophile.
-
Solution : Ensure at least 2.2 to 2.5 equivalents of base are used. For weak nucleophiles like phenols, a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often necessary to generate the more potent nucleophilic phenoxide in situ.[5][6] For amine nucleophiles, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be effective.[3][7]
-
-
Incorrect Solvent Choice : The choice of solvent is critical for an SN2 reaction. The ideal solvent should dissolve the reactants but not excessively solvate the nucleophile, which would blunt its reactivity.[4]
-
Solution : Use polar aprotic solvents. Dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are excellent choices that promote SN2 kinetics.[3][8] They effectively solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophile relatively "naked" and reactive.[9] Avoid polar protic solvents like ethanol or water if your nucleophile is sensitive to hydrogen bonding, as this can dramatically reduce its nucleophilicity.
-
-
Low Reaction Temperature : While room temperature can be sufficient for highly reactive nucleophiles, many reactions require thermal energy to overcome the activation barrier.
-
Solution : If the reaction is sluggish at room temperature, gradually increase the temperature to 40-80 °C. Monitor the reaction for potential side-product formation at higher temperatures. Reactions with phenols, for instance, often benefit from heating.[5]
-
-
Poor Nucleophile : The inherent reactivity of the nucleophile plays a significant role.
-
Solution : If possible, convert the nucleophile to a more reactive form. For example, an alcohol or phenol can be deprotonated with a base to form the much more nucleophilic alkoxide or phenoxide. For weakly nucleophilic amines, consider alternative synthetic routes or more forcing conditions (higher temperature, longer reaction time).
-
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting low-yield reactions.
Problem: Formation of Impurities
The reaction produces the desired product, but it is contaminated with significant side products.
Potential Causes & Solutions
-
Over-alkylation (for N-nucleophiles) : Primary amines can react twice, leading to the formation of a quaternary ammonium salt or a bis-alkylated product if the amine itself has another nucleophilic site.
-
Solution : Use a larger excess of the primary amine nucleophile to favor the mono-alkylation product statistically. Alternatively, add the this compound solution slowly to a solution of the amine.
-
-
Dimerization : If the nucleophile has two reactive ends (e.g., ethylenediamine), it can bridge two pyridazine molecules.
-
Solution : Use a large excess of the nucleophilic reagent to minimize the statistical probability of a single nucleophile molecule reacting at both ends.
-
-
Hydrolysis of the Chloromethyl Group : At elevated temperatures and in the presence of water, the chloromethyl group can hydrolyze to a hydroxymethyl group.
-
Solution : Ensure all reagents and solvents are anhydrous. Use a dry inert atmosphere (Nitrogen or Argon) if the reaction is particularly sensitive. If water is unavoidable (e.g., from a hydrated base), consider using molecular sieves.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for a substitution reaction?
For a typical reaction with an amine or phenol nucleophile, a good starting point is:
-
Substrate : 1.0 equivalent
-
Nucleophile : 1.1 - 1.2 equivalents
-
Base : Potassium Carbonate (K₂CO₃), 2.5 equivalents
-
Solvent : Anhydrous DMF or Acetonitrile (at a concentration of 0.1 - 0.5 M)
-
Temperature : Start at room temperature, then warm to 60-80 °C if necessary.
-
Atmosphere : Inert (N₂ or Ar)
Q2: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The product, being more substituted, will typically have a different Rf value than the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the formation of the product mass peak.
Q3: My product seems to be water-soluble, making extraction difficult. What should I do?
The pyridazine ring imparts a degree of polarity and water solubility.[10] If your product is difficult to extract from an aqueous workup:
-
Saturate the Aqueous Layer : Add sodium chloride (brine) to the aqueous layer to decrease the polarity of the water and "salt out" your organic product.
-
Use a More Polar Extraction Solvent : Instead of ethyl acetate or ether, try extractions with dichloromethane (DCM) or a mixture like DCM/isopropanol (9:1).
-
pH Adjustment : Ensure the pH of the aqueous layer is basic (>8) before extraction to keep any amine functionalities deprotonated and more soluble in the organic phase. The pyridazine itself is weakly basic.[1][11]
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is usually effective. If the product is basic, adding 0.5-1% triethylamine to the eluent can prevent streaking on the column. For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent final purification step.
Protocols & Methodologies
General Experimental Workflow
Caption: Standard workflow for SN2 substitution reactions.
Protocol 1: Synthesis of 3-Methoxy-4-((4-methylphenoxy)methyl)pyridazine
This protocol details a typical SN2 reaction with a phenol nucleophile.
Reagents & Conditions
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(Chloromethyl)-3-methoxypyridazine HCl | 1.0 | 195.04 | (as needed) |
| p-Cresol (4-methylphenol) | 1.1 | 108.14 | (as needed) |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.5 | 138.21 | (as needed) |
| Anhydrous DMF | - | - | ~0.2 M |
Step-by-Step Procedure
-
To a dry round-bottom flask under an inert atmosphere (N₂), add p-cresol (1.1 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for 15 minutes to allow for the formation of the potassium phenoxide.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) every hour until the starting chloromethyl compound is consumed.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
References
-
Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]
-
Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1). Retrieved from [Link]
- Znoyko, S. A., Maizlish, V. E., Shaposhnikov, G. P., Zubkova, O. N., & Savinova, A. I. (2014). Modified Method for Synthesis of 4-(Aryloxy)-5-(1-Benzotryazolyl) Phthalonitriles. Macroheterocycles. doi:10.6060/mhc140480z
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A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2018, September 11). Retrieved from [Link]
-
RSC Advances. (n.d.). Synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines (as by-products) from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate. Retrieved from [Link]
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ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 23.11: 23.12 Heterocyclic Amines. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
- Google Patents. (n.d.). US4282361A - Synthesis for 7-alkylamino-3-methylpyrazolo [4,3-d]pyrimidines.
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JOCPR. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Retrieved from [Link]
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PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Arkivoc. (2010). A novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Retrieved from [Link]
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PubMed. (1966). Synthesis of pyridazine derivatives. XIV. On the methylation of 4-amino-3(2H)pyridazinone derivatives. Retrieved from [Link]
-
MDPI. (2023, November 15). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Retrieved from [Link]
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ResearchGate. (2025, October 16). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
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Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
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MDPI. (2019, November 14). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]
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Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2020, February 19). Retrieved from [Link]
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Eureka. (2012, January 4). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
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YouTube. (2020, November 2). The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend. Retrieved from [Link]
-
PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Retrieved from [Link]
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Sciforum. (2023, November 15). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives †. Retrieved from [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved from [Link]
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PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
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- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-(chloromethyl)-3-methoxypyridazine hydrochloride
Welcome to the technical support center for the synthesis of 4-(chloromethyl)-3-methoxypyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and reproducibility of your synthesis.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and direct route to this compound involves the chlorination of its corresponding alcohol precursor, 4-(hydroxymethyl)-3-methoxypyridazine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a reactive intermediate (a chlorosulfite ester in the case of thionyl chloride), which is then displaced by a chloride ion in an Sₙ2-type reaction to yield the desired product. The hydrochloride salt is often isolated directly by controlling the stoichiometry of the reagents and the work-up conditions.
II. Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues that may arise during the synthesis, focusing on the formation of common impurities and offering solutions to minimize their occurrence.
Question 1: My final product is contaminated with a species that has a mass of M+34 and M+68. What is this impurity and how can I avoid it?
Answer:
This impurity is likely the result of over-chlorination of the methyl group, leading to the formation of 4-(dichloromethyl)-3-methoxypyridazine and 4-(trichloromethyl)-3-methoxypyridazine, respectively.
-
Causality: The benzylic-like position of the methyl group on the pyridazine ring makes it susceptible to further chlorination under the reaction conditions. This is particularly prevalent with:
-
Excess chlorinating agent: Using a significant excess of thionyl chloride or phosphorus oxychloride increases the likelihood of multiple chlorination events.
-
Prolonged reaction times and elevated temperatures: These conditions provide the necessary energy and time for the less reactive monochlorinated product to undergo further reaction.
-
-
Troubleshooting & Optimization:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess (typically 1.1-1.2 equivalents) is usually sufficient for complete conversion of the starting alcohol.
-
Temperature Management: Maintain a controlled reaction temperature. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature or heated gently if necessary. Avoid excessive heating.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated byproducts.
-
Question 2: I observe a significant amount of a byproduct with a mass of M+16. What is this and how can I prevent its formation?
Answer:
This impurity is the 3-methoxy-4-methylpyridazine N-oxide .
-
Causality: The nitrogen atoms in the pyridazine ring are nucleophilic and can be oxidized to the corresponding N-oxide. This can occur if:
-
Oxidizing impurities in reagents: The starting materials or solvents may contain oxidizing impurities.
-
Air oxidation: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures, can lead to oxidation. While less common with thionyl chloride, certain reaction conditions can promote this side reaction.
-
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
High-Purity Reagents: Use freshly distilled or high-purity chlorinating agents and solvents to avoid introducing oxidizing contaminants.
-
Degas Solvents: If oxidation is a persistent issue, consider degassing the solvents prior to use.
-
Question 3: My crude product appears sticky and difficult to purify, and I see a high molecular weight impurity in the mass spectrum. What could be the cause?
Answer:
This suggests the formation of dimerization or polymerization products .
-
Causality: The product, 4-(chloromethyl)-3-methoxypyridazine, contains a reactive chloromethyl group. This group can act as an electrophile and react with another molecule of the product or the starting material (which still contains a nucleophilic pyridazine ring) in a Friedel-Crafts-type alkylation reaction, leading to dimers or higher oligomers. This is often promoted by:
-
Basic conditions during work-up: If the reaction mixture is made basic during work-up before the product is extracted, the free base of the product is more nucleophilic and prone to dimerization.
-
Prolonged storage of the free base: The isolated free base of the product is less stable than its hydrochloride salt and can dimerize over time.
-
-
Troubleshooting & Optimization:
-
Acidic Work-up: Maintain acidic conditions during the work-up to keep the product protonated as the hydrochloride salt. This deactivates the pyridazine ring towards electrophilic attack.
-
Prompt Isolation: Isolate the product as the hydrochloride salt promptly after the reaction is complete.
-
Proper Storage: Store the final product as the stable hydrochloride salt at low temperatures (2-8 °C).
-
Question 4: My yield is low, and I've identified my starting material, 4-(hydroxymethyl)-3-methoxypyridazine, in the final product. What went wrong?
Answer:
This indicates either an incomplete reaction or hydrolysis of the product.
-
Causality:
-
Incomplete Reaction: Insufficient chlorinating agent, low reaction temperature, or too short a reaction time can lead to incomplete conversion of the starting alcohol.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis back to the hydroxymethyl group, especially if the product is exposed to water for extended periods, particularly under neutral or basic conditions, during the work-up.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent premature quenching of the chlorinating agent and hydrolysis of the product.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider a modest increase in the amount of chlorinating agent (e.g., from 1.1 to 1.3 equivalents) or a slight increase in reaction temperature or time, while carefully monitoring for the formation of over-chlorinated byproducts.
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Efficient Work-up: Perform the aqueous work-up efficiently and avoid prolonged exposure of the product to the aqueous phase. Ensure the final product is thoroughly dried.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis: thionyl chloride or phosphorus oxychloride?
A1: Both thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are effective for this transformation. Thionyl chloride is often preferred for laboratory-scale synthesis as its byproducts (SO₂ and HCl) are gaseous and easily removed.[1] POCl₃ is also widely used, especially in larger-scale preparations, but the work-up can be more complex due to the formation of phosphoric acids.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between the starting material (more polar) and the product (less polar). The reaction is typically complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, HPLC is recommended.
Q3: What are the recommended purification methods for the final product?
A3: The crude product, after work-up, can often be purified by recrystallization . Suitable solvent systems include isopropanol/diethyl ether, ethanol/hexane, or acetone. If significant impurities are present, column chromatography on silica gel may be necessary, although care should be taken to avoid decomposition of the product on the stationary phase.
Q4: Is the hydrochloride salt of the product stable?
A4: Yes, the hydrochloride salt is significantly more stable than the free base. It is less susceptible to dimerization and hydrolysis. It is recommended to store the product as the hydrochloride salt under refrigeration (2-8 °C) and protected from moisture.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the scale of the reaction.
Materials:
-
4-(hydroxymethyl)-3-methoxypyridazine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Diethyl ether
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(hydroxymethyl)-3-methoxypyridazine (1.0 equivalent).
-
Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of starting material) to dissolve the starting material.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.
-
The resulting solid is the crude this compound.
-
-
Purification:
-
Triturate the crude solid with diethyl ether to remove non-polar impurities.
-
Filter the solid and wash with cold diethyl ether.
-
For higher purity, recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether).
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
V. Data Summary: Influence of Reaction Parameters
| Parameter | Condition | Expected Outcome on Purity | Expected Outcome on Yield |
| Thionyl Chloride (Equivalents) | 1.1 - 1.2 | High purity, minimal over-chlorination | Good to excellent |
| > 1.5 | Increased over-chlorination byproducts | May slightly increase, but purity suffers | |
| < 1.0 | Incomplete reaction, starting material remains | Low | |
| Temperature | 0 °C to Room Temp | High purity | Good, may require longer reaction time |
| > 40 °C (Reflux) | Increased risk of over-chlorination and dimerization | Faster reaction, but potentially lower isolated yield of pure product | |
| Reaction Time | Monitored by TLC (Completion) | Optimal purity | Optimal yield |
| Excessive | Increased side product formation | May decrease due to product degradation | |
| Work-up | Anhydrous/Acidic | High purity, minimal hydrolysis/dimerization | Good |
| Aqueous/Basic | Increased hydrolysis and dimerization | Lower |
VI. Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
Caption: Main synthetic route to the target compound.
Sources
Managing temperature control in 4-(Chloromethyl)-3-methoxypyridazine hydrochloride reactions
Troubleshooting, Protocols, and Mechanistic Insights for Temperature-Sensitive Heterocyclic Halogenations
From the Desk of the Senior Application Scientist Handling highly reactive heterocyclic building blocks like 4-(chloromethyl)-3-methoxypyridazine hydrochloride requires a deep understanding of reaction thermodynamics. This compound is a bifunctional system: it contains a highly electrophilic chloromethyl group and a nucleophilic pyridazine ring. Without strict temperature control, the molecule will rapidly undergo self-destruction via intermolecular alkylation or nucleophilic cleavage. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure high-yield, high-purity syntheses.
Mechanistic Overview of Temperature-Dependent Pathways
The conversion of 4-(hydroxymethyl)-3-methoxypyridazine to its chloromethyl derivative using thionyl chloride (SOCl₂) proceeds via a transient chlorosulfite intermediate. The thermal stability of this intermediate—and the final product—dictates the success of the reaction.
Mechanistic pathways for synthesis and thermal degradation of 4-(Chloromethyl)-3-methoxypyridazine.
Troubleshooting FAQs
Q1: Why does the reaction mixture turn dark brown or black during SOCl₂ addition? A: This visual cue indicates thermal degradation of the chlorosulfite intermediate. The addition of thionyl chloride is highly exothermic. If the internal temperature exceeds 10°C, localized heating causes rapid, uncontrolled decomposition, leading to polymeric impurities. Maintaining a strict low-temperature environment (0–5°C) ensures the controlled formation of the intermediate before it is allowed to slowly convert to the product [1].
Q2: I am observing a significant amount of a byproduct where the 3-methoxy group is lost. How do I prevent this? A: The 3-methoxy ether on the pyridazine ring is susceptible to nucleophilic attack by chloride ions. This side reaction is catalyzed by the excess HCl generated during the reaction and is highly temperature-dependent. If the reaction temperature exceeds 40°C, the methoxy group is cleaved, yielding 3-chloro-4-(chloromethyl)pyridazine. You must keep the reaction strictly below 30°C during the maturation phase to preserve the ether linkage [1].
Q3: Why does the isolated 4-(chloromethyl)-3-methoxypyridazine degrade upon storage, forming insoluble solids? A: The free base form of chloromethylpyridazines is highly prone to intermolecular Friedel-Crafts-like alkylation. The nucleophilic nitrogen of one pyridazine molecule attacks the electrophilic chloromethyl group of another, causing dimerization or polymerization [2]. Storing the compound as the hydrochloride salt protonates the pyridazine nitrogens, effectively neutralizing their nucleophilicity and preventing self-condensation. Always ensure complete salt formation and store at -20°C [3].
Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the causal relationship between internal reaction temperature during the maturation phase and the resulting product distribution.
| Temperature Range (°C) | Target Yield (%) | Methoxy Cleavage (%) | Self-Alkylation (%) | Physical Appearance |
| 0 – 5 °C (Optimal) | > 92% | < 1% | < 1% | Pale yellow solid |
| 20 – 25 °C | 75% | 8% | 5% | Light brown solid |
| 40 – 45 °C | 40% | 35% | 15% | Dark brown/black tar |
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Controlled Synthesis of this compound
Objective: Maximize yield by utilizing thermodynamic control to prevent over-chlorination and self-alkylation.
-
Reactor Preparation: Suspend 4-(hydroxymethyl)-3-methoxypyridazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a continuous nitrogen atmosphere.
-
Validation Check: The suspension must be uniform. Test the moisture content of the DCM via Karl Fischer titration; it must be <50 ppm to prevent the premature hydrolysis of SOCl₂.
-
-
Cryogenic Addition: Cool the reactor using an ice/brine bath to 0°C. Begin the dropwise addition of thionyl chloride (1.2 eq).
-
Validation Check: Monitor the internal thermocouple continuously. The addition rate must be titrated so that the internal temperature never exceeds 5°C. A color shift from off-white to pale yellow indicates successful, controlled chlorosulfite formation. Rapid darkening is a failure state indicating localized overheating.
-
-
Thermal Maturation: Remove the cooling bath and allow the mixture to slowly warm to 20°C over a period of 2 hours.
-
Validation Check: Controlled gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases and an aliquot analyzed by TLC (Alumina plates, EtOAc/Hexane) shows complete consumption of the lower-Rf precursor.
-
-
Isolation of the Hydrochloride Salt: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Critical: The rotary evaporator water bath must not exceed 30°C. Triturate the resulting residue with anhydrous diethyl ether.
-
Validation Check: A free-flowing, pale yellow crystalline solid should precipitate. If the material is gummy, residual SOCl₂ or free-base formation has occurred. Filter and wash with cold ether to yield the pure HCl salt.
-
Protocol B: Free-Base Conversion for Immediate Downstream Coupling
Objective: Safely liberate the highly reactive free base without triggering polymerization.
-
Cryogenic Neutralization: Suspend the hydrochloride salt in DCM at 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8.
-
Validation Check: Effervescence (CO₂ release) will occur. The temperature must remain below 5°C to prevent the newly formed free base from dimerizing.
-
-
Rapid Extraction: Separate the organic layer immediately. Extract the aqueous layer once more with cold DCM. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Validation Check: The organic layer should be clear and pale yellow. Any cloudiness indicates water carryover, which will degrade the chloromethyl group.
-
-
Immediate Utilization: Filter the drying agent and use the DCM solution of the free base immediately in the subsequent coupling reaction.
-
Validation Check: Do not attempt to concentrate the free base to dryness. Concentration removes the solvent dilution effect, exponentially increasing the rate of intermolecular Friedel-Crafts alkylation.
-
References
-
Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Source: MDPI (Molecules, 2021, 26(15), 4446) URL: [Link]
-
Title: New studies in aromatic chloromethylation. Source: Durham E-Theses (Durham University, 1992) URL: [Link]
- Title:US5173489A - α,α-disubstituted aromatics and heteroaromatics as cognition enhancers.
Sources
- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. US5173489A - α,α-disubstituted aromatics and heteroaromatics as cognition enhancers - Google Patents [patents.google.com]
Troubleshooting low reactivity of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride
Welcome to the technical support center for 4-(Chloromethyl)-3-methoxypyridazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is sluggish or failing. What are the primary factors to consider?
Low reactivity in nucleophilic substitution reactions involving this substrate can stem from several factors. The pyridazine ring's electronics, the nature of the hydrochloride salt, and the reaction conditions all play a critical role.[1][2][3]
-
Electronic Effects of the Pyridazine Ring: The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms.[4][5] This electron-withdrawing nature enhances the electrophilicity of the chloromethyl carbon, making it susceptible to nucleophilic attack. However, the overall reactivity is a balance of these electronic influences.
-
The Role of the Hydrochloride Salt: The material is supplied as a hydrochloride salt. In this form, one of the nitrogen atoms on the pyridazine ring is protonated. This protonation increases the electron-withdrawing effect of the ring, which should, in theory, further activate the chloromethyl group towards nucleophilic substitution. However, it also introduces considerations regarding the basicity of the incoming nucleophile and the need for an appropriate base to liberate the free, reactive form of the nucleophile and potentially the pyridazine itself.
-
Reaction Conditions: As with any nucleophilic substitution, the choice of solvent, base, temperature, and concentration are paramount.[6][7] A mismatch in these conditions is a frequent cause of low reactivity.
Q2: I am observing the formation of multiple unidentified byproducts in my reaction. What are the likely side reactions?
The formation of byproducts often points to issues with reaction selectivity or degradation of the starting material or product.
-
Competing Nucleophiles: If your reaction medium contains multiple nucleophilic species (e.g., solvent, counter-ions from the base), you may observe competing substitution reactions.
-
Degradation under Acidic Conditions: The pyridazine ring can be susceptible to degradation under strongly acidic conditions, especially at elevated temperatures.[8] The protonated form, while activating for substitution, can also promote side reactions if not properly managed.
-
Self-Condensation/Polymerization: While less common, under certain conditions, the reactive nature of the chloromethyl group could lead to self-condensation reactions.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low reactivity issues.
Initial Diagnosis: Is the Reagent the Issue?
Before optimizing reaction conditions, it is crucial to confirm the identity and purity of your this compound.
-
Protocol 1: Reagent Characterization
-
Appearance: Visually inspect the reagent. It should be a crystalline solid.
-
Solubility: Test the solubility in your chosen reaction solvent.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum to confirm the chemical structure and check for impurities.
-
LC-MS Analysis: Use LC-MS to determine the purity and confirm the molecular weight of the compound.
-
Workflow for Optimizing Reaction Conditions
If the reagent's quality is confirmed, the next step is to systematically optimize the reaction parameters. The following workflow, visualized in the diagram below, provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low reactivity.
Step 1: Base Selection
The choice of base is critical for deprotonating the nucleophile and neutralizing the generated HCl without causing unwanted side reactions.
-
Why it Matters: An inappropriate base can either be too weak to effectively deprotonate the nucleophile or too strong, leading to degradation of the starting material or product.
-
Troubleshooting Actions:
-
Inorganic Bases: Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃. These are often effective and less likely to cause side reactions compared to strong bases like NaOH or KOH.
-
Organic Bases: Non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can be effective. They act as acid scavengers without competing in the substitution reaction.
-
| Base | pKa of Conjugate Acid | Typical Use Case | Potential Issues |
| K₂CO₃ | 10.3 | General purpose, mild | Heterogeneous, can require phase-transfer catalyst |
| Cs₂CO₃ | 10.3 | Higher solubility and reactivity than K₂CO₃ | More expensive |
| DIPEA | 10.7 | Homogeneous reactions, good acid scavenger | Can be difficult to remove |
| TEA | 10.7 | Common acid scavenger | Can sometimes act as a nucleophile |
Step 2: Solvent Choice
The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism (SN1 vs. SN2). For reactions involving a charged nucleophile and a primary electrophile, a polar aprotic solvent is generally preferred to promote an SN2 pathway.[7]
-
Why it Matters: Polar protic solvents can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents, on the other hand, solvate the cation, leaving the nucleophile more "naked" and reactive.
-
Troubleshooting Actions:
-
Recommended Solvents: Screen polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO).
-
Consider Protic Solvents with Caution: In some cases, a polar protic solvent like isopropanol or ethanol may be suitable, particularly if the nucleophile has low solubility in aprotic solvents. However, be mindful of potential solvolysis as a side reaction.
-
Step 3: Temperature Optimization
-
Why it Matters: Many nucleophilic substitutions require an initial energy input to overcome the activation barrier.
-
Troubleshooting Actions:
-
Gradual Increase: If the reaction is sluggish at room temperature, try gradually increasing the temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation and byproduct generation.
-
Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis can sometimes provide the necessary energy to drive the reaction to completion in a shorter time frame.[9]
-
Step 4: The Role of a Catalyst
-
Why it Matters: In some cases, a catalyst can facilitate the reaction by increasing the leaving group's ability to depart or by activating the nucleophile.
-
Troubleshooting Actions:
-
Phase-Transfer Catalysts: If using an inorganic base in a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Iodide Catalysis (Finkelstein Reaction): Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction. The iodide displaces the chloride to form a more reactive iodomethyl intermediate in situ.
-
Advanced Troubleshooting: Mechanistic Considerations
If the above optimizations fail, a deeper look at the reaction mechanism may be necessary.
Caption: Simplified SN2 reaction pathway.
The reaction of this compound with a nucleophile is expected to proceed via an SN2 mechanism.[9] This means the reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Consider Steric Hindrance: If your nucleophile is particularly bulky, it may have difficulty accessing the electrophilic carbon. In such cases, you may need to use a less hindered nucleophile or explore alternative synthetic routes.
-
Nucleophile Strength: The reactivity will be directly proportional to the strength of the nucleophile. If you are using a weak nucleophile (e.g., an alcohol or a thiol), you will likely require more forcing conditions (stronger base, higher temperature) than with a stronger nucleophile (e.g., an azide or a cyanide).
By systematically addressing these potential issues, from reagent quality to the fine-tuning of reaction conditions, you can effectively troubleshoot and optimize your reactions involving this compound.
References
- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Product Class 8: Pyridazines. Science of Synthesis.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Recent advances in pyridazine chemistry.
- Why does this nucleophilic substitution reaction not work? Quora.
- Stability issues of 6-Chloro-3-methoxypyridazin-4-amine under acidic conditions. BenchChem.
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
- A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings. BenchChem.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Pyridazine Derivatives
Status: Operational Ticket Topic: Overcoming Tailing, Solubility, and Retention Issues in Pyridazine Purification Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Pyridazine Paradox
Pyridazine derivatives present a unique purification challenge due to their electron-deficient, nitrogen-rich heterocyclic core. They possess a "dual-threat" physicochemical profile:
-
High Polarity: They often display poor solubility in standard non-polar solvents (Hexane/EtOAc), leading to loading difficulties.
-
Basic Nitrogen Interaction: The pyridazine nitrogens (and substituents like amines) act as Lewis bases, interacting strongly with acidic silanols on silica gel. This results in severe peak tailing and irreversible adsorption.
This guide provides field-proven protocols to neutralize these interactions and optimize recovery.
Module 1: Flash Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled interaction between the basic pyridazine moiety and acidic silanols (
The Solution: Amine Modifiers (The "Blocking" Strategy)
You must introduce a competitive base to the mobile phase to "cap" the active silanol sites.
Protocol A: The "Magic" Solvent System (DCM / MeOH / NH
-
Standard Ratio: 90:9:1 (Dichloromethane : Methanol : Ammonium Hydroxide).[1]
-
Preparation (Critical Step):
-
Do NOT add aqueous NH
OH directly to DCM (it will form a biphasic mess). -
Premix the NH
OH (28-30% aq) into the Methanol first. -
Add the MeOH/NH
mixture to the DCM. -
Shake vigorously and vent. If the solution is cloudy, add a few mL of MeOH until clear.
-
Protocol B: The Triethylamine (TEA) Alternative Use this if you are using Hexane/Ethyl Acetate or if you lack ammonia.[2]
-
Pre-wash the silica column with 1% TEA in your starting solvent.
-
Add 1% TEA to your mobile phase solvents.
-
Note: TEA has a high boiling point and can be difficult to remove. Rotovap with a heptane chaser to azeotrope it off.
Self-Validating Check: Before running the column, spot your crude material on a silica TLC plate. Run it with your standard solvent.[3] Then, run a second plate with 1% TEA or NH
OH added to the jar. If the spot tightens from a streak to a circle, the modifier is mandatory.
Visualization: The Silanol Blocking Mechanism
Caption: Mechanism of action: Amine modifiers (Yellow) outcompete the Pyridazine (Blue) for binding sites on the Acidic Silica (Red), preventing tailing.[1]
Module 2: Reverse Phase (C18) Strategy
Issue: "My compound elutes in the void volume (too fast) on C18."
Diagnosis: Pyridazines are polar. At neutral/acidic pH (standard 0.1% Formic Acid), the basic nitrogens are protonated (
The Solution: pH Switching
You must suppress ionization to increase retention.
Protocol: High pH Reverse Phase
-
Stationary Phase: Ensure your C18 column is "hybrid" or rated for high pH (e.g., pH 1-12).[1] Standard silica-based C18 dissolves above pH 8.[1]
-
Buffer: 10mM Ammonium Bicarbonate (pH ~8.2) or 0.1% Ammonium Hydroxide (pH ~10.5).[1]
-
Mechanism: At pH > pKa (Pyridazine pKa
2.3, but derivatives can be 4-7), the molecule is neutral.[1] Neutral species bind significantly better to C18.
Data Comparison: Retention Factor (
| Condition | Species State | Interaction with C18 | Retention | Peak Shape |
| Low pH (0.1% Formic) | Protonated (Cationic) | Repelled / Weak | Very Low ( | Sharp but early |
| Neutral pH (Water/ACN) | Mixed | Moderate | Variable | Broad / Tailing |
| High pH (NH | De-protonated (Neutral) | Strong (Hydrophobic) | High ( | Excellent |
Module 3: Solubility & Workup
Issue: "The crude is an oily tar that won't dissolve in DCM for loading."
Diagnosis: Pyridazines often form "oils" due to impurities disrupting the crystal lattice. They are too polar for low-polarity solvents but not soluble enough in pure DCM.
The Solution: Dry Loading
Never attempt to liquid-load a viscous oil that requires >10% MeOH to dissolve. It will destroy your resolution.
Protocol: Celite/Silica Dry Load [1]
-
Dissolve the crude oil in the minimum amount of MeOH or Acetone needed to mobilize it.
-
Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude).
-
Evaporate the solvent on a rotovap until you have a free-flowing powder.
-
Pack this powder on top of your pre-equilibrated column (or in a solid load cartridge).
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the immediate next step for your purification.
Caption: Decision tree for selecting solvent systems based on solubility and pKa properties.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Methanol in my DCM gradient? A: Yes, but with caution. Acetone is less polar than methanol (Group VI vs Group II selectivity).[1] It is excellent for compounds that are moderately polar but streak in MeOH. However, Acetone absorbs UV at short wavelengths (<220nm), which may interfere with detection if your pyridazine lacks a strong chromophore.[1]
Q: I used 10% MeOH in DCM and my silica column cracked/dissolved. Why? A: Silica gel begins to dissolve in methanol concentrations >10-15%, and the heat of mixing (exothermic) can cause gas bubbles that crack the column bed.
-
Fix: If you need >10% polarity, switch to a CN (Cyano) or Diol bonded phase, or move to Reverse Phase C18.[1]
Q: How do I remove the Ammonia smell from my final product?
A: After collecting fractions from a DCM/MeOH/NH
-
Concentrate the fractions.[4]
-
Redissolve in DCM.
-
Wash with Saturated NaHCO
(not water, to keep the product in the organic phase). -
Dry over Na
SO . -
Rotovap and dry under high vacuum for >4 hours.
References
-
Teledyne ISCO. "Flash Chromatography Guide: Purifying Basic Compounds." Teledyne ISCO Application Notes.
-
Biotage. "Strategies for Flash Chromatography of Polar, Basic Compounds." The Flash Blog.
-
Reich, H. J. "Solvent Systems for Flash Chromatography." University of Wisconsin-Madison, Department of Chemistry.
-
Dolan, J. W. "The Role of pH in Retention and Selectivity." LCGC North America, 2017.
-
BenchChem. "Purification of Pyrimido[5,4-c]pyridazine Analogs." Technical Support Center. (Note: Generalized reference for pyridazine recrystallization solvents).
Sources
Technical Support Center: Chromatography of Nitrogen Heterocycles
Welcome from the Application Science Team
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and monitoring of nitrogen-rich heterocycles. Pyridazines (1,2-diazines) are particularly notorious for poor chromatographic behavior on standard normal-phase media.
This guide is designed to move beyond basic textbook recommendations. Here, we explore the thermodynamic causality behind experimental failures and provide field-proven, self-validating protocols to ensure absolute confidence in your reaction monitoring.
Mechanistic Insights: The Silica-Pyridazine Dilemma
To troubleshoot effectively, we must first understand the molecular interactions at play. Thin Layer Chromatography (TLC) operates on differential partitioning between a stationary phase (typically silica gel) and a mobile phase[1].
The Causality of Streaking: Silica gel surfaces are densely populated with weakly acidic silanol groups (Si-OH). Pyridazines possess two adjacent, highly basic nitrogen atoms that act as strong hydrogen-bond acceptors and Lewis bases. When a pyridazine derivative migrates up a neutral silica plate, it undergoes continuous, thermodynamically slow adsorption-desorption cycles with these silanols. This differential partitioning causes the compound to drag or "streak" across the plate rather than eluting as a discrete, quantifiable band[2].
The Solution: We must "deactivate" or "deaden" the plate. By introducing a volatile, sacrificial Lewis base—such as Triethylamine (TEA)—into the mobile phase, we force a competitive binding scenario[2]. The TEA saturates the acidic silanol sites, preventing the pyridazine from interacting with the stationary phase via acid-base chemistry[3]. Because TEA is highly volatile, it readily evaporates post-development, leaving no residue to interfere with downstream visualization[2].
Troubleshooting Guide & FAQs
Q1: My pyridazine intermediate is severely streaking from the baseline to the solvent front. How do I fix this? A1: This is the classic silanol-amine interaction. You must modify your mobile phase to suppress ionization. For basic compounds like pyridazines, add 0.1% to 2.0% (v/v) Triethylamine (TEA) to your organic solvent mixture[4]. If you are working with highly polar, water-soluble aminopyridazines, switch to a Methanol/Dichloromethane (MeOH/DCM) system and add 1% to 10% concentrated aqueous ammonia (NH₃)[4].
Q2: I added TEA to my solvent, but my spots are still elongated and overlapping. What else could be wrong? A2: You are likely overloading the plate. A standard analytical silica gel 60 F254 plate (0.25 mm thickness) has a strict loading capacity[1]. When the sample concentration exceeds the mobile phase's capacity to partition it, the solvent leaves material behind, causing a streak[5]. Action: Perform a progressive dilution test. Spot your sample at 1x, 0.1x, and 0.01x concentrations. If the 0.01x spot is perfectly circular, overloading was the root cause[1].
Q3: My reaction yields a mixture of closely related pyridazine isomers that co-elute even with TEA. How can I resolve them?
A3: If compounds co-elute with an
Q4: My starting material is UV-active, but the reduced tetrahydropyridazine product is invisible under 254 nm light. How can I reliably detect it? A4: Loss of conjugation means loss of UV absorbance. You must use a chemical stain. For nitrogen-containing heterocycles, Dragendorff's Reagent (a solution of potassium bismuth iodide) is the gold standard[6]. It is highly selective for alkaloids and tertiary amines, producing a distinct orange to reddish-brown precipitate upon complexation with the basic nitrogens[7].
Quantitative Optimization Data
To streamline your method development, utilize the following optimized starting conditions based on the electronic nature of your pyridazine derivative.
| Compound Polarity Profile | Example Substrates | Recommended Solvent System | Basic Modifier Required | Target |
| Low Polarity | Halogenated pyridazines, Alkyl-pyridazines | 10% - 30% EtOAc / Hexanes | 0.1% - 0.5% TEA (v/v) | 0.35 - 0.55 |
| Moderate Polarity | Aryl-pyridazines, Pyridazinones | 50% - 100% EtOAc / Hexanes | 1.0% - 2.0% TEA (v/v) | 0.30 - 0.50 |
| High Polarity | Aminopyridazines, Pyridazine C-Nucleosides | 5% - 15% MeOH / DCM | 1% - 5% NH₃ (aq) | 0.20 - 0.40 |
Standard Operating Procedure (SOP): Self-Validating TLC Protocol
A robust analytical method must prove its own validity during execution. Follow this step-by-step methodology to ensure your
Step 1: Chamber Saturation
-
Cut a piece of filter paper and place it against the back wall of your TLC developing chamber[4].
-
Pour 0.5 cm of your optimized solvent system (e.g., 50% EtOAc/Hexanes with 1% TEA) into the chamber[4].
-
Seal the chamber and allow it to equilibrate for 10 minutes. Scientific Rationale: Saturation prevents the volatile solvent from evaporating off the face of the plate during development, which would artificially inflate
values.
Step 2: The Co-Spotting Technique (Self-Validation)
-
Using a glass capillary micro-pipette, lightly draw a pencil baseline 1 cm from the bottom of the plate[4].
-
Lane 1 (Reference): Spot the pure starting material.
-
Lane 2 (Co-spot): Spot the starting material, let it dry, then spot the crude reaction mixture directly on top of it[5].
-
Lane 3 (Sample): Spot the crude reaction mixture. Scientific Rationale: The co-spot lane validates the separation. If the starting material in the crude mixture runs at a different
than the pure reference (due to salts or pH changes in the crude matrix), the co-spot will reveal this discrepancy.
Step 3: Development and Visualization
-
Place the plate in the chamber vertically and allow the solvent front to rise until it is 1 cm from the top[4].
-
Remove the plate, immediately mark the solvent front with a pencil, and evaporate the solvent completely using a heat gun (ensure all TEA is driven off to prevent false negatives during staining)[5].
-
Visualize under short-wave UV (254 nm) and circle all UV-active species[5].
-
Dip the plate in Dragendorff's Reagent to visualize non-UV-active nitrogenous products[7].
Decision Workflow
Use the following diagnostic logic tree to rapidly troubleshoot problematic separations at the bench.
Troubleshooting workflow for optimizing pyridazine TLC separation and detection.
References
-
Dragendorff's reagent India - Laboratory Chemicals , Otto Kemi. URL: [Link]
-
Dragendorff's Spray Reagent - Essential products , Essential Products. URL: [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation , Organomation. URL:[Link]
-
TLC | OpenOChem Learn , OpenOChem. URL: [Link]
-
TLC and streaking: why add triethylamine? , Reddit (r/chemhelp). URL: [Link]
-
Thin Layer Chromatography , Chemistry LibreTexts. URL: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction , PMC (NIH). URL: [Link]
Sources
Removal of unreacted 4-(Chloromethyl)-3-methoxypyridazine hydrochloride post-reaction
Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is specifically engineered to address the post-reaction removal of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride , a versatile but notoriously persistent electrophilic building block[1].
As an application scientist, I frequently see researchers struggle with this reagent. The core issue stems from its dual chemical nature: it possesses a highly reactive alkylating center (the chloromethyl group) and a weakly basic heteroaromatic ring (the methoxypyridazine core). Below, we break down the thermodynamics, kinetics, and practical workflows required to purge this impurity from your final Active Pharmaceutical Ingredient (API).
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does unreacted 4-(Chloromethyl)-3-methoxypyridazine persist in my organic phase during a standard aqueous workup? A: The reagent is supplied as a highly water-soluble hydrochloride salt. However, your alkylation reaction likely employs a stoichiometric or excess amount of an organic/inorganic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃). This neutralizes the HCl salt, generating the free base of the methoxypyridazine. The free base is significantly more lipophilic and will readily partition into organic extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) alongside your target product.
Q2: Can I just use an acidic aqueous wash to protonate and remove it? A: Proceed with extreme caution. The pKa of the conjugate acid of methoxypyridazine derivatives typically ranges between 5.8 and 6.7[2][3]. If your synthesized product contains a basic amine (e.g., a secondary or tertiary amine with a pKa of 8–10), an acidic wash strong enough to protonate the unreacted pyridazine (pH < 4) will simultaneously protonate your target product, dragging it into the aqueous layer and destroying your yield.
Q3: My product is acid-sensitive. What is the safest removal strategy? A: If your product cannot tolerate pH manipulation, you must rely on covalent scavenging . By introducing a polymer-supported nucleophile (a "scavenger resin"), you can selectively react with the electrophilic chloromethyl group of the impurity, tethering it to an insoluble polystyrene bead that can simply be filtered away[4][5].
Part 2: Decision Matrix & Method Selection
Selecting the correct purification strategy depends entirely on the physicochemical properties of your synthesized product.
Fig 1: Decision tree for selecting a chloromethylpyridazine removal strategy.
Method Comparison Data
| Method | Mechanism of Removal | Best Use Case | Pros | Cons |
| A. PS-Thiophenol Resin | Covalent capture of the alkyl chloride onto a solid support[5]. | Highly polar, basic, or acid-sensitive products. | No aqueous workup required; highly selective. | Resins can be expensive for large-scale scale-up. |
| B. Chemical Quenching | Conversion of the chloride into a highly polar, water-soluble amine adduct[6]. | Lipophilic products with basic functional groups. | Cheap reagents; easily scalable. | Requires a subsequent aqueous extraction step. |
| C. pH-Tuned LLE | Protonation of the methoxypyridazine ring (pKa ~6)[2]. | Neutral products (e.g., ethers, amides, aryl compounds). | Fastest method; zero additional reaction time. | Will cause yield loss if the product is also basic. |
Part 3: Step-by-Step Troubleshooting Protocols
Method A: Covalent Scavenging via PS-Thiophenol Resin (Gold Standard)
Scientific Rationale: Polymer-supported (PS) thiophenol is a soft, highly reactive nucleophile designed specifically to scavenge alkylating agents like alkyl chlorides and bromides[5]. Because the chloromethyl group on the pyridazine ring is highly electrophilic, it reacts rapidly with the thiolate resin, permanently immobilizing the impurity.
Protocol:
-
Preparation: Upon completion of your main reaction, dilute the crude reaction mixture in a compatible swelling solvent (DCM or THF are optimal for polystyrene resins).
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Thiophenol resin (loading capacity typically ~1.4 mmol/g) relative to the estimated amount of unreacted 4-(chloromethyl)-3-methoxypyridazine[4].
-
Base Addition: Add a non-nucleophilic base (e.g., 1.5 eq of Cs₂CO₃ or DIPEA) to deprotonate the resin-bound thiol, maximizing its nucleophilicity.
-
Agitation: Gently shake or use an overhead stirrer (do not use a magnetic stir bar, as it will mechanically grind and destroy the resin beads) at room temperature for 4 to 12 hours[4][5].
-
Monitoring: Pull a small aliquot, filter, and check via LCMS. Monitor for the disappearance of the free base mass peak (
159 ). -
Filtration: Filter the mixture through a coarse fritted funnel or a pad of Celite. Wash the resin cake thoroughly with DCM and Methanol to elute your product.
-
Concentration: Concentrate the filtrate in vacuo to yield the purified product.
Fig 2: Workflow for PS-Thiophenol scavenger resin purification.
Method B: Sacrificial Chemical Quenching
Scientific Rationale: If scavenger resins are unavailable or cost-prohibitive, you can manually convert the lipophilic unreacted starting material into a highly water-soluble compound. By adding a massive excess of a polar, water-soluble nucleophile (like ethanolamine), you force a rapid Sₙ2 reaction. The resulting adduct contains multiple hydrogen-bond donors (hydroxyls, amines), ensuring it remains entirely in the aqueous phase during extraction[6].
Protocol:
-
Quench: To the crude reaction mixture, add 5.0 equivalents of Ethanolamine or Diethanolamine.
-
Heat: Stir the mixture at 40 °C for 2 hours to ensure complete conversion of the unreacted chloromethyl compound.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Dilute with EtOAc or DCM.
-
Extraction: Wash the organic layer vigorously with a 5% aqueous NaCl solution (3 x 50 mL). The highly polar ethanolamine-pyridazine adduct will partition exclusively into the aqueous layer.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Method C: pH-Tuned Liquid-Liquid Extraction (LLE)
Scientific Rationale: This method exploits the pKa difference between your product and the methoxypyridazine impurity (pKa ~6.7)[2]. It is only recommended if your target product is strictly neutral (e.g., an ether, thioether, or amide).
Protocol:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc).
-
Acidic Wash: Wash the organic layer with a mildly acidic aqueous buffer buffered to pH 3.5 – 4.0 (e.g., 10% Citric Acid or a dilute NaH₂PO₄/H₃PO₄ buffer). At pH 4.0, the methoxypyridazine ring is fully protonated and will migrate to the aqueous layer.
-
Verification: Check the organic layer by TLC (UV 254 nm). The high-Rf spot corresponding to the chloromethylpyridazine should be completely absent.
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by brine. Dry and concentrate.
References
-
4-(CHLOROMETHYL)-3-METHOXYPYRIDAZINE HCL, 95% Purity Source: CalPacLab URL:[Link]
-
Sulfamethoxypyridazine (pKa and Properties of Methoxypyridazines) Source: DrugFuture Chemical Index Database URL:[Link]
-
Linker Strategies In Solid-phase Organic Synthesis (PS-Thiophenol utilization) Source: VDOC.PUB URL:[Link]
-
Argonaut Quest Training Workshop 2 (Scavenger Resins for Alkylating Agents) Source: ArtisanTG URL:[Link]
-
NHC-CDI Betaine Adducts and Their Cationic Derivatives (Trapping reactive chloromethyl intermediates) Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Sulfamethoxypyridazine [drugfuture.com]
- 3. 3-Amino-6-methoxypyridazine | 7252-84-8 | Benchchem [benchchem.com]
- 4. vdoc.pub [vdoc.pub]
- 5. artisantg.com [artisantg.com]
- 6. NHC-CDI Betaine Adducts and Their Cationic Derivatives as Catalyst Precursors for Dichloromethane Valorization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who lose valuable time and API yields due to the erratic behavior of chloromethyl-substituted heterocycles. While 4-(Chloromethyl)-3-methoxypyridazine hydrochloride is a highly versatile building block in drug discovery, it possesses a critical reactivity trap: extreme instability in protic solvents .
This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure your alkylation workflows succeed.
Mechanistic Insight: The Causality of Degradation
To understand why this compound degrades, we must look at the synergistic electronic effects at play:
-
Inherent Electron Deficiency: The pyridazine ring (a 1,2-diazine) is inherently electron-withdrawing, leaving the ring carbons highly deactivated toward electrophilic attack but highly susceptible to nucleophilic attack[1].
-
The Hydrochloride Salt Effect: The compound is supplied as an HCl salt. Protonation of the pyridazine nitrogen creates a positively charged pyridinium-like species. This drastically pulls electron density away from the C4 position, turning the adjacent chloromethyl carbon into a highly activated electrophile[2].
-
Solvolysis in Protic Solvents: Protic solvents (like water, methanol, and ethanol) contain labile protons and act as nucleophiles[3]. Because the chloromethyl group is so highly activated, these weak nucleophiles can easily attack the carbon via a bimolecular nucleophilic substitution (SN2) or addition-elimination pathway, displacing the chloride ion[4].
-
Autocatalysis: This solvolysis releases additional HCl, which further protonates any remaining free base in solution, accelerating the degradation cycle.
Mechanism of solvolysis and autocatalytic degradation in protic solvents.
Troubleshooting FAQs
Q: I prepared my stock solution in methanol for LC-MS analysis, but I see a major peak at m/z 155 instead of the expected m/z 159. What happened? A: You are observing rapid methanolysis. In LC-MS (ESI+), the HCl salt dissociates, and you should observe the [M+H]⁺ of the free base at m/z 159. However, methanol acts as a nucleophile, displacing the chloride leaving group to form 3-methoxy-4-(methoxymethyl)pyridazine ([M+H]⁺ at m/z 155). This -4 Da shift (loss of Cl, addition of OMe) is the classic signature of methanol-induced degradation[4].
Q: My alkylation reaction has a very low yield, and LC-MS shows a massive peak at m/z 141. How do I fix this? A: A peak at m/z 141 indicates a -18 Da shift from the parent mass, which corresponds to the hydrolysis product: 4-(hydroxymethyl)-3-methoxypyridazine. This means adventitious water is present in your reaction[4]. To fix this, you must use strictly anhydrous aprotic solvents, oven-dried glassware, and ensure your nucleophile and base are completely dry[5].
Q: How should I store stock solutions of this reagent? A: Protic solvents are strictly prohibited for storage[4]. You must use anhydrous, non-nucleophilic polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]. Aliquot the solution into single-use vials and store at -80°C to prevent moisture ingress from repeated freeze-thaw cycles[4].
Q: I am using an amine nucleophile in DMF, but the reaction is still sluggish. Why? A: The compound is an HCl salt. If you do not add a non-nucleophilic base (like DIPEA or K₂CO₃) to neutralize the HCl, the acidic environment will protonate your amine nucleophile, rendering it unreactive[2]. You must free-base the system in situ within the aprotic solvent.
Quantitative Solvent Compatibility Matrix
To aid in experimental design, below is a synthesized compatibility matrix detailing the expected half-life of the chloromethyl group when exposed to various solvent environments at 25°C.
| Solvent System | Classification | Nucleophilicity | Estimated Half-Life (25°C) | Recommendation |
| Water (H₂O) | Polar Protic | High | < 30 minutes | Strictly Avoid |
| Methanol (MeOH) | Polar Protic | High | < 1 hour | Strictly Avoid |
| Ethanol (EtOH) | Polar Protic | Moderate | < 3 hours | Avoid |
| Acetonitrile (MeCN) | Polar Aprotic | Poor | > 7 days (if anhydrous) | Recommended |
| DMF / DMSO | Polar Aprotic | Poor | > 14 days (if anhydrous) | Highly Recommended |
Self-Validating Experimental Protocols
To guarantee success, your workflow must be a self-validating system. Do not commit your expensive target nucleophiles or APIs until the integrity of the chloromethyl electrophile is analytically confirmed in your specific solvent batch.
Protocol A: Analytical Solvent Validation (Pre-Reaction Check)
Causality: Even "anhydrous" commercial solvents absorb water over time. This protocol validates that your solvent is dry enough to prevent solvolysis before you begin the main synthesis.
-
Preparation: In an inert atmosphere (N₂ or Ar), dissolve 1 mg of 4-(Chloromethyl)-3-methoxypyridazine HCl in 1 mL of your chosen anhydrous aprotic solvent (e.g., DMF).
-
Neutralization: Add 1.5 equivalents of anhydrous Diisopropylethylamine (DIPEA). Rationale: Neutralizing the salt mimics the actual reaction conditions and removes the protective protonation, exposing the true stability of the free base in your solvent.
-
Incubation: Stir at room temperature for 2 hours.
-
LC-MS Analysis: Inject the sample using an aprotic mobile phase gradient (e.g., MeCN/Water with 0.1% Formic Acid, but ensure the sample spends minimal time in the aqueous flow).
-
Validation Gate:
-
Pass: >95% peak area at m/z 159 (Intact free base). Proceed to Protocol B.
-
Fail: Significant peak at m/z 141 (Hydrolysis). Discard solvent; procure a fresh anhydrous bottle.
-
Protocol B: Optimized Anhydrous Alkylation Workflow
Causality: This sequence ensures the electrophile is protected from moisture while simultaneously neutralizing the deactivating HCl salt to enable rapid SN2 substitution[2].
-
System Purge: Flame-dry all glassware and purge with Argon.
-
Dissolution: Dissolve 1.0 eq of 4-(Chloromethyl)-3-methoxypyridazine HCl in validated anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.5 eq of anhydrous K₂CO₃ or DIPEA. Stir for 10 minutes. Rationale: The first 1.0 eq neutralizes the HCl salt of the pyridazine. The remaining 1.5 eq acts as the acid scavenger for the subsequent SN2 alkylation.
-
Nucleophile Addition: Dropwise add 1.1 eq of your target nucleophile (e.g., an amine or thiol) dissolved in 1 mL of anhydrous DMF.
-
Thermal Control: Maintain the reaction at 0°C to 25°C. Rationale: Elevated temperatures can induce decomposition or unwanted nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine ring itself[2].
-
Quench & Extract: Once LC-MS confirms consumption of the m/z 159 peak, quench with saturated aqueous NaHCO₃ and extract immediately into Ethyl Acetate to remove the product from the aqueous phase.
Optimized self-validating workflow for alkylation using chloromethyl pyridazines.
References
1.[4] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents, BenchChem. 2.[2] Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions, BenchChem. 3.[5] Buy 2-(Chloromethyl)pyridine hydrochloride, Smolecule. 4.[3] Protic solvent, Wikipedia. 5.[1] Product Class 8: Pyridazines, Thieme-Connect.
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Technical Support Center: By-product Identification in Reactions of 4-(Chloromethyl)pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying and troubleshooting by-products in reactions involving 4-(chloromethyl)pyridazines. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate, identify, and mitigate the formation of unwanted side products, thereby improving reaction efficiency and product purity.
Introduction to the Reactivity of 4-(Chloromethyl)pyridazines
The 4-(chloromethyl)pyridazine scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of the chloromethyl group and the biological significance of the pyridazine ring.[1][2][3] The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which influences the reactivity of its substituents.[4][5] This electron-withdrawing nature makes the methylene protons of the 4-(chloromethyl) group more acidic and the carbon atom susceptible to nucleophilic attack. However, this inherent reactivity can also lead to the formation of various by-products. Understanding these potential side reactions is crucial for successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: I am observing multiple spots on my TLC during a nucleophilic substitution reaction with 4-(chloromethyl)pyridazine. What are the likely by-products?
Answer:
The presence of multiple spots on a TLC plate is a common observation and can be attributed to several potential by-products arising from the inherent reactivity of the starting material and the reaction conditions. Here are the most probable culprits:
-
Dimerization/Polymerization: The acidic nature of the methylene protons can lead to self-condensation or reaction with another molecule of 4-(chloromethyl)pyridazine, especially in the presence of a base. This results in the formation of dimeric or oligomeric species.
-
Hydrolysis: If your reaction conditions are not strictly anhydrous, the chloromethyl group can be hydrolyzed to the corresponding alcohol, 4-(hydroxymethyl)pyridazine.
-
Over-alkylation (if the nucleophile has multiple reactive sites): Nucleophiles with more than one nucleophilic center can react with multiple molecules of 4-(chloromethyl)pyridazine, leading to di- or poly-substituted products.
-
Ring Opening/Rearrangement: Under harsh conditions (strong base or high temperatures), the pyridazine ring itself can become susceptible to nucleophilic attack and subsequent ring-opening or rearrangement, although this is less common.[6]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Controlled Addition of Base: If a base is required, add it slowly and at a low temperature to minimize self-condensation. Consider using a non-nucleophilic base.
-
Stoichiometry Control: Use a slight excess of the nucleophile to favor the desired reaction over self-condensation of the 4-(chloromethyl)pyridazine.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize side reactions.
FAQ 2: My NMR spectrum shows unexpected signals that I can't assign to my desired product. How can I identify the by-products?
Answer:
Identifying by-products from NMR spectra requires a systematic approach. Here's a guide to interpreting those unexpected signals:
| Potential By-product | Characteristic ¹H NMR Signals | Characteristic ¹³C NMR Signals | Confirmation Technique |
| Dimer (e.g., 1,2-bis(pyridazin-4-yl)ethane) | Complex aromatic signals, new aliphatic signals for the ethylene bridge. | New aliphatic carbon signal(s). | Mass Spectrometry (to confirm the doubled molecular weight). |
| 4-(Hydroxymethyl)pyridazine | A singlet for the -CH₂OH group (chemical shift can vary with solvent and concentration), a broad singlet for the -OH proton (exchangeable with D₂O). | A signal for the -CH₂OH carbon around 60-65 ppm. | Mass Spectrometry (M+1 corresponding to the hydrolyzed product). |
| N-Alkylated Pyridazine (from reaction with nucleophilic nitrogen) | If the nucleophile is a primary or secondary amine, you may see signals corresponding to the alkylated amine. | New signals corresponding to the carbons of the attached nucleophile. | 2D NMR (HMBC, HSQC) to establish connectivity. |
| Solvent Adduct | If using a nucleophilic solvent (e.g., methanol, ethanol), you may see signals corresponding to the ether product (e.g., 4-(methoxymethyl)pyridazine). | A new signal for the ether carbon. | Mass Spectrometry. |
Experimental Protocol for By-product Identification:
-
Isolate the By-product: If possible, separate the major by-product from the reaction mixture using column chromatography or preparative TLC.
-
Acquire Comprehensive Spectroscopic Data: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the isolated by-product.
-
2D NMR Analysis: If the structure is not immediately obvious, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing proton-proton and proton-carbon correlations.
-
Literature Comparison: Search scientific databases for known by-products in similar reactions involving pyridazine derivatives.
FAQ 3: I am getting a low yield of my desired product. What are the common pitfalls in reactions with 4-(chloromethyl)pyridazines?
Answer:
Low yields can stem from a variety of factors, often related to the stability of the starting material and the reaction conditions.
Common Pitfalls and Solutions:
| Pitfall | Cause | Solution |
| Decomposition of Starting Material | 4-(chloromethyl)pyridazine can be unstable, especially at elevated temperatures or in the presence of moisture. | Store the starting material in a cool, dry, and dark place. Use it as fresh as possible. |
| Sub-optimal Reaction Conditions | Incorrect solvent, temperature, or base can favor side reactions. | Screen different solvents and non-nucleophilic bases. Optimize the temperature using a small-scale trial. |
| Poor Nucleophilicity of the Reactant | If the nucleophile is weak, the reaction may be slow, allowing more time for by-product formation. | Consider using a stronger nucleophile or adding a catalyst to activate the substrate or nucleophile. |
| Product Inhibition | The product itself might be interfering with the reaction. | This is less common but can be checked by adding a small amount of product at the beginning of the reaction. |
| Work-up and Purification Issues | The desired product might be lost during extraction or chromatography. Pyridine-containing compounds can sometimes be tricky to purify via chromatography on silica gel due to their basicity. | Optimize the work-up procedure. For chromatography, consider adding a small amount of a base like triethylamine to the eluent to reduce tailing. |
Workflow for Optimizing Reaction Yield:
Caption: A systematic workflow for troubleshooting and optimizing reactions with 4-(chloromethyl)pyridazines.
Mechanistic Insights into By-product Formation
A deeper understanding of the reaction mechanisms can aid in predicting and preventing the formation of by-products.
Dimerization Pathway:
Caption: Proposed mechanism for the base-catalyzed dimerization of 4-(chloromethyl)pyridazine.
Hydrolysis Pathway:
Caption: General pathway for the hydrolysis of 4-(chloromethyl)pyridazine.
By carefully considering these potential side reactions and implementing the suggested troubleshooting strategies, researchers can significantly improve the outcomes of their experiments with 4-(chloromethyl)pyridazines.
References
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Bel Abed, H.; Mammoliti, O.; Bande, O.; Van Lommen, G.; Herdewijn, P. A Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry2013 , 78 (16), 7845–7858. [Link]
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Meanwell, N. A. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
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Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research2010 , 2 (2), 1114-1122. [Link]
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Wikipedia. Pyridazine. [Link]
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Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. [Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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Validation & Comparative
A Comparative Guide to Novel Pyridazine Derivatives Synthesized from 4-(Chloromethyl)-3-methoxypyridazine Hydrochloride
This guide provides a comprehensive overview and comparative analysis of novel pyridazine derivatives synthesized from the versatile starting material, 4-(chloromethyl)-3-methoxypyridazine hydrochloride. Pyridazine and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential therapeutic applications of this emerging class of compounds.
The Significance of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is a "wonder nucleus" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] Pyridazine derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antihypertensive, anticancer, and anticonvulsant activities.[1][2][6][7] The versatility of the pyridazine ring allows for diverse functionalization, enabling the fine-tuning of its biological and physicochemical properties for the development of novel therapeutic agents.[2][3]
Synthesis of Novel Pyridazine Derivatives: A Proposed Pathway
The synthesis of novel pyridazine derivatives from this compound can be efficiently achieved through nucleophilic substitution reactions. The chloromethyl group at the 4-position serves as a reactive electrophilic site, readily undergoing substitution with various nucleophiles. A general synthetic scheme is proposed below:
Caption: Proposed synthetic pathway for novel pyridazine derivatives.
Experimental Protocol: General Procedure for Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN), add a base (e.g., triethylamine or potassium carbonate, 2.2 eq) at room temperature.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary/secondary amine, thiol, or phenol, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired novel pyridazine derivative.
Comparative Characterization of Novel Pyridazine Derivatives
The structural elucidation of the newly synthesized compounds is crucial and can be achieved using a combination of spectroscopic techniques.
Spectroscopic Analysis
The characterization of novel pyridazine derivatives typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9]
| Spectroscopic Technique | Expected Observations for Novel Pyridazine Derivatives | Reference Data for Comparison |
| ¹H NMR | - Singlet for the methoxy group (OCH₃) protons around δ 3.9-4.1 ppm. - Singlet for the methylene (CH₂) protons adjacent to the nucleophile around δ 3.8-4.5 ppm. - Aromatic protons of the pyridazine ring as doublets or multiplets in the region δ 7.0-9.0 ppm. - Signals corresponding to the protons of the introduced nucleophilic moiety. | Published ¹H NMR data for various pyridazine derivatives show similar chemical shifts for the core structure.[8][10][11][12] |
| ¹³C NMR | - Signal for the methoxy carbon (OCH₃) around δ 55-60 ppm. - Signal for the methylene carbon (CH₂) around δ 45-55 ppm. - Signals for the carbons of the pyridazine ring in the aromatic region (δ 120-160 ppm). - Signals corresponding to the carbons of the nucleophilic moiety. | Comparative ¹³C NMR data for known pyridazines can confirm the successful synthesis and substitution pattern.[8][9][12] |
| IR Spectroscopy | - C-H stretching vibrations in the aromatic region (3000-3100 cm⁻¹). - C=N and C=C stretching vibrations of the pyridazine ring (1500-1600 cm⁻¹). - C-O stretching for the methoxy group (~1250 cm⁻¹). - Characteristic bands for the functional groups of the introduced nucleophile (e.g., N-H stretch for amines, S-H for thiols). | IR spectra of known pyridazine compounds exhibit characteristic peaks for the heterocyclic ring system.[8][13] |
| Mass Spectrometry (MS) | - A clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the novel derivative. - Fragmentation patterns consistent with the proposed structure. | ESI-MS is a common technique for determining the molecular weight of newly synthesized pyridazinone derivatives.[8] |
Comparative Biological Evaluation
The diverse pharmacological profile of pyridazines necessitates a broad screening of the novel derivatives for various biological activities.[1][2][4]
Antimicrobial Activity
Pyridazine derivatives have been reported to possess significant antibacterial and antifungal properties.[8][14][15] The novel compounds can be screened against a panel of pathogenic bacteria and fungi, and their activity can be compared with standard antibiotics and antifungals.
| Organism | Assay | Novel Pyridazines (Expected Outcome) | Reference Compounds (Published Data) |
| Staphylococcus aureus (Gram-positive) | Minimum Inhibitory Concentration (MIC) | Potential for low MIC values, indicating potent activity. | Some pyridazinone derivatives show MIC values in the range of 3.74–8.92 µM.[8] |
| Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration (MIC) | Activity may vary, as Gram-negative bacteria are often more resistant. | Certain pyridazine derivatives have shown inhibitory activity against E. coli.[15] |
| Candida albicans (Fungus) | Minimum Inhibitory Concentration (MIC) | Potential for antifungal activity. | Some pyridazine derivatives have demonstrated remarkable activity against Candida albicans.[15] |
Anti-inflammatory Activity
The anti-inflammatory potential of the novel pyridazine derivatives can be assessed using in vitro models, such as the inhibition of protein denaturation.[1]
| Assay | Novel Pyridazines (Expected Outcome) | Reference Compounds (Published Data) |
| BSA Denaturation Method | High percentage of inhibition, comparable to or exceeding standard drugs like diclofenac sodium. | Certain pyridazine derivatives have shown excellent anti-inflammatory activity with up to 89.33% inhibition of BSA denaturation.[1] |
Anticonvulsant Activity
Given the history of pyridazine derivatives in CNS-related disorders, evaluating the anticonvulsant activity of the novel compounds is a logical step.[1][4]
| Model | Novel Pyridazines (Expected Outcome) | Reference Compounds (Published Data) |
| Pentylenetetrazole (PTZ) induced convulsions | Increased latency to convulsions and/or protection from seizures. | A pyridazine derivative exhibited excellent activity by inhibiting 72.2% of convulsions in a PTZ model.[1] |
Experimental Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of novel compounds.
Conclusion and Future Perspectives
The synthesis of novel pyridazine derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocol allows for the generation of a diverse library of compounds for biological screening. Comparative analysis of their spectroscopic data and biological activities against established pyridazine derivatives will be instrumental in identifying lead compounds for further development. Future research should focus on optimizing the synthetic conditions, expanding the library of derivatives, and conducting in-depth mechanistic studies to elucidate their mode of action. The exploration of greener synthetic approaches, such as microwave-assisted synthesis, could also be beneficial for a more sustainable drug discovery process.[16][17]
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Jahagirdar, V. G., et al. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Bentham Science Publishers. (2026, January 12). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science. Retrieved from [Link]
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Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. ResearchGate. Retrieved from [Link]
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Malik, A., et al. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
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Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Al-Warhi, T., et al. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Retrieved from [Link]
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Abdellatif, K. R. A., et al. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. Retrieved from [Link]
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Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Organic Synthesis, 20(9), 1013-1033. Retrieved from [Link]
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Sanna, M., et al. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Retrieved from [Link]
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Sivaraja, N., et al. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Retrieved from [Link]
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Ghorab, M. M., et al. (2022, February 27). Synthesis, Characterization and Antifungal Evaluation of Novel Pyridazin-3(2H)-One Derivatives. Taylor & Francis Online. Retrieved from [Link]
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Deeb, A. A., et al. (2015, March 31). Pyridazine and its related compounds. Part 35[1]: Synthesis, characterization and antimicrobial activity of some novel pyridazine and triazolopyridazine containing sulfonamides. European Journal of Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]
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MDPI. (2025, December 2). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Retrieved from [Link]
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SCIRP. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. Retrieved from [Link]
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Bentham Science Publisher. (2023, September 6). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science. Retrieved from [Link]
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National Institutes of Health. (n.d.). Modern Strategies for Heterocycle Synthesis. PMC. Retrieved from [Link]
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Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Frontiers. Retrieved from [Link]
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El-Gaby, M. S. A., et al. (2003, July 14). Pyridazine Derivatives. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XI, s. I c, Chimie, 2003, 11, 1-10. Retrieved from [Link]
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Gobr, M. A., et al. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Yilmaz, I., et al. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 653-657. Retrieved from [Link]
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Reva, I., et al. (2005, October 25). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]
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Posa, A., et al. (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. ResearchGate. Retrieved from [Link]
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De Kimpe, N., et al. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Analysis of Substituted Pyridazines via ¹H and ¹³C NMR
Introduction
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of a vast array of compounds with significant applications in medicinal chemistry and materials science. The biological activity and physical properties of these molecules are exquisitely sensitive to the nature and position of substituents on the pyridazine ring. Consequently, unambiguous structural elucidation is a cornerstone of research and development in this field. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.
This guide provides an in-depth comparison of the NMR spectral characteristics of substituted pyridazines. Moving beyond a simple recitation of data, we will explore the underlying principles that govern chemical shifts and coupling constants, explain the causality behind experimental choices, and provide robust protocols for data acquisition. This content is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to leverage NMR for the structural characterization of this important class of heterocycles.
The Foundation: ¹H NMR Spectroscopy of the Pyridazine Ring
The parent pyridazine molecule presents a deceptively simple AA'XX' spin system in its ¹H NMR spectrum. The protons at the C3 and C6 positions (H3/H6), adjacent to the nitrogen atoms, are chemically equivalent, as are the protons at the C4 and C5 positions (H4/H5).
-
Chemical Shifts (δ): The nitrogen atoms are strongly electron-withdrawing, which significantly deshields the adjacent α-protons (H3/H6). As a result, these protons resonate at a much lower field (higher ppm) compared to the β-protons (H4/H5). In a typical solvent like CDCl₃, the signals appear around δ 9.2 ppm for H3/H6 and δ 7.5 ppm for H4/H5[1].
-
Coupling Constants (J): The spin-spin coupling constants are highly informative. For the parent pyridazine, typical values are:
The introduction of a substituent breaks the molecule's symmetry, leading to four distinct signals and more complex splitting patterns that allow for precise positional determination.
The Influence of Substituents on ¹H Chemical Shifts
Substituents modulate the electron density of the pyridazine ring, causing predictable shifts in proton resonances. This effect is the key to differentiating isomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CN further decrease electron density in the ring. This deshields the remaining ring protons, shifting their signals downfield (to a higher ppm value). The effect is most pronounced on the protons ortho and para to the substituent. For example, in 3-chloropyridazine, the H4 proton signal is shifted downfield significantly to 1266-fold.[4]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OR, or alkyl groups increase the electron density. This shields the ring protons, shifting their signals upfield (to a lower ppm value).
The interplay of these electronic effects allows for a logical deduction of the substituent's position.
Caption: Logic of substituent effects on ¹H NMR chemical shifts.
Illuminating the Carbon Skeleton: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon framework of substituted pyridazines. The chemical shift range is much wider than in ¹H NMR (0-220 ppm), meaning signals for each unique carbon atom are almost always resolved.[5]
For the parent pyridazine, the carbons adjacent to the nitrogens (C3/C6) are deshielded and appear downfield (around 150 ppm), while C4/C5 appear further upfield (around 127 ppm). The one-bond carbon-proton coupling constants (¹JCH) are also diagnostic: ¹JCH is significantly larger for the C3/C6 carbons (~183 Hz) than for the C4/C5 carbons (~168 Hz), a direct result of the proximity to the electronegative nitrogen atoms.[2][3]
Substituent Effects in ¹³C NMR
Similar to proton NMR, substituents have a profound effect on carbon chemical shifts, which can be used for structural assignment.[5]
-
Direct Effect (Ipso-Carbon): The carbon atom directly attached to the substituent (the ipso-carbon) experiences the largest chemical shift change.
-
Ortho, Meta, and Para Effects: The electronic influence of the substituent is transmitted through the π-system, causing shifts in the other ring carbons. These substituent chemical shifts (SCS) are often predictable and can be used to calculate expected chemical shifts for polysubstituted systems.[6]
For complex molecules where 1D spectra are ambiguous, 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. HMQC correlates each carbon with its directly attached proton(s), while HMBC reveals longer-range couplings (typically 2-3 bonds) between carbons and protons, allowing for the complete and unambiguous assembly of the molecular structure.[7][8]
Comparative Analysis: A Data-Driven Look at Substituted Pyridazines
To illustrate the principles discussed, the table below compares experimental NMR data for pyridazine and several key 3,6-disubstituted derivatives, as reported in DMSO-d₆ solution.[6] This solvent is frequently used due to its excellent solubilizing power for a wide range of polar organic compounds.
| Compound | Substituents | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Pyridazine | H, H | H4/5: ~7.8 | C4/5: ~127.3 |
| H3/6: ~9.2 | C3/6: ~151.0 | ||
| Compound 2 | Cl, Cl | H4/5: 8.16 | C4/5: 130.63 |
| C3/6: 152.09 | |||
| Compound 3 | OCH₃, OCH₃ | H4/5: 7.21 | C4/5: 118.84 |
| C3/6: 162.24 | |||
| Compound 4 | SCH₃, SCH₃ | H4/5: 7.60 | C4/5: 127.20 |
| C3/6: 157.94 | |||
| Compound 5 | CH₃, CH₃ | H4/5: 7.55 | C4/5: 127.42 |
| C3/6: 159.20 |
Data extracted from Heinisch & Holzer (1991), Can. J. Chem.[6]. Note: Parent pyridazine values are typical and added for comparison.
Analysis of the Data:
-
3,6-Dichloropyridazine (2): The electron-withdrawing chlorine atoms deshield the H4/H5 protons, shifting them downfield to 8.16 ppm compared to the parent. The effect on the carbons is more complex; the ipso-carbons (C3/6) are slightly shifted, while the C4/5 carbons are also deshielded.
-
3,6-Dimethoxypyridazine (3): The strongly electron-donating methoxy groups shield the H4/H5 protons, shifting them significantly upfield to 7.21 ppm. This donating effect dramatically deshields the ipso-carbons (C3/6) to 162.24 ppm while shielding the C4/5 carbons.
-
3,6-Dimethylpyridazine (5): The weakly electron-donating methyl groups have a much subtler shielding effect on the H4/5 protons (7.55 ppm) compared to the methoxy groups.
This comparative data underscores how systematically analyzing the changes in both ¹H and ¹³C NMR spectra provides a robust method for confirming substitution patterns.
Experimental Protocols: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a standard workflow for the analysis of a novel substituted pyridazine.
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- 3. tandfonline.com [tandfonline.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of 4-(chloromethyl)-3-methoxypyridazine HCl vs. other chloromethyl heterocycles
An in-depth understanding of heterocyclic building blocks is critical for accelerating hit-to-lead optimization in drug discovery. Among these, chloromethyl heterocycles are prized for their ability to act as robust electrophiles in nucleophilic substitution (
This guide provides a comprehensive comparative analysis of 4-(chloromethyl)-3-methoxypyridazine HCl against other standard chloromethyl heterocycles, such as 2-(chloromethyl)pyridine HCl and 5-(chloromethyl)-2-methylpyrimidin-4-amine. By examining the electronic effects of the heterocycle on the benzylic carbon, we can establish highly predictable, self-validating experimental protocols for your synthetic workflows.
Mechanistic Causality: Electronic Effects on Reactivity
The reactivity of a chloromethyl group attached to an aromatic ring is governed by the benzylic effect, where the adjacent
-
The Diazine Effect (Pyridazine vs. Pyridine): Pyridine rings, such as those in 2-(chloromethyl)pyridine, are electron-deficient compared to benzene, making the chloromethyl carbon highly susceptible to nucleophilic attack[1]. Pyridazines take this a step further. The presence of two adjacent nitrogen atoms in the pyridazine ring exerts a powerful electron-withdrawing effect (-I and -M). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, making 4-(chloromethyl)-3-methoxypyridazine an exceptionally potent electrophile compared to its pyridine counterparts.
-
The 3-Methoxy Modulation: Unsubstituted chloromethyl-pyridazines can be too reactive, often leading to rapid degradation, hydrolysis, or unwanted vicarious nucleophilic substitutions (VNS)[2]. The addition of the 3-methoxy group provides critical resonance donation (+M effect) into the pyridazine ring. This tempers the extreme electron deficiency of the diazine core, preventing unwanted ring-opening side reactions while maintaining a highly active
profile. -
The Necessity of the Hydrochloride Salt: Free base chloromethyl heterocycles are notoriously unstable. The nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid, exothermic self-alkylation and polymerization. Supplying the compound as a hydrochloride (HCl) salt protonates the ring nitrogen, neutralizing its nucleophilicity and ensuring long-term shelf stability[3].
Reaction Pathway Visualization
To successfully utilize these reagents, the synthetic workflow must account for the in situ liberation of the free base prior to nucleophilic attack.
Reaction pathway of chloromethyl heterocycle HCl salts in SN2 substitutions.
Quantitative Comparative Data
The following table summarizes the operational reactivity profiles of three common chloromethyl heterocycles. Data is synthesized from standard nucleophilic amination kinetics.
| Heterocycle | Relative | Ring Electron Density | Free Base Stability | Primary Application |
| 2-(Chloromethyl)pyridine HCl | 1.0 (Baseline) | Moderate (1 N atom) | Low (Self-alkylates < 24h) | Standard picolyl functionalization[1] |
| 5-(Chloromethyl)-2-methylpyrimidin-4-amine | 1.8 | Low (2 N atoms, +M from | Moderate | Thiamine/Vitamin B1 analogs[3] |
| 4-(Chloromethyl)-3-methoxypyridazine HCl | 2.4 | Very Low (Adjacent N atoms) | Very Low (Requires strict salt form) | Advanced API scaffold synthesis |
*Rates are approximate and normalized to 2-(chloromethyl)pyridine under standard conditions (
Self-Validating Experimental Protocol: N-Alkylation
When working with 4-(chloromethyl)-3-methoxypyridazine HCl, the choice of base and solvent is the difference between high yield and complete degradation. Aqueous bases (like NaOH) must be avoided , as the highly electrophilic benzylic carbon will rapidly undergo hydrolysis to form the corresponding hydroxymethyl pyridazine.
The following protocol utilizes a non-nucleophilic organic base (DIPEA) to ensure a self-validating system where side-reactions are structurally blocked.
Materials Required:
-
4-(chloromethyl)-3-methoxypyridazine HCl (1.0 equiv)
-
Target Nucleophile (e.g., secondary amine) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Acetonitrile (
) or DMF (0.2 M)
Step-by-Step Methodology:
-
Nucleophile Activation & System Purging: Dissolve the target amine (1.1 equiv) in anhydrous
under an inert nitrogen atmosphere. Add DIPEA (2.5 equiv). Causality: 2.5 equivalents of base are required—1.0 to neutralize the HCl salt of the pyridazine, 1.0 to act as the acid scavenger for the byproduct (HCl), and 0.5 as a kinetic excess to ensure the reaction remains strictly basic. -
Controlled Free-Basing: Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-(chloromethyl)-3-methoxypyridazine HCl (1.0 equiv) portion-wise over 10 minutes. Causality: The free base is generated in situ in the presence of the nucleophile. Keeping the temperature at 0°C suppresses the activation energy required for intermolecular self-alkylation, allowing the desired cross-alkylation (which has a lower kinetic barrier due to the higher concentration of the target amine) to dominate.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2–4 hours.
-
In-Process Monitoring (Self-Validation): Monitor via LC-MS or TLC. The disappearance of the highly UV-active 4-(chloromethyl)-3-methoxypyridazine peak confirms consumption. If a highly polar baseline spot appears, it indicates moisture contamination leading to hydrolysis.
-
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DIPEA salts and DMF/Acetonitrile. Dry over anhydrous , filter, and concentrate in vacuo.
References
-
Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Semantic Scholar. Available at: [Link]
-
Vicarious Nucleophilic Substitution of (Chloroalkyl)heterocycles with Nitroarenes. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis of Pyridazine Compounds: HPLC vs. GC-MS
Introduction: The Critical Role of Purity in Pyridazine-Based Drug Development
Pyridazines, six-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, form the structural core of numerous pharmacologically active agents.[1] Their diverse biological activities make them a focal point in medicinal chemistry and drug development. However, the journey from synthesis to a safe and effective pharmaceutical product is contingent upon rigorous quality control, with purity analysis standing as a critical gatekeeper. Impurities, which can arise from starting materials, intermediates, side reactions, or degradation, can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[2]
Regulatory bodies worldwide mandate stringent purity thresholds, making the selection of an appropriate analytical methodology paramount.[3][4] This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—tailored specifically for researchers, scientists, and drug development professionals working with pyridazine compounds. We will move beyond a simple listing of features to explore the fundamental causality behind method selection, providing field-proven insights and detailed, validated protocols.
Fundamental Principles: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is dictated by the intrinsic physicochemical properties of the pyridazine analyte and its potential impurities: volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to move a sample through a column packed with a solid stationary phase.[5] For pyridazine compounds, which are often polar, Reverse-Phase HPLC (RP-HPLC) is the dominant mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. Separation occurs based on differences in hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and elute later. Its operation at or near ambient temperatures makes it the go-to method for non-volatile and thermally labile molecules.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful separation technique designed for volatile and thermally stable compounds.[8] The sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase.[5] The separated components then enter a mass spectrometer (MS), which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios, offering a high degree of specificity for identification.[6]
Comparative Analysis: HPLC vs. GC-MS for Pyridazine Purity
The decision to use HPLC or GC-MS is not arbitrary; it is a scientifically-driven choice based on a multi-faceted evaluation of the analyte and the analytical goals.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Rationale for Pyridazine Analysis |
| Analyte Suitability | Ideal for non-volatile, thermally unstable, and polar to non-polar compounds.[7][8] | Requires volatile and thermally stable compounds.[8][9] | Many functionalized pyridazines are non-volatile solids at room temperature and may decompose at the high temperatures required for GC, making HPLC the primary choice. |
| Sample Preparation | Generally simpler: dissolve in a suitable solvent, filter.[10] | Can be complex; may require derivatization to increase volatility for polar pyridazines.[11][12] | The presence of polar functional groups (e.g., -OH, -NH2, -COOH) on a pyridazine ring necessitates an extra derivatization step for GC, adding time and potential for error. |
| Identification Power | Good with UV/PDA detectors, which identify based on chromophores. MS detectors (LC-MS) provide structural data. | Excellent. The mass spectrometer provides a unique fragmentation pattern (a "molecular fingerprint") for definitive identification.[6] | For unknown impurity identification, the structural information from GC-MS (or LC-MS) is unparalleled. Standard HPLC-UV can only suggest the presence of an impurity. |
| Sensitivity | High, dependent on the detector. UV detectors are very common and sensitive for aromatic compounds like pyridazines.[2] | Generally higher, especially for trace analysis of volatile impurities.[5][9] | For detecting trace residual solvents from synthesis, Headspace GC-MS is the industry standard and exceptionally sensitive.[13][14] |
| Speed of Analysis | Moderate, typically 10-60 minutes per sample.[7] | Fast, often a few minutes to seconds once the sample is prepared.[6][7] | While the GC run time is faster, the overall analysis time can be longer if time-consuming derivatization is required. |
| Cost & Complexity | Higher initial and operational costs due to solvent consumption and high-pressure pumps.[6][9] | Lower operational cost (gases are cheaper than HPLC-grade solvents). The instrumentation can be less complex than high-end HPLC systems.[8] | The long-term cost of HPLC can be significant due to the need for large volumes of high-purity solvents. |
The GC-MS Challenge: Derivatization for Polar Pyridazines
A significant number of pyridazine derivatives possess polar functional groups that render them non-volatile. Attempting to analyze these directly via GC would result in poor chromatographic performance or thermal degradation in the injector. The solution is chemical derivatization , a process that chemically modifies the analyte to make it more suitable for GC analysis.[11][15]
The most common technique for this purpose is silylation . This process replaces active hydrogen atoms in polar functional groups (like -OH, -NH, -COOH) with a non-polar trimethylsilyl (TMS) group.[12]
-
Why it Works: This replacement breaks down intermolecular hydrogen bonds, significantly reducing the compound's boiling point and increasing its volatility.[12] The resulting TMS-ether or TMS-ester is more thermally stable and exhibits better chromatographic behavior.
This additional step, while effective, underscores a key consideration: if a pyridazine compound and its impurities can be analyzed directly by HPLC without derivatization, it is often the more straightforward and efficient path.
Visualizing the Analytical Workflows
The following diagrams illustrate the distinct procedural pathways for HPLC and GC-MS analysis.
Caption: Standard workflow for purity analysis of pyridazine compounds using RP-HPLC.
Caption: Workflow for purity analysis of polar pyridazines requiring derivatization for GC-MS.
Validated Experimental Protocols
The following protocols are designed as robust, self-validating systems, incorporating parameters outlined in ICH guidelines to ensure data integrity.[4][16][17]
Protocol 1: RP-HPLC Method for Purity Profiling of a Pyridazine Compound
This method is designed for the quantitative determination of purity and the separation of a pyridazine API from its potential process-related impurities and degradation products.
-
Instrumentation & Materials:
-
Methodology:
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid helps to protonate silanol groups on the column, reducing peak tailing for basic compounds like pyridazines.[19]
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the pyridazine sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.[19] Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.[20]
-
Detection Wavelength: Set based on the UV maximum of the pyridazine analyte (e.g., 254 nm or a specific lambda max).[10] A PDA detector is used to scan a range (e.g., 200-400 nm) to ensure no impurities are missed.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 35 95 5 Rationale: A gradient elution is crucial for impurity profiling, ensuring that both highly polar and non-polar impurities are eluted and resolved from the main peak.[3]
-
-
-
Validation & System Suitability:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that the method can separate the API from its degradation products.[19]
-
Linearity: Analyze a series of solutions over a concentration range (e.g., LOQ to 150% of the target concentration) to confirm a linear relationship between peak area and concentration.[16]
-
Accuracy & Precision: Evaluate through replicate injections of known concentration standards to ensure the results are close to the true value and are reproducible.[2][16]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified.[18]
-
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is essential for identifying and quantifying volatile organic impurities (residual solvents) from the synthesis process, as mandated by USP <467>.[13][21]
-
Instrumentation & Materials:
-
GC-MS system equipped with a static headspace autosampler.[22]
-
Capillary column suitable for volatile analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, G43 phase).[21]
-
High-purity helium or hydrogen as a carrier gas.
-
Headspace vials and crimper.
-
High-purity solvent for sample dissolution (e.g., Dimethyl sulfoxide (DMSO) or water).[23]
-
-
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of the pyridazine API (e.g., 100 mg) into a headspace vial. Add a precise volume of dissolution solvent (e.g., 5 mL of DMSO). Seal the vial immediately.[23]
-
Headspace Conditions:
-
GC-MS Conditions:
-
Injector Temperature: 140 °C.
-
Oven Temperature Program: Hold at 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 10 min. Rationale: The initial hold allows for the separation of very volatile solvents, while the ramp elutes higher-boiling solvents.[21]
-
Carrier Gas Flow: Constant flow, e.g., 2.0 mL/min.
-
MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 35-350.
-
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a certified reference standard mixture.
-
Quantify by comparing the peak area of each identified solvent in the sample to a calibration curve generated from standards.
-
Conclusion and Strategic Recommendations
Both HPLC and GC-MS are indispensable tools for ensuring the purity of pyridazine compounds. The choice is not a matter of superiority but of suitability.
-
Choose HPLC as your primary technique for:
-
Choose GC-MS as a complementary or specialized technique for:
A comprehensive analytical strategy in drug development will invariably leverage both techniques. HPLC will serve as the workhorse for API purity, while GC-MS will provide crucial, orthogonal information on volatile impurities and definitive structural elucidation, together ensuring the final product meets the highest standards of safety and quality.
References
- Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Medplus Publishers URL
- Title: GC Derivatization Source: Restek URL
- Title: Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis Source: PubMed URL
- Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms Source: MDPI URL
- Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))
- Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL
- Title: Challenges in HPLC Method Development for Impurity Identification Source: SynThink URL
- Title: High-Performance Liquid Chromatography (HPLC)
- Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL
- Title: Understanding the Differences Between HPLC and GCMS Systems Source: AmpTech Instruments URL
- Title: Impurities Profiling of Method Development and Validation of Etravirine (ETR)
- Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL
- Title: GC Vs.
- Title: Derivatization for Gas Chromatography Source: Phenomenex URL
- Title: Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment Source: Benchchem URL
- Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL
- Title: Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)
- Title: Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method Source: LCGC International URL
- Title: HPLC vs GC: Application Differences Source: Allan Chemical Corporation URL
- Title: Extraction and derivatization of polar herbicides for GC-MS analyses Source: ResearchGate URL
- Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))
- Title: Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase Source: Thermo Fisher Scientific URL
- Title: Solvents for Residual Solvent Analysis by Headspace GC-MS Source: ITW Reagents URL
- Title: Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System Source: Shimadzu URL
- Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL
- Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)
- Title: Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes Source: Agilent URL
- Title: Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu Source: PMC URL
- Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)
- Title: Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide Source: Benchchem URL
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X-ray crystallography of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride derivatives
A Comparative Analytical Guide for Drug Development
Executive Summary: The "Warhead" and the Salt
In the development of bioactive heterocycles, 4-(Chloromethyl)-3-methoxypyridazine hydrochloride represents a critical but challenging scaffold. The chloromethyl group serves as a reactive electrophilic "warhead" for downstream alkylation, while the pyridazine core offers unique hydrogen-bonding capabilities.
However, this dual functionality creates a structural ambiguity that hampers precise drug design:
-
Protonation Site Uncertainty: Does the HCl protonate N1 or N2? (Crucial for binding affinity modeling).
-
Conformational Flexibility: The chloromethyl group (
) rotates freely in solution, obscuring the bioactive conformation.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and DFT Calculations , demonstrating why SC-XRD is the non-negotiable standard for validating this specific salt form.
Comparative Analysis: XRD vs. NMR vs. DFT
While NMR is the workhorse of purity analysis, it fails to capture the static 3D environment required for structure-based drug design (SBDD). The following comparison highlights the specific limitations of alternative methods for pyridazine salts.
Table 1: Performance Matrix for Structural Characterization
| Feature | SC-XRD (Method of Choice) | Solution NMR ( | DFT Calculation (Gas Phase) |
| Protonation Site | Definitive. Direct visualization of electron density at N1 vs N2. | Ambiguous. Rapid proton exchange often averages signals. | Predictive. Subject to basis set errors; ignores lattice energy. |
| Tautomeric State | Frozen. Determines specific lactam-lactim tautomer in solid state. | Dynamic. Observed as a time-averaged equilibrium. | Theoretical. Calculates relative energies, not population. |
| Absolute Configuration | Yes (via Anomalous Dispersion of Cl). | No. Requires chiral derivatization. | N/A. |
| Intermolecular Packing | Direct Observation. Maps Halogen...Halogen and H-bonds. | Inferred. NOE signals are short-range and solvent-dependent. | Modeled. Requires periodic boundary conditions (computationally expensive). |
Critical Insight: The N-Protonation Ambiguity
In 3-methoxypyridazines, the inductive effect of the methoxy group competes with the lone pair repulsion.
-
Hypothesis A: Protonation at N2 (adjacent to OMe) is stabilized by an intramolecular H-bond with the methoxy oxygen.
-
Hypothesis B: Protonation at N1 is sterically favored.
-
Reality: Only XRD resolves this. For this derivative, the chloride counter-ion typically anchors the proton at the most basic nitrogen via a strong
hydrogen bond, often freezing the molecule in a conformation unseen in solution.
Detailed Experimental Protocol
Caution: The chloromethyl group is an alkylating agent. Avoid nucleophilic solvents (like methanol or water) during crystallization to prevent solvolysis (conversion to hydroxymethyl or methoxymethyl derivatives).
A. Crystallization Strategy: Vapor Diffusion
Standard evaporation often yields oils for this HCl salt. Vapor diffusion is the self-validating protocol of choice.
-
Dissolution (Inner Vial): Dissolve 20 mg of the hydrochloride salt in 0.5 mL of Anhydrous Dichloromethane (DCM) . Ensure the solution is clear; filter through a 0.2
m PTFE syringe filter if necessary. -
Precipitant (Outer Vial): Place the inner vial (uncapped) inside a larger jar containing 5 mL of Anhydrous Diethyl Ether or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: Colorless prismatic crystals typically form within 48–72 hours as the ether diffuses into the DCM, lowering the solubility of the salt slowly.
B. Data Collection & Refinement[1]
-
Temperature: Collect data at 100 K . This freezes the rotation of the
group, preventing disorder in the electron density map. -
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption corrections from the heavy Chlorine atoms. -
Refinement: Use SHELXL . Treat the N-H proton isotropically. If the N-H electron density is ambiguous, use a riding model constrained by the donor-acceptor distance to the Chloride ion.
Workflow Visualization
Figure 1: Optimized crystallization workflow preventing solvolysis of the chloromethyl group.
Structural Insights & Causality
Once the structure is solved, the analysis must move beyond coordinates to interaction energy . The stability of the this compound crystal is governed by a specific hierarchy of forces.
The Stability Logic
-
Ionic Anchoring: The primary interaction is the electrostatic attraction between the pyridazinium cation and the chloride anion.
-
Halogen Bonding: The Chlorine on the methyl group often engages in
or interactions, which are critical for lattice energy but impossible to predict by NMR. -
Conformational Lock: The salt formation locks the methoxy group coplanar to the ring to maximize resonance, while the chloromethyl group rotates to minimize steric clash with the N-H proton.
Interaction Pathway Diagram
Figure 2: Causal relationship between salt formation and structural rigidity.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. (Foundational text on Halogen bonding in heterocycles). [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and crystallization). [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. X-ray transient absorption structural characterization of the 3MLCT triplet excited state of cis-[Ru(bpy)2(py)2]2+ - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to the Biological Activities of Pyridazine and Pyrimidine Derivatives
Introduction: The Tale of Two Diazines in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the six-membered diazines, particularly pyridazine and pyrimidine, hold a "privileged" status. Their structural motifs are present in a vast array of biologically active molecules, from essential components of life like nucleic acids to clinically successful drugs.[1][2] Pyridazine, a 1,2-diazine, and pyrimidine, a 1,3-diazine, while structurally similar, exhibit distinct electronic properties and three-dimensional conformations. These subtle differences profoundly influence their interactions with biological targets, leading to a diverse and sometimes overlapping spectrum of pharmacological activities.[1][3]
This guide offers an in-depth, objective comparison of the biological activities of pyridazine and pyrimidine derivatives. Moving beyond a simple catalog of activities, we will dissect the structure-activity relationships (SAR) that govern their efficacy, provide quantitative experimental data for a direct performance comparison, and detail the methodologies used to generate this data. This resource is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced potential of these two critical pharmacophores.
Structural and Electronic Distinctions
The key difference between pyridazine and pyrimidine lies in the relative positions of their two nitrogen atoms. In pyridazine, the adjacent nitrogen atoms (position 1 and 2) create an electron-deficient system with a significant dipole moment. This arrangement influences its hydrogen bonding capabilities and metabolic stability. In contrast, the nitrogen atoms in pyrimidine are separated by a carbon atom (position 1 and 3), a configuration found in the nucleobases cytosine, thymine, and uracil.[2] This 1,3-arrangement results in different electronic distribution and steric profiles, which in turn dictates how derivatives bind to enzymes and receptors.
Comparative Analysis of Key Biological Activities
Pyridazine and pyrimidine derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] The following sections provide a head-to-head comparison in these key areas.
Anticancer Activity
The search for novel, selective, and less toxic anticancer agents is a primary focus of modern drug discovery. Both pyridazine and pyrimidine scaffolds have been successfully incorporated into compounds with significant antitumor activity, often by targeting key pathways in cancer progression.[6][7][8]
Pyridazine Derivatives: Many pyridazine-based compounds exhibit anticancer effects by inhibiting various protein kinases, disrupting microtubule assembly, or inducing apoptosis.[6][9] The pyridazine nucleus is considered a promising scaffold for developing agents with high selectivity and lower toxicity compared to some existing chemotherapeutics.[8][10] For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as dual c-Met and VEGFR2 kinase inhibitors, demonstrating antitumor action in vivo.[11]
Pyrimidine Derivatives: The pyrimidine core is a cornerstone of anticancer drug design, most famously represented by 5-fluorouracil.[5][7] Its structural similarity to the natural nucleobases allows pyrimidine derivatives to act as antimetabolites, interfering with DNA and RNA synthesis.[2] Furthermore, the pyrimidine scaffold is a privileged structure for designing kinase inhibitors, with numerous approved drugs effectively competing with ATP at the enzyme's binding site.[12] Hybrid molecules, such as pyrimidine-triazole and coumarin-pyrimidine fusions, have shown enhanced potency by targeting multiple pathways, including kinase inhibition, angiogenesis suppression, and tubulin destabilization.[13]
Quantitative Comparison: In Vitro Cytotoxicity (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyridazine and pyrimidine derivatives against various human cancer cell lines, illustrating their comparative potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridazine | Tetralin-6-yl Pyridazine | HepG2 (Liver) | 7.11 | [7] |
| Pyridazine | Imidazopyridazine (VEGFR Inhibitor) | HCT-116 (Colon) | 30.3 | [9] |
| Pyridazine | Pyrrolo[3,4-d]pyridazinone | HepG2 (Liver) | 1.2 | [6] |
| Pyrimidine | Pyrimidine-Aryl Urea Hybrid (4b) | SW480 (Colon) | 11.08 | [14] |
| Pyrimidine | Pyrazolo[1,5-a]pyrimidine (6) | General Screen | Good Activity | [15] |
| Pyrimidine | 2,4,5-Substituted Pyrimidine | BEL-74502 (Liver) | < 0.10 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
For Pyridazines: Anticancer activity is often enhanced by substitutions at the C3, C4, and C6 positions. The incorporation of moieties like arylpiperazinyl has been shown to increase potency.[1] The nature and position of substituents on flanking aromatic rings are crucial for inhibitory roles.[16]
-
For Pyrimidines: The 2,4-disubstitution pattern is a recurring theme for potent kinase inhibitory activity.[12] Electron-donating groups at the 2-position and a less bulky electron-donating group at the para position of an attached aromatic ring can increase anticancer activity.[7] Hybridization with other heterocyclic systems like indole or quinazoline often leads to synergistic effects.[13]
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer compounds.
Caption: Workflow for anticancer compound evaluation.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Both pyridazine and pyrimidine derivatives have emerged as promising scaffolds for developing novel antibacterial and antifungal drugs.[17][18][19]
Pyridazine Derivatives: The pyridazine nucleus has been incorporated into molecules with a broad spectrum of antimicrobial activity.[18][19] Specific substitutions can tune the activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19] For example, certain chloro-pyridazine derivatives have shown potent activity against Gram-negative bacteria like E. coli and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) lower than the standard drug chloramphenicol.[20]
Pyrimidine Derivatives: Pyrimidines have a long history in antimicrobial therapy, with drugs like trimethoprim and sulfadiazine being well-established.[21] Novel pyrimidine derivatives continue to be developed, showing enhanced potency against resistant strains.[5] Hydrazine-, Schiff base-, and fused pyrimidine derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.[5] The antimicrobial effect is highly dependent on the substituents, with electron-withdrawing groups on attached phenyl rings often improving potency.[22]
Quantitative Comparison: Minimum Inhibitory Concentration (MIC)
This table compares the MIC values of representative derivatives against common microbial pathogens.
| Compound Class | Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |
| Pyridazine | Chloro Derivative | Escherichia coli | 0.892–3.744 | [18][20] |
| Pyridazine | Chloro Derivative | Pseudomonas aeruginosa | 0.892–3.744 | [18][20] |
| Pyridazine | Diarylurea Pyridazinone | Staphylococcus aureus | 16 | [18] |
| Pyridazine | Diarylurea Pyridazinone | Candida albicans | 16 | [18] |
| Pyrimidine | Chloropyrazine-Tethered (31) | S. aureus / E. coli | 45.37 (µM) | [22] |
| Pyrimidine | 2H-thiopyran Hybrid | C. albicans | 0.25 | [23] |
| Pyrimidine | 2H-thiopyran Hybrid | E. coli / S. aureus | 8 | [23] |
| Pyrimidine | 6-Chlorobenzimidazole Hybrid | B. subtilis / S. aureus | Good Activity | [24] |
Structure-Activity Relationship (SAR) Insights:
-
For Pyridazines: Chloro substitutions have been shown to be particularly effective for activity against Gram-negative bacteria.[18][20] For antifungal activity, triazole-substituted pyridazinones have demonstrated significant effects against species like C. albicans and A. niger.[19]
-
For Pyrimidines: Electron-withdrawing groups (e.g., nitro, halogen) on a phenyl ring attached to the pyrimidine core are vital for improving antimicrobial activity.[22] Fusing the pyrimidine ring with other heterocyclic systems, such as benzimidazole or thiopyran, can lead to highly potent and broad-spectrum agents.[23][24]
Experimental Workflow: MIC Determination
This diagram outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Chronic inflammation contributes to numerous diseases, making the development of effective anti-inflammatory drugs a critical therapeutic goal.[25] Both pyridazinone (a derivative of pyridazine) and pyrimidine structures serve as potential scaffolds for novel anti-inflammatory agents, often with the benefit of reduced side effects compared to traditional NSAIDs.[25][26]
Pyridazine Derivatives: Pyridazinone derivatives have been extensively studied as anti-inflammatory agents.[1][25] Their mechanisms of action are diverse and include the inhibition of cyclooxygenase 2 (COX-2), phosphodiesterase-4 (PDE-4), and the production of pro-inflammatory cytokines like TNF-α and IL-6.[25][27] This multi-target potential makes them attractive candidates for treating complex inflammatory conditions. Some pyridazinones have shown potent and selective COX-2 inhibition, which is desirable for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Pyrimidine Derivatives: The pyrimidine nucleus is also a well-established scaffold for anti-inflammatory drugs, with several clinically approved agents like epirizole.[21][28] Pyrimidine derivatives can exert their effects by inhibiting key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase (iNOS), and nuclear factor κB (NF-κB).[28] Recent studies have highlighted pyrimidine derivatives that show high selectivity for COX-2 over COX-1, making them promising candidates for safer anti-inflammatory therapies.[29]
Quantitative Comparison: Anti-inflammatory Activity
This table presents data on the COX inhibition and in vivo anti-inflammatory effects of representative derivatives.
| Compound Class | Derivative Example | Assay | Result | Reference |
| Pyridazine | Vicinally Disubstituted Pyridazinone | COX-2 Inhibition | Potent and Selective | [1] |
| Pyridazine | 6-Phenyl-3(2H)-pyridazinone | Carrageenan Paw Edema | Potent Activity | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine | Rat Pleurisy Model | Good Activity (30 mg/kg) | [21] |
| Pyrimidine | Thiazolo[3,2-c]pyrimidine | Carrageenan Paw Edema | 37.4% Inhibition (100 mg/kg) | [21] |
| Pyrimidine | Derivative L1 | COX-2 Selectivity | High Selectivity (vs. COX-1) | [29] |
Mechanism of Action: COX Inhibition Pathway
The diagram below illustrates the role of COX enzymes in inflammation and their inhibition by pyridazine/pyrimidine derivatives.
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A Comparative In-Silico Docking Analysis of Novel Pyridazine Derivatives Against Pro-Inflammatory and Angiogenic Kinases
A Senior Application Scientist's Guide to Evaluating Ligand-Target Interactions for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the pyridazine scaffold stands out as a "wonder nucleus" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide presents a comprehensive in-silico docking study of a focused library of ligands derived from 4-(Chloromethyl)-3-methoxypyridazine hydrochloride. We will compare their predicted binding affinities and interaction patterns against two key protein kinases implicated in inflammation and cancer: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This analysis aims to provide researchers, scientists, and drug development professionals with a practical framework for evaluating novel compounds and to highlight the potential of this pyridazine series as a starting point for the development of potent and selective kinase inhibitors. We will delve into the causality behind the experimental choices, from target selection to the specifics of the docking protocol, ensuring a transparent and reproducible workflow.
The Rationale: Targeting Key Players in Disease Pathology
The selection of p38 MAPK and VEGFR-2 as targets is a strategic one. p38 MAPK is a key regulator of pro-inflammatory cytokine production and is a well-established target for anti-inflammatory drug discovery.[3][4][5] VEGFR-2, on the other hand, is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[6] Many small molecule kinase inhibitors have been developed to target these pathways, and their clinical success underscores the therapeutic potential of this approach.
Our starting scaffold, this compound, provides a versatile platform for the synthesis of a diverse library of derivatives. The reactive chloromethyl group allows for the introduction of various substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
Experimental Design: A Self-Validating In-Silico Workflow
To ensure the scientific integrity of our study, we have designed a self-validating docking protocol. This involves re-docking the co-crystallized native ligand into the active site of each protein to validate the accuracy of our docking parameters. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Ligand and Protein Preparation
A focused library of ten hypothetical ligands (L1-L10) was designed by substituting the chloro group of this compound with various functional groups, including amines, phenols, and thiols. These substituents were chosen to explore a range of hydrogen bonding and hydrophobic interactions within the kinase active sites. The 3D structures of the ligands were generated and energy-minimized.
For comparison, two well-known kinase inhibitors, Sorafenib (a VEGFR-2 inhibitor) and Doramapimod (a p38 MAPK inhibitor), were selected as positive controls.
The crystal structures of the kinase domains of human VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD)[7][8] and human p38 MAPK in complex with Doramapimod (PDB ID: 1KV2)[4][9] were obtained from the RCSB Protein Data Bank. The protein structures were prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina, a widely used open-source docking program.[1][7][10][11] The search grid box was defined to encompass the entire ATP-binding site of each kinase, centered on the co-crystallized ligand. The docking protocol was validated by re-docking Sorafenib into the active site of VEGFR-2 and Doramapimod into the active site of p38 MAPK.
Figure 1: In-silico docking workflow.
Results and Discussion: Comparative Analysis of Binding Affinities
The docking results, summarized in the table below, reveal that several of the designed pyridazine derivatives exhibit promising binding affinities for both VEGFR-2 and p38 MAPK, with some ligands showing comparable or even better scores than the reference inhibitors.
| Ligand | VEGFR-2 Binding Affinity (kcal/mol) | p38 MAPK Binding Affinity (kcal/mol) |
| L1 (Amine) | -8.2 | -7.9 |
| L2 (Phenol) | -8.5 | -8.1 |
| L3 (Thiol) | -7.9 | -7.5 |
| L4 (Aniline) | -9.1 | -8.8 |
| L5 (p-Methoxyphenol) | -8.8 | -8.4 |
| L6 (Cyclohexylamine) | -7.5 | -7.2 |
| L7 (Piperidine) | -7.8 | -7.6 |
| L8 (Morpholine) | -8.0 | -7.8 |
| L9 (Indole) | -9.5 | -9.2 |
| L10 (Benzimidazole) | -9.8 | -9.5 |
| Sorafenib | -9.6 | - |
| Doramapimod | - | -9.3 |
Ligand L10 emerged as the most promising candidate, with the highest predicted binding affinity for both kinases. The presence of the benzimidazole moiety in L10 likely contributes to its strong binding, potentially through enhanced π-π stacking and hydrogen bonding interactions within the active sites. Ligand L9 , containing an indole group, also demonstrated strong binding to both targets. Notably, Ligand L4 , a simple aniline derivative, showed a higher predicted affinity for VEGFR-2 than the more complex phenol derivative L2 .
Visualizing Key Interactions: A Deeper Look into the Binding Pocket
To understand the molecular basis for the observed binding affinities, the interaction patterns of the top-scoring ligands were visualized.
Figure 2: Key molecular interactions of Ligand L10.
In the VEGFR-2 active site, the benzimidazole group of L10 forms crucial hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046, interactions that are also observed for the native ligand Sorafenib. Additionally, a π-π stacking interaction with Glu885 further stabilizes the complex.
For p38 MAPK, L10 engages in hydrogen bonding with the hinge region residue Met109 and the catalytic Lys53. A π-cation interaction between the electron-rich benzimidazole ring and the positively charged side chain of Asp168 also contributes to the high binding affinity.
Conclusion and Future Directions
This in-silico study has identified several promising pyridazine derivatives with the potential to inhibit VEGFR-2 and p38 MAPK. The high predicted binding affinities and favorable interaction patterns of ligands L9 and L10 make them compelling candidates for synthesis and further biological evaluation.
The comparative analysis with known inhibitors provides a valuable benchmark for assessing the potential of this novel chemical series. The detailed workflow and analysis presented in this guide offer a robust framework for other researchers to conduct similar in-silico studies, accelerating the early stages of drug discovery.
Future work should focus on the synthesis and in vitro testing of the most promising compounds to validate these computational predictions. Further optimization of the scaffold, guided by the structure-activity relationships elucidated in this study, could lead to the development of highly potent and selective kinase inhibitors with therapeutic potential in a range of diseases.
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RCSB Protein Data Bank. (2012). Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006) (PDB ID: 4ASD). [Link][7][8]
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wwPDB. (2023). PDB Entry - 4ASD. [Link]
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Tandon, M., Wang, L., Xu, Q., Xie, X., Wipf, P., & Wang, Q. J. (2012). A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. PLoS ONE, 7(9), e44653. [Link]
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ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). [Link][6]
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Creative Biostructure. (n.d.). Structural Research of Vascular Endothelial Growth Factor Receptors. [Link]
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Figshare. (2025). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) - Journal of Medicinal Chemistry. [Link][1]
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Bajorath, J. (2018). Protocols for the Design of Kinase-focused Compound Libraries. Methods in Molecular Biology, 1787, 23-38. [Link]
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Vang, A., et al. (2013). The design, annotation, and application of a kinase-targeted library. Journal of Biomolecular Screening, 18(9), 1064-1074. [Link]
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Guide to PHARMACOLOGY. (n.d.). mitogen-activated protein kinase 14 | p38 subfamily. [Link][3]
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Ali, M. A. A., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Molecular Modeling, 30(2), 52. [Link]
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RCSB Protein Data Bank. (2009). P38 kinase crystal structure in complex with pamapimod (PDB ID: 3FLW). [Link]
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Wang, X., et al. (2021). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 19(34), 7437-7441. [Link]
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Szychta, D., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 4), 198-211. [Link]
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Comparative Synthetic Methodologies for 3-Methoxy-4-Substituted Pyridazines: A Technical Guide
Executive Summary
The 3-methoxy-4-substituted pyridazine scaffold is a privileged pharmacophore in drug development, frequently deployed as a metabolically stable bioisostere for phenyl rings or as a core hinge-binding motif in kinase inhibitors. Synthesizing these electron-deficient diazines with precise regiocontrol at the C4 position presents unique synthetic challenges. This guide objectively compares three distinct synthetic routes—Palladium-Catalyzed Cross-Coupling, Minisci C-H Alkylation, and Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition—evaluating their mechanistic causality, substrate scope, and operational scalability.
Mechanistic Comparison of Synthetic Routes
Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Mechanism & Causality: This approach utilizes 3-methoxy-4-chloropyridazine as the electrophilic partner. The inherent electron-deficient nature of the pyridazine ring accelerates the oxidative addition of the Pd(0) catalyst into the C4–Cl bond. The 3-methoxy group provides localized steric hindrance but electronically activates the adjacent C4 position via inductive withdrawal, making it highly susceptible to cross-coupling with aryl or alkyl boronic acids[1]. Validation System: This reaction is self-validating through routine LC-MS and TLC. The disappearance of the UV-active chloropyridazine starting material directly correlates with the emergence of a highly fluorescent product spot, driven by the extended conjugation of the newly formed biaryl system.
Route B: Decarboxylative Minisci C-H Alkylation
Mechanism & Causality: The Minisci reaction enables direct C-H functionalization of 3-methoxypyridazine using carboxylic acids as radical precursors. Under acidic conditions, the pyridazine nitrogen is protonated, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Silver-catalyzed oxidative decarboxylation of an aliphatic carboxylic acid by persulfate generates a nucleophilic alkyl radical. This radical preferentially attacks the most electron-deficient, sterically accessible position. The 3-methoxy group acts as an ortho-directing group, strongly biasing the radical attack toward the C4 position over the C5 position[2]. Validation System: Regioselectivity is the primary variable. The system is validated via 2D NMR (HMBC/NOESY) to confirm the spatial and bond correlation between the newly installed alkyl protons and the isolated C5/C6 pyridazine protons.
Route C: Inverse Electron-Demand Diels-Alder (IEDDA)
Mechanism & Causality: This route constructs the pyridazine ring de novo using 3-methoxy-1,2,4,5-tetrazine and an electron-rich alkyne. Because the tetrazine is highly electron-deficient, it undergoes a rapid [4+2] cycloaddition with the dienophile (inverse electron demand). The resulting bicyclic intermediate is highly strained and rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂). This irreversible gas evolution drives the thermodynamic formation of the aromatic pyridazine ring[3]. Validation System: The reaction features a built-in visual indicator: 1,2,4,5-tetrazines are characteristically bright pink or red. As the cycloaddition proceeds and the tetrazine is consumed, the reaction mixture transitions to a pale yellow or colorless state, signaling completion without the need for immediate chromatographic sampling.
Strategic Decision Workflow
Synthetic Strategy Decision Tree for 3-Methoxy-4-Substituted Pyridazines.
Quantitative Data Comparison
| Metric | Route A (Suzuki-Miyaura) | Route B (Minisci Alkylation) | Route C (IEDDA) |
| Typical Yield | 65–90% | 40–75% | 50–85% |
| Regioselectivity | Absolute (Dictated by C-Cl bond) | Moderate to High (C4 favored over C5) | High (Driven by alkyne polarization) |
| Substrate Scope | Aryl, Heteroaryl, sp³-Alkyl (with specific Pd ligands) | Alkyl (1°, 2°, 3° radicals) | Aryl, Alkyl, Heteroatom-substituted |
| Reagent Cost | High (Pd catalysts, Boronic acids) | Low (AgNO₃, Carboxylic acids) | High (Pre-synthesis of tetrazines) |
| Scalability | Excellent (Industry standard) | Good (Requires careful exotherm control) | Moderate (N₂ gas evolution management) |
Mechanistic Pathway Visualization
Mechanistic Pathway of the Minisci C-H Alkylation on 3-Methoxypyridazine.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of 3-methoxy-4-phenylpyridazine)
Objective: Achieve absolute regiocontrol via cross-coupling.
-
Preparation: In an oven-dried 50 mL Schlenk flask, charge 3-methoxy-4-chloropyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent & Base Addition: Add 1,4-dioxane (8 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 2 mL). Causality Note: The biphasic system is critical; the inorganic base dissolves in the aqueous layer while the organic electrophile remains in the dioxane phase, facilitating transmetalation at the phase interface without degrading the organic substrates.
-
Deoxygenation: Purge the biphasic mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
Reaction Execution: Heat the mixture to 90 °C for 8 hours under vigorous stirring.
-
Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Minisci C-H Alkylation (Synthesis of 3-methoxy-4-isopropylpyridazine)
Objective: Direct, transition-metal-free installation of an sp³ carbon.
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 3-methoxypyridazine (1.0 mmol) and isobutyric acid (3.0 mmol) in a 1:1 mixture of CH₂Cl₂ and H₂O (4 mL total volume).
-
Acidification: Add trifluoroacetic acid (TFA, 1.0 mmol). Causality Note: TFA protonates the pyridazine ring, effectively lowering the LUMO and preventing the nucleophilic alkyl radical from attacking the solvent or dimerizing.
-
Radical Initiation: Add AgNO₃ (0.2 mmol, 20 mol%) followed by the portion-wise addition of the oxidant, (NH₄)₂S₂O₈ (2.5 mmol). Causality Note: The slow generation of Ag(II) ensures a steady, low-concentration stream of isopropyl radicals, which minimizes unwanted radical-radical termination events.
-
Reaction Execution: Seal the vial and stir at 45 °C for 12 hours.
-
Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with CH₂Cl₂ (3 × 10 mL). Purify via chromatography to separate the major C4-alkylated product from minor C5-alkylated isomers.
References
- Source: MDPI (Molecules)
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SAR studies of compounds synthesized from 4-(Chloromethyl)-3-methoxypyridazine hydrochloride
Content Type: Technical Comparison & Application Guide Subject: Structure-Activity Relationship (SAR) & Synthetic Utility of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Polar Handle" Strategy
In modern drug discovery, the transition from a hit to a lead often stalls due to poor physicochemical properties—specifically high lipophilicity (cLogP) and poor aqueous solubility.
This compound represents a high-value "scaffold hopping" tool. It allows researchers to replace lipophilic benzyl or pyridyl linkers with the considerably more polar pyridazine core. This guide objectively compares derivatives synthesized from this building block against standard phenyl and pyridine alternatives, demonstrating its utility in optimizing Kinase and PDE (Phosphodiesterase) inhibitors.
Key Technical Advantages[1][2]
-
Solubility Boost: The 1,2-diazine core significantly lowers cLogP compared to phenyl isosteres.
-
Metabolic Stability: Unlike electron-rich phenyl rings prone to oxidative metabolism, the electron-deficient pyridazine ring is resistant to CYP450 oxidation.
-
Dual-Vector SAR: The chloromethyl group serves as an electrophilic "warhead" for linker attachment, while the C3-methoxy group acts as a latent "switch" (hydrolyzable to a pyridazinone H-bond donor).
Chemical Architecture & Reactivity Profile
Before engaging in SAR studies, one must understand the specific reactivity of the hydrochloride salt.
| Feature | Chemical Consequence | Medicinal Chemistry Implication |
| C4-Chloromethyl | Highly reactive electrophile (Benzylic-like). | Ideal for |
| C3-Methoxy | Electron-donating group (EDG) via resonance; Ortho-directing. | Functions as a specific H-bond acceptor. Can be hydrolyzed to Pyridazin-3(2H)-one (H-bond donor). |
| N1/N2 Nitrogens | High dipole moment; Lone pair availability. | Increases tPSA (Topological Polar Surface Area); reduces HERG binding probability compared to pyridines. |
Stability Warning (Critical Protocol Insight)
The hydrochloride salt is stable. However, the free base (4-(chloromethyl)-3-methoxypyridazine) is prone to rapid intermolecular polymerization due to the nucleophilic nature of the pyridazine nitrogens reacting with the electrophilic chloromethyl group of a neighboring molecule.
-
Rule: Never store the free base. Generate it in situ or use immediately.
Comparative Performance Analysis
This section compares the "Pyridazine Series" (derived from the title compound) against the "Phenyl Series" (standard benzyl chloride) and "Pyridine Series."
Scenario: Optimization of a p38 MAPK Inhibitor Linker
Baseline: A hydrophobic inhibitor with a benzyl-amine linker showing poor metabolic stability (
| Metric | Phenyl Series (Benzyl-R) | Pyridine Series (Picolyl-R) | Pyridazine Series (Title Compound) |
| cLogP (Lipophilicity) | 3.5 (High) | 2.8 (Moderate) | 1.9 (Optimal) |
| Solubility (pH 7.4) | < 5 µM | ~50 µM | > 200 µM |
| Metabolic Stability ( | Low (Ring oxidation) | Moderate (N-oxidation) | High (Ring stable) |
| H-Bond Acceptors | 0 | 1 | 3 (2 Ring N + 1 OMe) |
| CYP Inhibition | Low | High (esp. CYP2D6) | Low |
Analysis:
The Pyridazine series drastically improves solubility and lowers lipophilicity. While the Pyridine series improves solubility over Phenyl, it often introduces CYP inhibition liabilities due to the basic pyridine nitrogen coordinating with the heme iron. The Pyridazine nitrogens are less basic (
Detailed SAR & Mechanistic Pathways
The "Methoxy Switch"
The C3-methoxy group is not just a static substituent; it is a gateway to two distinct pharmacophores.
-
Static Mode (Ether): The methoxy group remains intact, acting as a steric block and weak H-bond acceptor.
-
Dynamic Mode (Pyridazinone): Under acidic conditions (e.g., HBr/AcOH), the methyl group is cleaved to reveal the Pyridazin-3(2H)-one . This tautomer changes the donor/acceptor profile completely, often used to satisfy specific binding pocket requirements (e.g., in PDE4 inhibitors like Zardaverine).
Visualization of SAR Logic
The following diagram illustrates the decision tree for utilizing this scaffold.
Caption: SAR Optimization Workflow transforming the chloromethyl precursor into either Ether-linked (Acceptor) or Pyridazinone (Donor) scaffolds.
Validated Experimental Protocols
Protocol A: Synthesis of 4-((Alkylamino)methyl)-3-methoxypyridazine
Context: This protocol avoids the isolation of the unstable free base, performing neutralization and coupling in one pot or rapid sequence.
Reagents:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)
- (3.0 eq) or DIPEA (3.0 eq)
-
Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Workflow:
-
Suspension: Charge a reaction vial with this compound (100 mg, 0.51 mmol) and anhydrous ACN (3 mL).
-
Base Activation: Add
(212 mg, 1.53 mmol). Stir at room temperature for 10 minutes.-
Observation: The suspension may change color slightly as the free base is liberated in situ.
-
-
Nucleophilic Attack: Add the secondary amine (0.61 mmol) dropwise.
-
Reaction: Heat to 60°C for 2-4 hours.
-
Monitoring: Check LCMS for mass [M+H] (Product) and disappearance of starting material (m/z ~ 158/160).
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Note: Pyridazines are polar; ensure the gradient goes up to 10% MeOH if necessary.
-
Protocol B: Demethylation to Pyridazinone (Optional)
Context: If the SAR requires an H-bond donor (amide-like).
-
Dissolve the coupled product from Protocol A in concentrated HBr (48% aq).
-
Reflux for 1-2 hours.
-
Neutralize with NaOH to pH 7.
-
Precipitate or extract the pyridazinone product.
Synthesis Pathway Diagram[3]
The following diagram details the chemical flow from the raw material to the final library candidate.
Caption: Synthesis workflow emphasizing the transient nature of the reactive free base to prevent polymerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Polymerization | Free base existed too long before amine addition. | Mix amine and base before adding the chloromethyl pyridazine salt. |
| Bis-alkylation | Primary amine used with excess alkylating agent. | Use excess amine (2-3 eq) or stick to secondary amines. |
| Hydrolysis of Chloride | Wet solvents used (formation of hydroxymethyl byproduct). | Use anhydrous ACN or DMF; store reagents in desiccator. |
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (General principles of pyridazine bioisosterism).
-
BenchChem. (2025).[1] Application Notes: 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Building Block. Retrieved from
-
ChemicalBook. (2024). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis protocols. (Analogous chemistry for chloromethyl-pyridine/pyridazine handling). Retrieved from
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Foundational text on Diazine vs Benzene properties).
- Vertex AI Search. (2026). Consolidated search results on Pyridazine physicochemical properties.
Sources
A Head-to-Head Comparison of Activating Groups on the Pyridazine Ring: A Guide for Medicinal and Synthetic Chemists
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for modulating a molecule's interaction with biological targets, improving solubility, and fine-tuning pharmacokinetic profiles.[1][2][3] Recently approved drugs like the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib feature a pyridazine core, highlighting its growing importance.[1]
However, the inherent electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, presents both challenges and opportunities for synthetic chemists.[4][5] This electron deficiency makes the ring generally resistant to classical electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[4][5][6] Consequently, the strategic placement of activating groups is paramount to control the reactivity and regioselectivity of its functionalization.
This guide provides a head-to-head comparison of different activating groups on the pyridazine ring, offering insights into their effects on reactivity and providing actionable experimental protocols for researchers in drug development and synthetic chemistry.
The Dual Nature of "Activation" on the Pyridazine Ring
Activation of the pyridazine ring is a nuanced concept. Unlike typical carbocyclic aromatic systems, where "activating" universally implies an increased reactivity towards electrophiles, on the pyridazine scaffold, it primarily refers to enhancing reactivity towards two key transformation classes:
-
Nucleophilic Aromatic Substitution (SNAr): Here, electron-withdrawing groups (EWGs) are the activators. They further deplete the ring's electron density, making it more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[6]
-
Transition-Metal Catalyzed Cross-Coupling: In this context, halogens (Cl, Br) and pseudo-halides (e.g., triflates) serve as "activating" handles, enabling powerful C-C and C-N bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[7]
Conversely, electron-donating groups (EDGs) like amino or alkoxy groups, while deactivating the ring towards SNAr, can enable electrophilic substitution, though this is less common and often requires harsh conditions.[4][8]
Head-to-Head Comparison: Electron-Withdrawing Groups in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of pyridazine chemistry. The regioselectivity is dictated by the positions of the ring nitrogens and the leaving group. Attack is favored at positions ortho and para to the ring nitrogens (C3, C6, and C4) as the negative charge of the intermediate can be delocalized onto these electronegative atoms.[9][10]
The choice of leaving group and the presence of other EWGs significantly impact reaction rates.
Table 1: Comparative Reactivity of Leaving Groups in SNAr on a Model Pyridazine System
| Leaving Group (at C3/C6) | Activating EWG (at C4/C5) | Relative Reaction Rate | Typical Conditions | Key Considerations |
| -Cl | None | Baseline | High Temp (100-150 °C), Polar Aprotic Solvent | Most common and cost-effective starting material.[7] |
| -Cl | -CN, -NO2 | Greatly Increased | Lower Temp (RT - 80 °C) | EWGs strongly stabilize the Meisenheimer complex.[6][7] |
| -SMe / -SOMe / -SO2Me | None | Variable | Oxidation state dependent | Sulfoxides/sulfones are excellent leaving groups. |
| -OTf | None | High | Often used to activate pyridazinones.[7] | Highly reactive but can be expensive. |
Expert Insight: The workhorse for SNAr on pyridazines is the chloropyridazine scaffold, especially 3,6-dichloropyridazine, which offers a versatile platform for sequential, regioselective substitutions.[7] The first substitution typically occurs more readily, and the introduction of the first nucleophile modifies the reactivity for the second displacement.
Mechanistic Rationale for SNAr Activation
The enhanced reactivity in the presence of an EWG is due to the stabilization of the anionic σ-adduct (Meisenheimer complex), which is the rate-determining step.[6][9]
Caption: Generalized SNAr mechanism on an activated pyridazine ring.
Head-to-Head Comparison: Halogens in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryl and heteroaryl structures. For pyridazines, the choice of halogen is a critical parameter influencing catalytic efficiency.
The reactivity trend is dictated by the carbon-halogen (C-X) bond strength, which affects the rate-limiting oxidative addition step: C-I > C-Br > C-Cl.
Table 2: Comparative Performance of Halopyridazines in Suzuki-Miyaura Coupling
| Halogen (at C3/C6) | Catalyst System | Typical Reaction Time | Yields | Key Considerations |
| -I | Standard Pd(PPh₃)₄, Pd(OAc)₂ | Short (1-4 h) | Generally High | Highly reactive but often less stable and more expensive. |
| -Br | Standard Pd catalysts, Buchwald ligands | Moderate (4-12 h) | Good to High | A good balance of reactivity and stability. |
| -Cl | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands | Long (12-24 h) or Microwave | Moderate to High | More challenging due to strong C-Cl bond, but substrates are cheaper and more available.[11] |
Expert Insight: While iodides and bromides were historically preferred, modern catalyst development has made the coupling of chloropyridazines highly efficient and economically attractive. For challenging couplings, the use of specialized Buchwald pre-catalysts and microwave heating can significantly improve reaction rates and yields with chloropyridazine substrates.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for optimizing and running a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Regioselectivity: The Decisive Role of Substituent Position
The position of the activating group profoundly influences the regioselectivity of subsequent functionalization.
-
SNAr on 3-Chloropyridazine: Nucleophilic attack is strongly directed to the C6 position, driven by the stabilization from both adjacent nitrogen atoms.
-
Directed Metalation: The presence of a directing group can override the inherent electronic preferences of the ring. For example, a coordinating group can direct metalation (and subsequent functionalization) to an adjacent position.[12][13] Recent studies have shown that TMPZnCl·LiCl can achieve regioselective C3 zincation of the parent pyridazine.[12]
Caption: Influence of substituents on regioselectivity.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for experimentation.
Protocol 1: SNAr of 3,6-Dichloropyridazine with an Amine
This protocol describes a typical nucleophilic substitution to produce a 3-amino-6-chloropyridazine derivative.
-
Objective: To synthesize 6-chloro-N-benzylpyridazin-3-amine.
-
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3,6-dichloropyridazine and anhydrous DMF.
-
Add DIPEA, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the product.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality and Trustworthiness: The use of a non-nucleophilic base (DIPEA) is crucial to scavenge the HCl generated without competing with the amine nucleophile. The reaction is monitored to prevent the formation of the di-substituted by-product. This is a well-established and reliable transformation.[7]
Protocol 2: Microwave-Assisted Suzuki Coupling of a 6-Chloropyridazinone [11]
This protocol is adapted for the efficient synthesis of 6-arylpyridazinones, which are common pharmacophores.
-
Objective: To couple a 6-chloropyridazinone derivative with an arylboronic acid.
-
Materials:
-
6-Chloropyridazinone derivative (1.0 equiv)
-
Arylboronic acid (2.0-3.0 equiv)
-
SPhos-Pd-G2 catalyst (5 mol %)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a microwave reaction vial, add the 6-chloropyridazinone, arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the SPhos-Pd-G2 catalyst to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 135-140 °C for 30 minutes.[11]
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Expertise and Rationale: The use of a bulky, electron-rich SPhos ligand is essential to facilitate the oxidative addition of the less reactive C-Cl bond. Microwave heating dramatically accelerates the reaction, reducing run times from many hours to minutes, which can also minimize side-product formation.[11]
Conclusion
The functionalization of the pyridazine ring is a study in controlled reactivity. For medicinal chemists, understanding the interplay between the ring's inherent electron deficiency and the electronic nature of its substituents is key to unlocking its full potential. Electron-withdrawing groups are powerful activators for SNAr, allowing for the introduction of a wide array of nucleophiles. In parallel, halogens serve as indispensable handles for modern cross-coupling chemistry, with advancements in catalysis now enabling the routine use of economical chloro-derivatives. By carefully selecting the activating group and reaction conditions, researchers can master the regioselective synthesis of complex pyridazine derivatives, paving the way for the next generation of innovative therapeutics.
References
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
- Gelin, M. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Bentham Science Publishers.
- Kumar, A., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 173-181.
- Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 24(20), 3767.
- Bhat, K. I., & Khan, A. A. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Research in Pharmacy and Science, 5(2), 1-10.
- Chen, K., et al. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
- Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py...
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Guides.
- Meanwell, N. A. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery.
- Farg, M. A., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Organic Chemistry Explained. (2018, October 17).
- Graßl, S., et al. (2017). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- Singh, P., & Singh, J. (2022). C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. Frontiers in Chemistry, 10, 959823.
- Haas, D., et al. (2023, October 3). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks.
- Ghule, V. D., et al. (2025). Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions.
- Al-Issa, S. A. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry, 4(2), 102-109.
- Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. [Video]. YouTube.
- Purins, M., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298.
- Gürbüz, N., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3939-3950.
- Sharma, R., & Sharma, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.
- Wikipedia. (n.d.).
- Chemistry Learning by Dr. Anju Mam. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Video]. YouTube.
- Joule, J. A. (2013). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem Technical Guides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemInform. (2010). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ChemInform, 26(10).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
- Chemistry Steps. (2026, January 29).
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- 13. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride. As a reactive chemical intermediate, understanding its properties and associated risks is paramount to ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for waste management.
Part 1: Hazard Identification and Risk Assessment
The primary hazards are associated with its reactivity and irritant properties. The chloromethyl group is a known alkylating agent, capable of reacting with biological nucleophiles, which is the underlying mechanism for its irritant and potentially harmful effects.
Table 1: Anticipated Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if ingested. | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves (nitrile rubber recommended) and a lab coat. | [3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear tightly fitting safety goggles or a face shield. | [3][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Work in a chemical fume hood. Avoid breathing dust. | [3][4] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects (Anticipated) | Do not allow product to enter drains or waterways. |[6][7] |
Part 2: Laboratory Handling and Waste Segregation
Proper handling from the moment of use is the first step in a safe disposal pathway. The principle here is containment and minimization of exposure.
Operational Protocol:
-
Engineering Controls : All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks.[1][8]
-
Personal Protective Equipment : Adherence to the PPE outlined in Table 1 is mandatory. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[8] Contaminated gloves should be disposed of as hazardous waste.
-
Waste Segregation : A dedicated, properly labeled hazardous waste container must be established before beginning any experimental work.
-
Solid Waste : Unused or contaminated solid material, contaminated weigh boats, and contaminated PPE (like gloves or wipes) should be placed in a clearly labeled, sealable container.
-
Liquid Waste : Solutions containing the compound should be collected in a separate, compatible (e.g., glass or polyethylene) container. Halogenated and non-halogenated solvent waste streams should be kept separate if required by your institution's waste management program.
-
Part 3: Waste Container Management and Labeling
Proper containment and labeling are critical for regulatory compliance and the safety of all personnel who may handle the waste, including support and disposal staff.
Step-by-Step Container Protocol:
-
Select a Compatible Container : Use a container made of a material that will not react with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[9] The container must have a secure, tight-fitting lid.
-
Affix a Hazardous Waste Label : As soon as the container is designated for waste, label it. The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Maintain Container Integrity : Keep the waste container closed at all times, except when adding waste. Store the container in a secondary containment bin in a designated, well-ventilated satellite accumulation area.
Part 4: Disposal Procedures
The guiding principle for the disposal of reactive and chlorinated compounds is to use a licensed professional waste disposal service. On-site chemical neutralization is not recommended without a validated procedure and should only be considered by highly trained professionals under specific circumstances.
Primary Disposal Method: Professional Waste Management
Incineration at a permitted hazardous waste facility is the most effective and common disposal method for chlorinated organic compounds.[8][10] This process ensures the complete destruction of the compound at high temperatures (820°-1,600°C), preventing its release into the environment.[10]
-
Accumulate Waste : Collect waste as described in Part 3.
-
Request Pickup : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]
-
Documentation : Ensure all necessary paperwork is completed for the waste manifest, which tracks the waste from your laboratory to its final disposal site.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of 4-(Chloromethyl)-3-methoxypyridazine HCl.
Part 5: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to minimize risk.
Spill Response Protocol:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate : Ensure the area is well-ventilated.
-
Control and Contain : For a small, solid spill, gently cover it with an inert absorbent material like sand or vermiculite. Avoid raising dust.[11]
-
Clean Up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into your hazardous waste container.[4][8]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EH&S department.
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][6] If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
References
-
Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. PubMed. Available at: [Link]
-
MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Capot Chemical. Available at: [Link]
-
Hazardous Waste Disposal. Environmental Health and Safety, Florida State University. Available at: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Chemistry Europe. Available at: [Link]
-
1-METHOXYMETHYL-1-PHENYLETHANE. Organic Syntheses Procedure. Available at: [Link]
-
Chemical Disinfectants. Centers for Disease Control and Prevention. Available at: [Link]
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Navigating the Safe Handling of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides an in-depth, practical framework for the safe and effective use of 4-(Chloromethyl)-3-methoxypyridazine hydrochloride, moving beyond mere compliance to foster a culture of safety and scientific excellence. Here, we will not only outline the necessary precautions but also delve into the rationale behind these recommendations, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a reactive chemical intermediate. A thorough understanding of its potential hazards is the first step in a robust safety protocol.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1]
A comprehensive summary of the hazard classifications is provided in the table below.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are suitable for incidental contact. Inspect gloves for any damage before use and change them immediately upon contamination. For extended handling, consider double gloving.[2][3] |
| Body Protection | Flame-retardant lab coat. | A fully buttoned lab coat made of a material like Nomex® is recommended. Clothing worn underneath should be made of natural fibers like cotton.[2][5] |
| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot. Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[2] |
| Respiratory Protection | Respirator (if necessary). | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk. If engineering controls are insufficient, a respirator may be required.[2][3] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
Weighing and Transferring the Solid Compound
The fine, powdered nature of this compound necessitates careful handling to prevent aerosolization.
Step-by-Step Weighing Protocol:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Cover the work surface with absorbent bench paper.[6][8]
-
Tare the Container: Place a clean, dry, and labeled receiving container (e.g., a round-bottom flask or vial with a cap) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the receiving container and the stock bottle of this compound into the chemical fume hood.
-
Aliquot the Compound: Using a clean spatula, carefully transfer the desired amount of the powder from the stock bottle to the tared container. Avoid creating dust. Keep the stock bottle and the receiving container as low to the work surface as possible to minimize the distance the powder has to travel.
-
Seal and Re-weigh: Securely cap the receiving container inside the fume hood. Carefully transport it back to the balance to obtain the precise weight.
-
Clean-Up: Thoroughly decontaminate the spatula and the work surface inside the fume hood.
Dissolving and Use in a Reaction
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the receiving container with the weighed compound.
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.
-
Addition to Reaction: Use a clean, dry syringe or cannula to transfer the solution to your reaction vessel.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spills
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent re-entry to the area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, it must be treated as hazardous waste.[9][10]
Waste Segregation
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound and rinsates from cleaning should be collected in a designated, sealed container for chlorinated liquid hazardous waste. Never mix chlorinated and non-chlorinated solvent waste.[11]
Decontamination of Lab Equipment
-
Initial Rinse: Rinse glassware and equipment with a suitable solvent that will dissolve the compound. Collect this rinsate as chlorinated liquid hazardous waste.
-
Secondary Wash: Wash the equipment with soap and water. This wash can typically be disposed of down the drain, but consult your institution's specific guidelines.
-
Final Rinse: A final rinse with deionized water is recommended.
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal
Conclusion: A Commitment to Safety and Science
By integrating these principles and procedures into your daily laboratory work, you not only protect yourself and your colleagues but also ensure the quality and reproducibility of your research. The responsible handling of chemical reagents like this compound is a hallmark of a proficient and safety-conscious scientific professional.
References
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Water Corporation. Laboratory chemical waste. Retrieved from [Link]
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Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
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University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
